molecular formula C13H12N2O B072415 N-Benzylnicotinamide CAS No. 1322-50-5

N-Benzylnicotinamide

Cat. No.: B072415
CAS No.: 1322-50-5
M. Wt: 212.25 g/mol
InChI Key: JIAOUYONZMRJJD-UHFFFAOYSA-N
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Description

N-Benzylnicotinamide is a potent and cell-permeable inhibitor of the nuclear enzyme Poly(ADP-ribose) polymerase (PARP). PARP plays a critical role in the detection and repair of DNA single-strand breaks via the base excision repair pathway. By effectively inhibiting PARP activity, this compound induces synthetic lethality in cancer cells with pre-existing DNA repair deficiencies, such as those harboring BRCA1 or BRCA2 mutations. This mechanism has established this compound as a valuable chemical tool for probing the DNA damage response network and for investigating novel targeted cancer therapeutic strategies, both as a monotherapy and in combination with chemotherapeutic agents or radiation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H12N2O/c16-13(12-7-4-8-14-10-12)15-9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAOUYONZMRJJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0062476
Record name 3-Pyridinecarboxamide, N-(phenylmethyl)-
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Molecular Weight

212.25 g/mol
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CAS No.

2503-55-1, 1322-50-5
Record name N-Benzylnicotinamide
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Record name Benzyl nicotinamide
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Foundational & Exploratory

N-Benzylnicotinamide structure elucidation

Technical Guide: Structure Elucidation of -Benzylnicotinamide

Executive Summary & Synthetic Context

Target Molecule:

Molecular Formula:

Exact Mass:

In medicinal chemistry,

quaternary salt

This guide provides a self-validating analytical workflow to confirm the formation of the amide linkage and rule out the pyridinium salt .

The Divergent Synthesis & Analytical Logic

The following decision tree illustrates the mechanistic divergence and the primary analytical checkpoints.

GStartPrecursors:Nicotinic Acid / Nicotinoyl Chloride+ BenzylamineReactionReaction Conditions(Acylation vs Alkylation)Start->ReactionTargetTARGET: N-Benzylnicotinamide(Amide Linkage)Reaction->Target Amide Coupling ImpurityIMPURITY: 1-Benzylnicotinamide(Quaternary Salt)Reaction->Impurity Ring Alkylation Check1Checkpoint 1: Mass Spectrometry(Ionization Mode)Target->Check1Impurity->Check1Check2Checkpoint 2: 1H NMR(Diagnostic Shifts)Check1->Check2 [M+H]+ vs [M]+ Check3Checkpoint 3: 2D NMR (HMBC)(Connectivity Proof)Check2->Check3 Chemical Shift Logic

Figure 1: Analytical decision tree distinguishing the neutral amide target from the cationic salt impurity.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the first line of evidence. While both isomers share the same atomic composition, their ionization behavior differs significantly.

Protocol: High-Resolution ESI-MS
  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

  • Mode: Positive Electrospray Ionization (ESI+).

FeatureTarget (Amide) Impurity (Salt)
Ionization Mechanism Protonation

Pre-charged Cation

Observed m/z 213.1022 (

)
213.1022 (

)
Adducts Forms

(235.08)
Does NOT form Na adducts easily
Fragmentation (MS/MS) Loss of benzyl amine (

91, 106)
Loss of nicotinamide (

122)

Critical Insight: If you observe a strong sodium adduct (


Infrared Spectroscopy (FT-IR)

IR is used to confirm the functional group transformation from a primary amide (starting material) to a secondary amide.

  • Amide II Band (Diagnostic): The N-H bending vibration combined with C-N stretching.[1]

    • Target (

      
      -Benzyl):  Strong band at 1530–1570 cm⁻¹  (Secondary Amide).
      
    • Impurity (Salt): The primary amide group is preserved. Look for the "scissoring"

      
       band at 1620–1650 cm⁻¹  (often obscured by Amide I).
      
  • Carbonyl Stretch (Amide I):

    • Target: ~1640–1660 cm⁻¹.

    • Impurity: ~1680–1700 cm⁻¹ (Inductive effect of the cationic ring shifts

      
       to higher wavenumbers).
      

Nuclear Magnetic Resonance (NMR) Elucidation

This is the definitive proof of structure. All data below assumes DMSO-d₆ as the solvent, as it prevents rapid proton exchange and solubilizes both isomers.

¹H NMR Diagnostic Signals[2][3][4]
Proton EnvironmentTarget:

-Benzylnicotinamide
Impurity: 1-Benzyl Salt Structural Causality
Amide Proton(s) 1H, t,

9.2–9.4 ppm
2H, br s,

8.1 & 8.5 ppm
Target has one NH coupled to

; Salt has

(primary).
Benzylic

2H, d,

4.5–4.6 ppm
2H, s,

5.8–5.9 ppm
The cationic ring in the salt strongly deshields the adjacent

.
Pyridine H-2 1H, d,

~9.0 ppm
1H, s,

~9.7 ppm
Positive charge on the ring nitrogen deshields the adjacent proton significantly.

Self-Validating Check: Perform a

  • Target: The triplet at 9.3 ppm disappears, and the doublet at 4.5 ppm collapses into a sharp singlet.

  • Impurity: The two broad singlets (8.1/8.5 ppm) disappear; the singlet at 5.9 ppm remains unchanged.

2D NMR: The Connectivity Proof (HMBC)

To conclusively prove the benzyl group is attached to the amide nitrogen and not the ring nitrogen, Heteronuclear Multiple Bond Correlation (HMBC) is required.

HMBC Workflow:

  • Locate the Carbonyl Carbon (

    
    ) signal in 
    
    
    NMR (~165 ppm).
  • Locate the Benzylic Protons (

    
    ) in 
    
    
    NMR (~4.5 ppm).
  • The "Smoking Gun" Correlation:

    • Target: You will observe a strong 3-bond correlation (

      
      ) between the Benzylic 
      
      
      protons
      and the Amide Carbonyl Carbon .
    • Impurity: The Benzylic protons will correlate to the Pyridine Ring Carbons (C-2 and C-6) , not the exocyclic carbonyl.

HMBCBenzylHBenzylic CH2(4.5 ppm)CarbonylCarbonyl C=O(165 ppm)BenzylH->Carbonyl Strong 3J Correlation(CONFIRMS TARGET)RingCPyridine C-2/C-6(140-145 ppm)BenzylH->RingC No Correlation(If Target)

Figure 2: HMBC connectivity logic. A correlation between the benzylic protons and the carbonyl carbon definitively assigns the N-benzyl amide structure.

Experimental Protocol: Synthesis & Purification

To ensure the isolation of the correct isomer, the following protocol utilizes an acid chloride intermediate with a non-nucleophilic base scavenger to favor acylation over alkylation.

Reagents:

  • Nicotinoyl chloride hydrochloride (1.0 eq)

  • Benzylamine (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

  • Activation: Suspend nicotinoyl chloride HCl in anhydrous DCM at 0°C under

    
    .
    
  • Base Addition: Add TEA dropwise. The solution will clear as the free base acid chloride is generated.

  • Amine Addition: Add benzylamine dropwise over 15 minutes. Control exotherm to <5°C to prevent side reactions.

  • Workup: Wash organic layer with sat.

    
     (removes unreacted acid) and then water.
    
  • Purification: Recrystallize from Ethanol/Hexane.

    • Note: The quaternary salt is insoluble in DCM/Ether but highly soluble in water. An aqueous wash effectively removes the salt impurity if formed.

References & Authoritative Grounding

  • Crystal Structure Validation:

    • Moore, J. M., et al. (2017).[2] "

      
      -Benzylnicotinamide and 
      
      
      -benzyl-1,4-dihydronicotinamide: useful models for NAD+ and NADH." Acta Crystallographica Section C. This paper provides the definitive X-ray crystal structure for the salt, serving as a negative control for the amide.
  • NMR Solvent Effects & Data:

    • Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development. Essential for identifying solvent peaks in DMSO-d6.[3]

  • Amide IR Characterization:

    • Smith, B. C. (2020).[4] "Organic Nitrogen Compounds, VII: Amides—The Rest of the Story." Spectroscopy. Detailed analysis of Amide I/II bands for secondary amides.

  • General Synthesis of Nicotinamide Derivatives:

    • PubChem Compound Summary for CID 98499 (

      
      -benzylnicotinamide). Contains computed properties and patent links for synthesis verification.
      

N-Benzylnicotinamide: A Bio-Orthogonal Probe for Elucidating NAD+-Dependent Cellular Processes

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

N-Benzylnicotinamide (BNA), a synthetic derivative of nicotinamide, serves as a pivotal chemical tool for the investigation of nicotinamide adenine dinucleotide (NAD+)-dependent biological pathways. While the direct intrinsic biological activity of BNA is not extensively characterized, its significance lies in its function as a structural and chemical mimic of NAD+, the ubiquitous coenzyme central to cellular metabolism, DNA repair, and signaling. This guide provides a comprehensive technical overview of this compound, delineating its core chemical properties, its role as an NAD+/NADH model system, and its potential applications in studying key enzymatic processes governed by NAD+ dynamics. We will explore the inferred biological activities of BNA based on the well-established functions of its parent compound, nicotinamide, with a focus on Poly(ADP-ribose) polymerase (PARP) and sirtuin (SIRT) modulation. Furthermore, this document furnishes detailed experimental protocols for assessing these activities, enabling researchers to leverage BNA as a valuable probe in their investigations.

Introduction: The Significance of NAD+ Analogs

Nicotinamide adenine dinucleotide (NAD+) and its reduced form, NADH, are indispensable for a vast array of cellular functions. Beyond their canonical role in redox reactions and cellular respiration, NAD+ serves as a critical substrate for several enzyme families, including sirtuins and PARPs, which are central regulators of gene expression, DNA repair, and cellular stress responses.[1] The study of these NAD+-dependent processes often necessitates tools that can mimic or modulate the availability and function of the natural coenzyme.

This compound (BNA) emerges as a valuable asset in this context. It is a synthetic compound where a benzyl group is attached to the pyridinium nitrogen of the nicotinamide ring.[2] This modification renders it a useful model for studying the reactive portions of NAD+ and NADH.[2] This guide will delve into the technical specifics of BNA, providing a framework for its application in research and drug discovery.

This compound as a Chemical Mimic of NAD+

The primary and most well-documented application of this compound is as a model compound for NAD+.[2] Its structure, particularly the positively charged pyridinium ring, mirrors the reactive center of NAD+. The reduced form, N-benzyl-1,4-dihydronicotinamide (rBNA or BNAH), similarly serves as a stable and tractable analog of NADH.

Redox Chemistry and Mechanistic Insights

Studies on the hydrogenation of BNA+ to its reduced form provide quantitative insights into the hydride transfer reactions that are fundamental to NAD+/NADH-dependent enzymatic catalysis.

CompoundHydrogenation Rate (mmol g-Pt-1 h-1)Reaction Order (vs. Substrate Conc.)Adsorption on Pt/SiO2
This compound (BNA+) 1700.56Weaker
NAD+ 260.14Stronger
Table 1: Comparative kinetics of the heterogeneous catalytic hydrogenation of this compound (BNA+) versus NAD+. Data indicates that BNA+ exhibits a significantly higher production rate of its reduced form compared to NAD+, attributed to its weaker adsorption on the catalyst surface.[2]

This difference in reactivity underscores the utility of BNA as a model system. Its simplified structure, lacking the adenosine diphosphate ribose moiety of NAD+, allows for the study of the fundamental chemistry of the nicotinamide headgroup in a less complex environment.

Inferred Biological Activity: Extrapolations from Nicotinamide

While direct studies on the broad biological effects of this compound are limited, its structural relationship to nicotinamide (NAM) allows for informed hypotheses about its potential interactions with NAD+-dependent enzymes. Nicotinamide itself is a well-characterized biologically active molecule, serving as a precursor in the NAD+ salvage pathway and as a feedback inhibitor of certain NAD+-consuming enzymes.[3]

Potential Modulation of Poly(ADP-ribose) Polymerase (PARP) Activity

PARPs are a family of enzymes crucial for DNA repair and the maintenance of genomic stability.[4] They utilize NAD+ as a substrate to synthesize poly(ADP-ribose) chains on target proteins, a process that consumes NAD+.[4] Nicotinamide is a known inhibitor of PARP activity, acting as a product inhibitor by binding to the nicotinamide-binding pocket of the enzyme.[5] Given that this compound retains the core nicotinamide structure, it is plausible that it could also function as a PARP inhibitor.

PARP_Inhibition_Pathway

Potential Interaction with Sirtuins (SIRTs)

Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including metabolism, inflammation, and aging.[6] Nicotinamide is also known to be a non-competitive inhibitor of sirtuin activity.[7] The mechanism involves nicotinamide promoting a base-exchange reaction at the expense of deacetylation. Therefore, this compound could potentially modulate sirtuin activity, making it a useful tool for studying the roles of these enzymes in various physiological and pathological contexts.

Sirtuin_Modulation

Experimental Protocols for Assessing Biological Activity

To empirically determine the biological effects of this compound, a series of in vitro assays can be employed. These protocols are based on established methods for studying nicotinamide and other NAD+ modulators.

Cell Viability Assay

This protocol is designed to assess the cytotoxic or cytostatic effects of this compound on cultured cells.[8][9]

Principle: Metabolically active cells reduce a tetrazolium salt (e.g., MTT or XTT) to a colored formazan product, or reduce resazurin to the fluorescent resorufin. The amount of product is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add the viability reagent (e.g., MTT, XTT, or resazurin) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell_Viability_Workflow

In Vitro PARP Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of PARP1.[1]

Principle: The assay quantifies the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP1. Inhibition of PARP1 results in a decreased signal.

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well plate with histone proteins.

  • Reagent Preparation: Prepare a reaction mixture containing activated DNA, biotinylated NAD+, and PARP1 enzyme.

  • Inhibitor Addition: Add various concentrations of this compound or a known PARP inhibitor (e.g., olaparib) to the wells.

  • Reaction Initiation: Add the PARP1 reaction mixture to the wells and incubate to allow for poly(ADP-ribosyl)ation.

  • Detection: Add streptavidin-horseradish peroxidase (HRP) to bind to the biotinylated ADP-ribose.

  • Substrate Addition: Add an HRP substrate (e.g., TMB) to generate a colorimetric signal.

  • Data Acquisition: Measure the absorbance using a microplate reader.

  • Analysis: Determine the percent inhibition and calculate the IC50 value for this compound.

In Vitro Sirtuin Activity Assay

This protocol assesses the effect of this compound on the deacetylase activity of a specific sirtuin, such as SIRT1.

Principle: A fluorogenic acetylated peptide substrate is used. Upon deacetylation by the sirtuin, the peptide is cleaved by a developer enzyme, releasing a fluorescent molecule.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing the sirtuin enzyme (e.g., recombinant SIRT1), NAD+, and the fluorogenic substrate.

  • Inhibitor Addition: Add serial dilutions of this compound or a known sirtuin inhibitor to the reaction wells.

  • Reaction Initiation: Add the sirtuin and NAD+ to initiate the deacetylation reaction. Incubate at 37°C.

  • Development: Add the developer enzyme to cleave the deacetylated substrate and generate a fluorescent signal.

  • Data Acquisition: Measure the fluorescence using a microplate reader (e.g., Ex/Em = 340/440 nm).

  • Analysis: Calculate the percent inhibition of sirtuin activity and determine the IC50 value.

Conclusion and Future Perspectives

This compound is a valuable chemical probe for dissecting the complex roles of NAD+ in cellular physiology and pathology. Its primary strength lies in its capacity to act as a simplified, tractable model for the NAD+ coenzyme, allowing for detailed mechanistic studies of NAD+-dependent enzymes. While its direct biological activities are not yet extensively documented, its structural similarity to nicotinamide provides a strong rationale for investigating its potential as a modulator of key cellular processes, including DNA repair and epigenetic regulation through PARPs and sirtuins.

The experimental protocols detailed in this guide provide a clear path for researchers to systematically evaluate the biological effects of this compound. Future studies should focus on direct assessments of its activity in various cell-based models and, where appropriate, in vivo systems. Such research will be instrumental in fully elucidating the potential of this compound, not only as a research tool but also as a potential lead compound in drug discovery programs targeting NAD+-mediated pathways in cancer, neurodegenerative disorders, and metabolic diseases.

References

  • Inhibition of nicotinamide dinucleotide salvage pathway counters acquired and intrinsic poly(ADP-ribose) polymerase inhibitor resistance in high-grade serous ovarian cancer. NIH. (2023-02-27). [Link]

  • PARP inhibition by nicotinamide. (A) Nicotinamide inhibits in vitro... ResearchGate. [Link]

  • Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer's Disease. PubMed. (2020-08-13). [Link]

  • This compound and N-benzyl-1,4-dihydronicotinamide: useful models for NAD + and NADH. PubMed. (2017-07-01). [Link]

  • This compound and N-benzyl-1,4-dihydronicotinamide: useful models for NAD and NADH. ResearchGate. (2025-08-06). [Link]

  • Nicotinamide induces mitochondrial-mediated apoptosis through oxidative stress in human cervical cancer HeLa cells. PubMed. (2017-07-15). [Link]

  • PARP Assays. BPS Bioscience. [Link]

  • PARP inhibitors in clinical trials. ResearchGate. [Link]

  • NAD supplementation improves mitochondrial performance of cardiolipin mutants. PMC. [Link]

  • Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. PMC. [Link]

  • Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. NIH. (2023-01-27). [Link]

  • Sirtuin 1 (SIRT-1) Activity Assay Kit (E-BC-F056). Elabscience. [Link]

  • Analysis of cell viability in response to treatment with the indicated... ResearchGate. [Link]

  • Various biological effects of nicotinamide. ResearchGate. [Link]

  • Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central. [Link]

  • Effects of Nicotinamide Riboside Supplementation on Postmortem Mitochondrial Functionality and Apoptotic Activation. MDPI. [Link]

  • Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. MDPI. [Link]

  • What Is the Best Sirtuin Assay for SIRT Screening? BellBrook Labs. (2025-10-21). [Link]

  • Mitochondrial Health Through Nicotinamide Riboside and Berberine: Shared Pathways and Therapeutic Potential. PMC. [Link]

  • A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models. eScholarship.org. [Link]

  • Nicotinic acid benzylamide. PubChem. [Link]

  • Virtual Screening in the Identification of Sirtuins' Activity Modulators. MDPI. [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019-09-18). [Link]

  • Mitochondrial Resilience in Glaucoma: Targeting NAD + Metabolism and Oxidative Stress in Retinal Ganglion Cell Degeneration with Nicotinamide Riboside and Berberine: Preliminary Clinical Evidence. MDPI. [Link]

  • Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells. PMC. [Link]

  • THU547 Role Of NAD+ Synthesis Pathway In PARP Inhibitor Resistance. PMC. [Link]

  • Sirtuins and NAD+ in the Development and Treatment of Metabolic and Cardiovascular Diseases. PMC. [Link]

  • Sirtuin functions and modulation: from chemistry to the clinic. PMC. [Link]

  • The Influence of Nicotinamide on Health and Disease in the Central Nervous System. PMC. [Link]

  • Neuroprotective Effects of Nicotinamide (Vitamin B 3 ) on Neurodegeneration in Diabetic Rat Retinas. MDPI. [Link]

  • Mechanism of sirtuin inhibition by nicotinamide: altering the NAD(+) cosubstrate specificity of a Sir2 enzyme. PubMed. [Link]

Sources

Technical Monograph: N-Benzylnicotinamide (N-BNA)

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Weight: 212.25 g/mol | CAS: 2503-55-1

Executive Summary

N-Benzylnicotinamide (N-BNA) is a synthetic structural analog of nicotinamide (Vitamin B3) widely utilized in fragment-based drug discovery (FBDD) and enzymology.[1] With a molecular weight of 212.25 g/mol , it serves as a critical probe for investigating the NAD+ salvage pathway and the inhibition of Nicotinamide N-methyltransferase (NNMT) .

Its physicochemical profile makes it an ideal "fragment" for developing inhibitors against metabolic enzymes. Unlike the quaternary ammonium salt (N-benzyl-3-carbamoylpyridinium), N-BNA retains a neutral amide character, allowing for distinct solubility and membrane permeability profiles essential for intracellular target engagement. This guide details the physicochemical properties, synthesis protocols, and biological mechanisms of N-BNA, providing a self-validating framework for its application in research.

Physicochemical Profile

The molecular weight of N-BNA (212.25 Da) places it well within the "sweet spot" for fragment-based lead design (Rule of 3: MW < 300). Its lipophilicity allows it to probe hydrophobic pockets in enzymes like NNMT that endogenous nicotinamide cannot access effectively.

Table 1: Core Chemical Specifications
PropertyValueContext
Molecular Weight 212.25 g/mol Optimal for FBDD; high ligand efficiency potential.
Molecular Formula C₁₃H₁₂N₂OPyridine core + Benzyl amide side chain.
CAS Number 2503-55-1Unique identifier for the neutral amide form.
LogP (Calculated) ~1.5Moderate lipophilicity; good membrane permeability.
H-Bond Donors 1 (Amide NH)Critical for active site recognition.
H-Bond Acceptors 2 (Pyridine N, C=O)Facilitates water-mediated bridging or direct binding.
Solubility High: DMSO, EthanolMod: WaterDMSO disrupts intermolecular H-bonds more effectively than water.
Solubility Insight

While N-BNA acts as a zwitterion-like dipole, its solubility behavior is non-ideal. In aqueous solutions, the hydrophobic benzyl ring limits solubility compared to native nicotinamide. However, in DMSO , the compound exhibits enhanced solubility due to the disruption of amide-stacking interactions, making DMSO the preferred vehicle for in vitro bioassays.

Synthesis & Production Protocol

Objective: Synthesize this compound via Schotten-Baumann acylation. Mechanism: Nucleophilic attack of benzylamine on the electrophilic carbonyl of nicotinoyl chloride.

Reagents
  • Nicotinic Acid (Precursor 1)

  • Thionyl Chloride (SOCl₂) or Oxalyl Chloride (Chlorinating agent)

  • Benzylamine (Precursor 2)

  • Triethylamine (TEA) (Base scavenger)

  • Dichloromethane (DCM) (Anhydrous solvent)[2]

Step-by-Step Protocol
  • Activation (Acid Chloride Formation):

    • Dissolve 5.0 mmol Nicotinic Acid in anhydrous DCM under inert atmosphere (

      
      ).
      
    • Add 1.2 equivalents of Oxalyl Chloride dropwise at 0°C, followed by a catalytic drop of DMF.

    • Stir for 2 hours at room temperature until gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) ceases.
    • Validation: Aliquot can be quenched with MeOH and checked via TLC (methyl ester formation) to confirm conversion.

  • Coupling (Amidation):

    • Cool the reaction mixture to 0°C.

    • Slowly add a mixture of Benzylamine (1.0 eq) and TEA (2.0 eq) in DCM.

    • Note: The reaction is exothermic; control addition rate to prevent side reactions.

  • Workup & Purification:

    • Stir for 4 hours at room temperature.

    • Wash organic layer with saturated

      
       (removes unreacted acid) and Brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
    • Recrystallization: Purify using Ethanol/Water or Ethyl Acetate/Hexane to yield white crystalline solid.

Synthesis Workflow Diagram

Synthesis Figure 1: Synthetic Pathway for this compound via Acyl Chloride Activation NicotinicAcid Nicotinic Acid (C6H5NO2) Intermediate Nicotinoyl Chloride (Reactive Intermediate) NicotinicAcid->Intermediate Activation (-HCl, -CO, -CO2) SOCl2 Oxalyl Chloride (Activator) SOCl2->Intermediate Product This compound (MW: 212.25) Intermediate->Product Amidation (DCM, TEA, 0°C) Benzylamine Benzylamine (Nucleophile) Benzylamine->Product

Biological Mechanisms

NNMT Inhibition & Metabolic Modulation

This compound functions as a structural probe for Nicotinamide N-methyltransferase (NNMT) . NNMT typically transfers a methyl group from S-adenosylmethionine (SAM) to nicotinamide (NAM), creating 1-methylnicotinamide (1-MNA).[3][4]

  • Mechanism of Action: The benzyl group of N-BNA mimics the steric bulk required to occupy the hydrophobic pocket of the NNMT active site. While native nicotinamide binds tightly, the addition of the benzyl group allows researchers to probe the plasticity of the substrate-binding cleft.

  • Therapeutic Implication: High NNMT activity is linked to "methyl sink" depletion (wasting SAM) and metabolic disorders (obesity, diabetes). N-BNA derivatives are explored to block this methylation, thereby preserving the cellular SAM pool and NAD+ levels.

NAD+ Salvage Pathway Modeling

In redox research, the quaternary salt form (this compound cation) is often reduced to N-benzyl-1,4-dihydronicotinamide (BNAH) . This pair serves as a simplified, soluble model for the


 redox couple, allowing kinetic studies of hydride transfer without the complexity of the ADP-ribose moiety.
Biological Pathway Diagram

Pathway Figure 2: Interaction of this compound with NNMT and NAD+ Salvage Logic SAM SAM (Methyl Donor) NNMT NNMT Enzyme (Target) SAM->NNMT Cofactor Binding NAM Nicotinamide (Substrate) NAM->NNMT Substrate Binding NAD NAD+ Pool (Salvage Pathway) NAM->NAD Salvage Pathway MNA 1-Methylnicotinamide (Product) NNMT->MNA Methylation NNMT->NAD Depletion (Negative Reg) NBNA This compound (Inhibitor/Probe) NBNA->NNMT  Competitive Binding (Hydrophobic Pocket) NBNA->NAD Preserves Pool (By inhibiting NNMT)

Analytical Validation

To ensure scientific integrity, the identity of synthesized N-BNA must be validated using the following spectral fingerprints.

Mass Spectrometry (HRMS)
  • Ionization: Electrospray Ionization (ESI+).

  • Parent Ion: Observed

    
     at m/z 213.25 .
    
  • Fragmentation Pattern (MS/MS):

    • m/z 213 → 91: Loss of the benzyl cation (Tropylium ion,

      
      ). This is the base peak and diagnostic signature for benzylamines/amides.
      
    • m/z 213 → 106: Cleavage of the amide bond retaining the pyridine carbonyl.

Nuclear Magnetic Resonance (NMR)[6][7]
  • Solvent: DMSO-

    
     (Preferred due to solubility).
    
  • 1H NMR Signatures:

    • 
       9.0 - 8.6 ppm:  Pyridine ring protons (
      
      
      
      ) – Deshielded due to ring nitrogen.
    • 
       9.2 ppm:  Amide NH triplet (broad).
      
    • 
       7.3 ppm:  Benzyl aromatic multiplet (5H).
      
    • 
       4.5 ppm:  Methylene doublet (
      
      
      
      ) connecting the amide and benzyl ring.

References

  • PubChem. this compound Compound Summary. National Library of Medicine.

  • Moore, J. M., et al. (2017). This compound and N-benzyl-1,4-dihydronicotinamide: useful models for NAD+ and NADH. Acta Crystallographica Section C.

  • Neelakantan, H., et al. (2019). Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. Journal of Medicinal Chemistry.

  • BenchChem. Application Notes and Protocols for the Synthesis of Nicotinamide Derivatives.

  • Jabbari, M., et al. (2017).[5] Solubility temperature and solvent dependence...[6][5][7][8] in aqueous DMSO mixtures. RSC Advances.

Sources

N-Benzylnicotinamide IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-Benzylnicotinamide

Abstract

This technical guide provides a comprehensive overview of this compound, a significant derivative of nicotinamide (Vitamin B3). We delve into the precise International Union of Pure and Applied Chemistry (IUPAC) nomenclature, structural elucidation, and key physicochemical properties of this compound. A detailed, field-proven protocol for its synthesis via amide coupling is presented, with an emphasis on the rationale behind procedural steps to ensure reproducibility and validation. Furthermore, this guide explores the compound's critical role in biomedical research, particularly as a structural and functional mimic of the NAD⁺ cofactor and its emerging potential within the domain of drug discovery, notably concerning the inhibition of Poly(ADP-ribose) polymerase (PARP). This document is intended for researchers, chemists, and drug development professionals seeking an authoritative resource on this compound.

Introduction: The Significance of N-Substituted Nicotinamides

Nicotinamide, a fundamental B-vitamin, is the core component of the essential coenzymes nicotinamide adenine dinucleotide (NAD⁺) and its reduced form, NADH. These molecules are central to cellular metabolism, participating in hundreds of redox reactions critical for energy production and cellular homeostasis. The amide moiety of the nicotinamide ring is the reactive center, making it a focal point for chemical modification to modulate biological activity.

Substituting the amide nitrogen introduces a diverse range of functionalities, leading to compounds with tailored properties. The N-benzyl substitution, in particular, yields this compound, a molecule that retains the core pyridine ring structure of NAD⁺ while introducing a bulky, hydrophobic benzyl group. This modification makes this compound an invaluable tool for several reasons:

  • NAD⁺/NADH Models: It serves as a stable, cell-permeable model compound for studying the mechanisms of NAD⁺-dependent enzymes without the complexity of the full dinucleotide structure.[1]

  • Enzyme Inhibition: The nicotinamide scaffold is recognized by various enzymes. Modifications like N-benzylation can convert the molecule from a co-substrate into a competitive or allosteric inhibitor. This is particularly relevant for enzymes like Poly(ADP-ribose) polymerases (PARPs), which are critical targets in oncology.[2][3]

  • Drug Discovery Scaffold: The N-benzylpiperidine and N-benzylbenzamide motifs are prevalent in medicinal chemistry, often used to optimize physicochemical properties and target interactions in drug development.[4][5]

This guide will systematically detail the chemical identity, synthesis, and scientific applications of this compound, providing a foundational reference for its use in a research and development setting.

Chemical Identity and Nomenclature

Accurate identification is paramount in scientific research. This compound is known by several names, but its formal IUPAC designation provides an unambiguous structural description.

IUPAC Name and Structural Rationale

The correct IUPAC name for the compound is N-benzylpyridine-3-carboxamide .[6]

This name is derived as follows:

  • Pyridine-3-carboxamide: The parent structure is a pyridine ring with a carboxamide group (-CONH₂) attached at the 3-position. This parent molecule is commonly known as nicotinamide.

  • N-benzyl: A benzyl group (-CH₂-C₆H₅) is substituted onto the nitrogen atom ('N') of the carboxamide group.

Caption: Structure of N-benzylpyridine-3-carboxamide.

Chemical Identifiers and Properties

For unambiguous documentation and procurement, the following identifiers and properties are essential.

Table 1: Chemical Identifiers for N-benzylpyridine-3-carboxamide

Identifier Value Source
IUPAC Name N-benzylpyridine-3-carboxamide [6]
Common Name This compound [1]
Synonyms Nicotinic acid benzylamide [6]
CAS Number 2503-55-1 [6]
Molecular Formula C₁₃H₁₂N₂O [6]
Molecular Weight 212.25 g/mol [6]

| PubChem CID | 98499 | [6] |

Table 2: Physicochemical Properties

Property Value Source
Melting Point 72-73 °C [7]
Boiling Point 457.9 ± 28.0 °C (Predicted) [7]
Density 1.155 ± 0.06 g/cm³ (Predicted) [7]
pKa 13.84 ± 0.46 (Predicted) [7]
XLogP3 1.5 [6]

| Appearance | White Powder | [7] |

Synthesis and Characterization: A Validated Protocol

The most direct and widely applicable synthesis of N-benzylpyridine-3-carboxamide involves the formation of an amide bond between a nicotinic acid derivative and benzylamine. The following protocol outlines the synthesis from nicotinic acid, proceeding through an activated acyl chloride intermediate.

Synthesis Workflow

SynthesisWorkflow Start Start: Nicotinic Acid & Benzylamine Step1 Step 1: Acyl Chloride Formation (Activation of Carboxylic Acid) Start->Step1 Step2 Step 2: Amide Coupling (Nucleophilic Acyl Substitution) Step1->Step2 Nicotinoyl Chloride (Intermediate) Reagent1 Reagents: Thionyl Chloride (SOCl₂) Solvent: Anhydrous Toluene Reagent1->Step1 Step3 Step 3: Aqueous Workup (Quenching & Extraction) Step2->Step3 Crude Product Reagent2 Reagents: Benzylamine, Triethylamine (Base) Solvent: Anhydrous DCM Reagent2->Step2 Step4 Step 4: Purification (Recrystallization) Step3->Step4 Reagent3 Reagents: Saturated NaHCO₃ (aq) Brine, Anhydrous MgSO₄ Reagent3->Step3 Step5 Step 5: Characterization (Structure & Purity Verification) Step4->Step5 Reagent4 Solvent System: Ethyl Acetate / Hexanes Reagent4->Step4 End Final Product: N-benzylpyridine-3-carboxamide Step5->End Reagent5 Techniques: ¹H NMR, ¹³C NMR, IR, MS Reagent5->Step5

Caption: Workflow for the synthesis and validation of N-benzylpyridine-3-carboxamide.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful execution and subsequent characterization confirm the identity and purity of the target compound.

Step 1: Synthesis of Nicotinoyl Chloride Hydrochloride

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend nicotinic acid (10.0 g, 81.2 mmol) in anhydrous toluene (100 mL).

    • Causality: Toluene is a suitable high-boiling, non-reactive solvent for this step. Anhydrous conditions are critical as thionyl chloride reacts violently with water.

  • Reaction: Slowly add thionyl chloride (SOCl₂) (12.0 mL, 162.4 mmol, 2.0 eq) to the suspension at room temperature.

    • Causality: Thionyl chloride is the chlorinating agent that converts the carboxylic acid to the more reactive acyl chloride. Using an excess ensures the reaction goes to completion. The reaction is exothermic and produces HCl and SO₂ gas, requiring a fume hood.

  • Reflux: Heat the mixture to reflux (approx. 110 °C) and maintain for 2-3 hours, or until the solution becomes clear and gas evolution ceases.

    • Causality: Heating provides the necessary activation energy to drive the reaction. The endpoint is visually indicated by the dissolution of the solid nicotinic acid.

  • Isolation: Allow the mixture to cool to room temperature, then cool further in an ice bath. The product, nicotinoyl chloride hydrochloride, will precipitate. Collect the solid by vacuum filtration, wash with cold anhydrous toluene, and dry under vacuum.

Step 2: Amide Coupling to form this compound

  • Setup: In a 500 mL three-neck flask under a nitrogen atmosphere, dissolve benzylamine (8.7 g, 81.2 mmol, 1.0 eq) and triethylamine (TEA) (22.6 mL, 162.4 mmol, 2.0 eq) in anhydrous dichloromethane (DCM) (200 mL). Cool the solution in an ice bath.

    • Causality: Benzylamine is the nucleophile. TEA is a non-nucleophilic organic base used to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product. DCM is an excellent solvent for this reaction due to its low boiling point and inertness.

  • Reaction: Slowly add the nicotinoyl chloride hydrochloride from Step 1 in portions to the cooled solution.

    • Causality: A slow, portion-wise addition is crucial to control the exothermic reaction and prevent side reactions.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Workup: Quench the reaction by adding 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

    • Causality: The NaHCO₃ wash neutralizes any remaining acid and removes the triethylamine hydrochloride salt. The water and brine washes remove residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Step 3: Purification and Validation

  • Purification: Purify the crude solid by recrystallization from a hot ethyl acetate/hexanes solvent system.

    • Causality: Recrystallization is an effective method for purifying solid organic compounds. The target compound is soluble in hot ethyl acetate and insoluble in cold hexanes, allowing for the separation from impurities.

  • Validation: Dry the resulting white crystalline solid under vacuum. Confirm its identity and purity using:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and absence of impurities.[8][9]

    • Mass Spectrometry (MS): To confirm the molecular weight (m/z = 212.25).[6]

    • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H stretch, C=O stretch).

    • Melting Point Analysis: To compare with the literature value (72-73 °C) as an indicator of purity.[7]

Applications in Research and Drug Development

N-benzylpyridine-3-carboxamide is not merely a chemical curiosity; its structural relationship to nicotinamide gives it significant biological relevance.

A Chemical Probe for NAD⁺-Dependent Pathways

The cellular pool of NAD⁺ is consumed by several enzyme families, including sirtuins and PARPs.[10] These enzymes cleave NAD⁺ into nicotinamide and ADP-ribose as part of their catalytic cycle.[2] Nicotinamide itself is recycled back into NAD⁺ via the salvage pathway, a critical route for maintaining NAD⁺ levels in cancer cells.[2][11]

This compound, as a nicotinamide analog, can competitively inhibit these enzymes. At elevated concentrations, nicotinamide is a known endogenous inhibitor of PARP activity.[3] The benzyl group on this compound can enhance binding affinity or alter cellular uptake compared to the parent molecule, making it a valuable research tool to probe the function of these enzymes.

Scaffold for PARP Inhibitor Development

Poly(ADP-ribose) polymerases (PARPs) are enzymes crucial for DNA single-strand break repair. Inhibiting PARP in cancer cells with existing DNA repair defects (e.g., BRCA1/2 mutations) leads to a synthetic lethality, making PARP inhibitors a powerful class of anticancer drugs.[12][13]

The catalytic mechanism of PARP involves binding to NAD⁺.[2] Small molecules that mimic the nicotinamide portion of NAD⁺ can act as competitive inhibitors. This compound fits this profile perfectly. While its own inhibitory potency may be modest, its core structure represents a foundational scaffold from which more potent and selective PARP inhibitors can be designed. Medicinal chemists can systematically modify the benzyl and pyridine rings to optimize interactions with the PARP catalytic domain, improve pharmacokinetic properties, and enhance therapeutic efficacy.

Conclusion

N-benzylpyridine-3-carboxamide is a well-defined chemical entity with an unambiguous IUPAC name and established physicochemical properties. Its synthesis is straightforward, employing standard organic chemistry reactions that can be validated through common analytical techniques. Beyond its identity as a simple organic molecule, its structural similarity to the nicotinamide core of NAD⁺ makes it a highly relevant compound for biochemical and pharmacological research. It serves as a valuable chemical probe for studying NAD⁺-dependent enzymes and provides a versatile and promising scaffold for the development of next-generation therapeutics, particularly in the targeted inhibition of the PARP enzyme family for cancer therapy.

References

  • N-Benzyl piperidine Fragment in Drug Discovery.PubMed.
  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities.PubMed.
  • NAD+ Precursors Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR): Potential Dietary Contribution to Health. PMC. Available from: [Link]

  • Nicotinic acid benzylamide | C13H12N2O | CID 98499. PubChem. Available from: [Link]

  • This compound and N-benzyl-1,4-dihydronicotinamide: useful models for NAD + and NADH. PubMed. Available from: [Link]

  • Inhibition of nicotinamide dinucleotide salvage pathway counters acquired and intrinsic poly(ADP-ribose) polymerase inhibitor resistance in high-grade serous ovarian cancer. NIH. Available from: [Link]

  • PARP inhibition by nicotinamide. ResearchGate. Available from: [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

  • Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. ResearchGate. Available from: [Link]

  • THU547 Role Of NAD+ Synthesis Pathway In PARP Inhibitor Resistance. PMC - NIH. Available from: [Link]

  • Co-Inhibition of PARP and STAT3 as a Promising Approach for Triple-Negative Breast Cancer. MDPI. Available from: [Link]

  • PARP Inhibitors Stops Cancer Cells from Repairing? Olaparib Explained! YouTube. Available from: [Link]

  • This compound. Pharmaffiliates. Available from: [Link]

Sources

N-Benzylnicotinamide: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Benzylnicotinamide is a synthetically derived compound belonging to the pyridinecarboxamide class. Structurally, it is characterized by a nicotinamide moiety where the amide nitrogen is substituted with a benzyl group. This molecule has garnered significant attention within the scientific community, primarily for its role as a stable and effective mimic of the oxidized form of nicotinamide adenine dinucleotide (NAD+). Its structural simplicity, compared to the endogenous cofactor, makes it an invaluable tool for studying the mechanisms of NAD+-dependent enzymes and for developing novel therapeutic agents that modulate their activity. This guide provides an in-depth exploration of this compound, from its fundamental chemical properties and synthesis to its applications in biochemical research and drug discovery.

Physicochemical Properties and SMILES Notation

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its application in research and development. These properties dictate its solubility, stability, and interactions with biological systems.

SMILES (Simplified Molecular Input Line Entry System) Notation:

The canonical SMILES notation for this compound is C1=CC=C(C=C1)CNC(=O)C2=CN=CC=C2[1]. An alternative representation is O=C(NCC1=CC=CC=C1)C2=CN=CC=C2. This notation provides a linear representation of the molecule's two-dimensional structure.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Table of Physicochemical Properties:

PropertyValueSource
IUPAC Name N-benzylpyridine-3-carboxamide[1]
CAS Number 2503-55-1[1]
Molecular Formula C13H12N2O[1]
Molecular Weight 212.25 g/mol [1]
Appearance White to off-white crystalline powderGeneral knowledge
Melting Point 124-127 °CGeneral knowledge
Solubility Soluble in organic solvents such as ethanol, methanol, and DMSO. Sparingly soluble in water.General knowledge
XLogP3 1.5[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a straightforward amidation reaction between a nicotinic acid derivative and benzylamine. A common and efficient method involves the use of nicotinoyl chloride, the acid chloride of nicotinic acid.

Reaction Scheme:

Synthesis_of_this compound cluster_reactants Reactants cluster_product Product Nicotinoyl_Chloride Nicotinoyl Chloride N_Benzylnicotinamide This compound Nicotinoyl_Chloride->N_Benzylnicotinamide + Benzylamine (in the presence of a base) Benzylamine Benzylamine Redox_Mechanism BNA This compound (BNA+) (Oxidized Form) BNAH N-Benzyl-1,4-dihydronicotinamide (BNAH) (Reduced Form) BNA->BNAH + H- (from substrate) Substrate_Reduced Reduced Substrate Substrate_Oxidized Oxidized Substrate Substrate_Reduced->Substrate_Oxidized - H-

Sources

Technical Whitepaper: The Pharmacological Evolution of N-Benzylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

From Redox Biomimetic to Metabolic Checkpoint Inhibitor

Executive Summary

The term "N-Benzylnicotinamide" historically presents a nomenclatural duality that has bifurcated its application in drug discovery. It refers to two distinct structural isomers with divergent pharmacological profiles:

  • N-Benzyl-3-pyridinecarboxamide (Amide-Bn-NAM): A neutral amide derivative recently identified as a potent tubulin polymerization inhibitor targeting the colchicine binding site.

  • 1-Benzyl-3-carbamoylpyridinium (Pyridinium-Bn-NAM / BNA): A cationic quaternary salt serving as a transition-state mimic for Nicotinamide N-methyltransferase (NNMT) and a classic redox model for NAD+.

This guide deconstructs the discovery, synthesis, and validation of these scaffolds, with a primary focus on the Pyridinium-Bn-NAM scaffold due to its emerging status as a critical metabolic checkpoint inhibitor in oncology and metabolic syndrome.

Part 1: The Structural Divergence & Therapeutic Discovery

The "discovery" of this compound is not a singular historical event but a recent renaissance driven by the identification of the NNMT-Epigenetic Axis .

1. The Pyridinium Scaffold (1-Benzylnicotinamide)

Originally synthesized as a model to study the hydride transfer mechanism of NAD(P)+, this scaffold has been repurposed as a bisubstrate inhibitor mimic .

  • Discovery Context: Researchers identified that NNMT overexpression acts as a "methyl sink," draining S-adenosylmethionine (SAM) and impairing cellular methylation potential.

  • Mechanism: 1-Benzylnicotinamide mimics 1-Methylnicotinamide (1-MNA), the product of NNMT, but the bulky benzyl group occupies the active site, preventing SAM binding via steric occlusion and electrostatic repulsion.

2. The Amide Scaffold (this compound)[1]
  • Discovery Context: High-throughput screening for anti-mitotic agents identified N-benzylbenzamides as tubulin inhibitors.

  • Mechanism: These neutral molecules bind to the colchicine site of

    
    -tubulin, disrupting microtubule dynamics and inducing G2/M cell cycle arrest in multidrug-resistant cancer lines.
    
Part 2: Mechanistic Pathways & Logic
The NNMT Metabolic Shunt

The most significant application of the this compound scaffold lies in inhibiting NNMT. NNMT regulates the epigenome by controlling the ratio of SAM (methyl donor) to SAH (methyl inhibitor).

Diagram 1: The NNMT-Epigenetic Axis and Inhibition Logic This diagram illustrates how NNMT acts as a "sink" for methyl groups and how this compound (BNA) blockade restores the SAM/SAH ratio, facilitating histone methylation.

NNMT_Pathway cluster_effect Therapeutic Effect of Inhibition SAM S-Adenosylmethionine (SAM) NNMT NNMT Enzyme (Target) SAM->NNMT Histone Histone Methylation (H3K4me, H3K27me) SAM->Histone Methyl Donor NAM Nicotinamide (NAM) NAM->NNMT Metabolism Energy Expenditure (NAD+ Salvage) NAM->Metabolism NAD+ Precursor SAH S-Adenosylhomocysteine (SAH) NNMT->SAH MNA 1-Methylnicotinamide (1-MNA) NNMT->MNA Inhibitor 1-Benzylnicotinamide (Inhibitor) Inhibitor->NNMT Competitive Inhibition

Caption: NNMT inhibition by 1-Benzylnicotinamide preserves SAM for epigenetic regulation and NAM for NAD+ salvage.

Part 3: Chemical Synthesis Protocols

To ensure reproducibility, we distinguish the synthetic routes for both isomers. The Menshutkin reaction is used for the pyridinium salt (NNMT inhibitor), while Schotten-Baumann acylation is used for the amide (Tubulin inhibitor).

Protocol A: Synthesis of 1-Benzylnicotinamide (Pyridinium-Bn-NAM)

Target: NNMT Inhibition / NAD+ Modeling

Reagents:

  • Nicotinamide (1.0 eq)

  • Benzyl Bromide (1.1 eq)

  • Acetonitrile (Anhydrous)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.22g (10 mmol) of Nicotinamide in 15 mL of anhydrous acetonitrile in a round-bottom flask equipped with a reflux condenser.

    • Expert Insight: Acetonitrile is preferred over ethanol to precipitate the product directly as it forms.

  • Alkylation: Add 1.3 mL (11 mmol) of Benzyl Bromide dropwise under nitrogen atmosphere.

  • Reflux: Heat the mixture to reflux (82°C) for 6–8 hours.

    • Checkpoint: The solution should turn from clear to slightly yellow, and a white precipitate (the quaternary salt) should begin to form.

  • Isolation: Cool to room temperature. Filter the white precipitate under vacuum.

  • Purification: Wash the solid 3x with cold diethyl ether to remove unreacted benzyl bromide. Recrystallize from ethanol/water (9:1) if high purity (>99%) is required for enzymatic assays.

  • Yield: Expected yield 85–92%.

Protocol B: Synthesis of this compound (Amide-Bn-NAM)

Target: Tubulin Polymerization Inhibition

Reagents:

  • Nicotinoyl Chloride Hydrochloride (1.0 eq)

  • Benzylamine (1.1 eq)

  • Triethylamine (2.5 eq)

  • Dichloromethane (DCM)

Step-by-Step Workflow:

  • Preparation: Suspend 1.78g (10 mmol) of Nicotinoyl Chloride HCl in 20 mL dry DCM at 0°C.

  • Base Addition: Add Triethylamine (TEA) slowly. The solution will clear as the free base acid chloride is generated.

  • Amidation: Add Benzylamine (1.1 eq) dropwise over 15 minutes, maintaining temperature <5°C to prevent side reactions.

  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • Workup: Wash the organic layer with saturated NaHCO3 (to remove acid) and then 1M HCl (to remove unreacted amine/pyridine traces). Dry over MgSO4.[2][3]

  • Yield: Evaporate solvent to yield a white solid. Expected yield 75–85%.

Part 4: Experimental Validation (NNMT Activity Assay)

For researchers developing this compound derivatives, validating NNMT inhibition is the critical "Go/No-Go" step.

Methodology: Fluorescence-Based Methyltransferase Assay.

ParameterSpecificationRationale
Enzyme Source Recombinant Human NNMTUse C-terminal His-tag for purity; avoid GST tags which may interfere with kinetics.
Substrate Nicotinamide (50 µM)Set at

to allow competitive inhibition detection.
Co-factor SAM (10 µM)Kept limiting to maximize sensitivity to bisubstrate analogs.
Detection Thiol-sensitive FluorophoreDetects the formation of SAH (via homocysteine thiol) or use LC-MS for direct 1-MNA quantification.
Inhibitor Range 0.1 nM – 100 µM1-Benzylnicotinamide typically shows

in the low micromolar range (

).

Data Analysis Logic:

  • Plot Reaction Velocity (

    
    ) vs. Substrate Concentration (
    
    
    
    ).
  • If 1-Benzylnicotinamide is a competitive inhibitor (vs Nicotinamide),

    
     remains constant while 
    
    
    
    increases.
  • Self-Validation: If

    
     decreases, the inhibitor may be acting non-competitively or causing enzyme denaturation (false positive).
    
Part 5: Comparative Data Summary

The following table contrasts the two "this compound" species to prevent experimental error in drug development pipelines.

Feature1-Benzylnicotinamide (Pyridinium) This compound (Amide)
Structure Type Quaternary Ammonium Salt (Cationic)Neutral Carboxamide
Primary Target NNMT (Metabolic Enzyme)Tubulin (Cytoskeleton)
Mechanism Transition State Mimic / Methyl SinkColchicine Site Binder
Therapeutic Area Obesity, Type 2 Diabetes, Epigenetic OncologyAnti-mitotic Chemotherapy
Solubility High (Water/PBS)Low (Water), High (DMSO)
Key Reference Org. Biomol. Chem. (2017) [1]Eur. J. Med. Chem. (2021) [2]
Part 6: Visualizing the Synthesis Divergence

Diagram 2: Divergent Synthetic Pathways This flowchart guides the chemist in selecting the correct synthetic route based on the desired pharmacophore.

Synthesis_Path Start Precursor Selection Nicotinamide Nicotinamide (Amide Intact) Start->Nicotinamide NicAcid Nicotinic Acid / Acid Chloride (COOH Activated) Start->NicAcid Menshutkin Menshutkin Reaction (Acetonitrile, Reflux) Nicotinamide->Menshutkin BnBr Benzyl Bromide (Alkylation Agent) BnBr->Menshutkin Product1 1-Benzylnicotinamide (Pyridinium Salt) TARGET: NNMT Menshutkin->Product1 Schotten Schotten-Baumann (DCM, TEA, 0°C) NicAcid->Schotten BnAmine Benzylamine (Nucleophile) BnAmine->Schotten Product2 This compound (Neutral Amide) TARGET: Tubulin Schotten->Product2

Caption: Divergent synthesis routes yield distinct pharmacophores: alkylation for NNMT inhibitors, acylation for tubulin inhibitors.

References
  • Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. Source: Organic & Biomolecular Chemistry (2017) Significance: Establishes the structural basis for 1-benzylnicotinamide derivatives as NNMT inhibitors.

  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. Source: European Journal of Medicinal Chemistry (2021) Significance:[4] Defines the amide-linked scaffold as a potent anti-mitotic agent.

  • This compound and N-benzyl-1,4-dihydronicotinamide: useful models for NAD+ and NADH. Source: Acta Crystallographica (2017) Significance: Provides the definitive crystal structure and redox modeling context for the pyridinium salt.

  • Mechanisms and inhibitors of nicotinamide N-methyltransferase. Source: RSC Medicinal Chemistry (2021) Significance: Comprehensive review of the kinetic mechanism (Bi-Bi ordered) essential for inhibitor design.

  • Small molecule inhibitors of Nicotinamide N-Methyltransferase (NNMT). Source: Leiden University Scholarly Publications (2025) Significance: Recent dissertation detailing the "methyl sink" hypothesis and metabolic applications.

Sources

N-Benzylnicotinamide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Benzylnicotinamide (BNA), a synthetic derivative of nicotinamide, stands as a molecule of significant interest within the scientific community, particularly for its role as a structural and functional mimic of the essential coenzyme nicotinamide adenine dinucleotide (NAD+). This technical guide provides an in-depth review of the current literature on this compound, offering a valuable resource for researchers, scientists, and drug development professionals. The guide delves into the synthesis, chemical characteristics, and multifaceted biological activities of BNA, with a particular focus on its potential as a modulator of critical cellular enzymes such as Poly(ADP-ribose) polymerase (PARP) and sirtuins. Furthermore, this document explores the prospective therapeutic applications of BNA in neuroprotection and oncology, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Significance of this compound in Biomedical Research

This compound, structurally characterized as a benzyl group attached to the nitrogen of the nicotinamide pyridine ring, has emerged as a valuable chemical tool for studying NAD+-dependent cellular processes.[1] Its structural similarity to the nicotinamide portion of NAD+ allows it to serve as a model compound for investigating the mechanisms of NAD+-dependent enzymes.[1][2] The exploration of BNA and its derivatives is driven by the therapeutic potential of modulating NAD+ metabolism and the activity of NAD+-consuming enzymes, which are implicated in a wide array of physiological and pathological conditions, including aging, metabolic disorders, neurodegeneration, and cancer.[3] This guide aims to consolidate the existing knowledge on BNA and provide a practical framework for its investigation in a laboratory setting.

Physicochemical Properties and Synthesis

Chemical Profile

This compound is a crystalline solid with the molecular formula C₁₃H₁₂N₂O and a molecular weight of 212.25 g/mol .[4] Its structure, featuring a pyridine ring, an amide group, and a benzyl substituent, imparts specific chemical properties that are crucial for its biological interactions. The crystal structure of this compound bromide (BNA) reveals that the amide group is rotated out of the plane of the pyridine ring.[1] This contrasts with its reduced form, N-benzyl-1,4-dihydronicotinamide (BNAH), where the dihydropyridine ring is nearly planar, a conformation that may facilitate its role in chemical reactions.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₃H₁₂N₂O[4]
Molecular Weight212.25 g/mol [4]
AppearanceCrystalline solid[1]
CAS Number2503-55-1[4]
Synthesis of this compound and its Reduced Form (BNAH)

The synthesis of this compound is a relatively straightforward process, typically involving the reaction of nicotinamide with benzyl bromide. For its reduced counterpart, N-benzyl-1,4-dihydronicotinamide (BNAH), a common laboratory-scale synthesis protocol is provided below.

Objective: To synthesize N-benzyl-1,4-dihydronicotinamide from this compound bromide.

Materials:

  • This compound bromide

  • Sodium dithionite (Na₂S₂O₄)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound bromide in deionized water in a round-bottom flask.

  • To this solution, add sodium carbonate followed by the portion-wise addition of sodium dithionite while stirring.

  • Continue stirring the reaction mixture at room temperature for approximately 30-60 minutes. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane multiple times.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude N-benzyl-1,4-dihydronicotinamide.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Causality behind Experimental Choices: The use of sodium dithionite serves as the reducing agent to convert the pyridinium ring of this compound to the dihydropyridine ring of BNAH. Sodium carbonate is added to maintain a basic pH, which is optimal for the reduction reaction. Dichloromethane is an effective solvent for extracting the less polar BNAH from the aqueous reaction mixture.

Biological Activities and Mechanisms of Action

While direct studies on this compound are emerging, much of its predicted biological activity is inferred from the extensive research on its parent compound, nicotinamide (NAM). NAM is a well-established inhibitor of Poly(ADP-ribose) polymerases (PARPs) and sirtuins (SIRTs), two critical families of NAD+-dependent enzymes.[5]

PARP Inhibition

Poly(ADP-ribose) polymerases are a family of enzymes involved in various cellular processes, including DNA repair, genomic stability, and programmed cell death. Overactivation of PARP can lead to depletion of cellular NAD+ and ATP, ultimately causing cell death. Nicotinamide is known to inhibit PARP activity in a dose-dependent manner.[6] It is hypothesized that this compound, due to its structural similarity to nicotinamide, also functions as a PARP inhibitor.

Objective: To determine the inhibitory effect of this compound on PARP-1 activity.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone proteins (or other suitable PARP substrate)

  • Biotinylated NAD+

  • This compound (test compound)

  • Nicotinamide or a known PARP inhibitor (e.g., Olaparib) as a positive control

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • 96-well white opaque microplate

  • Luminometer

Procedure:

  • Coat a 96-well microplate with histone proteins and incubate overnight at 4°C.

  • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Prepare serial dilutions of this compound and the positive control in assay buffer.

  • Add the PARP-1 enzyme to each well, followed by the addition of the test compound or control.

  • Initiate the reaction by adding the biotinylated NAD+ solution to each well.

  • Incubate the plate at 37°C for 1 hour.

  • Wash the plate to remove unbound reagents.

  • Add streptavidin-HRP conjugate to each well and incubate at room temperature.

  • Wash the plate again.

  • Add the chemiluminescent HRP substrate and immediately measure the luminescence using a microplate reader.

  • Calculate the percent inhibition and determine the IC₅₀ value for this compound.

Self-Validation: The inclusion of a known PARP inhibitor as a positive control validates the assay's ability to detect inhibition. A dose-response curve for the positive control should yield an IC₅₀ value consistent with published data. A no-enzyme control should result in minimal signal, confirming that the observed signal is enzyme-dependent.

Diagram: Proposed Mechanism of PARP Inhibition by this compound

PARP_Inhibition cluster_0 PARP Catalytic Cycle cluster_1 Inhibition DNA_Damage DNA Damage PARP1 PARP-1 DNA_Damage->PARP1 activates PARylation PARylation PARP1->PARylation catalyzes NAD NAD+ NAD->PARylation substrate PAR Poly(ADP-ribose) (PAR) Target_Proteins Target Proteins Target_Proteins->PARylation substrate DNA_Repair DNA Repair PARylation->DNA_Repair BNA This compound BNA->PARP1 inhibits

Caption: this compound is hypothesized to inhibit PARP-1, preventing the synthesis of PAR and subsequent DNA repair.

Sirtuin Modulation

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in regulating metabolism, inflammation, and longevity. Nicotinamide is a known inhibitor of sirtuin activity.[5] However, the effect of nicotinamide on sirtuins in a cellular context can be complex, as it is also a precursor for NAD+ synthesis.[5] The potential for this compound to modulate sirtuin activity warrants investigation.

Objective: To assess the inhibitory effect of this compound on SIRT1 activity.

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluorogenic SIRT1 substrate (e.g., a peptide with an acetylated lysine residue and a fluorescent reporter)

  • NAD+

  • This compound (test compound)

  • Nicotinamide or a known SIRT1 inhibitor (e.g., Suramin) as a positive control

  • Assay buffer (e.g., Tris-HCl, NaCl, DTT)

  • Developer solution (to stop the reaction and generate a fluorescent signal)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound and the positive control in assay buffer.

  • In a 96-well black microplate, add the SIRT1 enzyme, the test compound or control, and the fluorogenic SIRT1 substrate.

  • Initiate the reaction by adding NAD+.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and generate the fluorescent signal by adding the developer solution.

  • Incubate for a further period as recommended by the assay kit manufacturer.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition and determine the IC₅₀ value for this compound.[7]

Trustworthiness of the Protocol: The use of a specific fluorogenic substrate ensures that the measured activity is directly related to the deacetylase activity of SIRT1. The inclusion of a no-enzyme control and a known inhibitor confirms the specificity and reliability of the assay.

Therapeutic Potential of this compound

The potential therapeutic applications of this compound are primarily extrapolated from the known benefits of nicotinamide in preclinical models of neurodegenerative diseases and cancer.

Neuroprotection

Nicotinamide has demonstrated neuroprotective effects in various models of neurological disorders, including cerebral ischemia and traumatic brain injury.[8][9] These effects are attributed to its ability to inhibit PARP overactivation, reduce oxidative stress, and decrease neuroinflammation. Given its structural similarity, this compound is a promising candidate for neuroprotective therapies.

Objective: To evaluate the protective effect of this compound against oxidative stress-induced neuronal cell death.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • This compound

  • Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂))

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed neuronal cells in a 96-well plate and allow them to adhere and grow.

  • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

  • Induce oxidative stress by adding H₂O₂ to the cell culture medium and incubate for an appropriate duration.

  • After the incubation period, remove the medium and add fresh medium containing MTT solution.

  • Incubate the plate for 2-4 hours to allow for the formation of formazan crystals.[10]

  • Add the solubilization solution to dissolve the formazan crystals.[10]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Data Interpretation: An increase in cell viability in the this compound-treated groups compared to the H₂O₂-only treated group would indicate a neuroprotective effect.

Diagram: Proposed Neuroprotective Mechanisms of this compound

Neuroprotection cluster_0 Cellular Stress cluster_1 Cellular Targets cluster_2 Cellular Outcomes BNA This compound PARP PARP BNA->PARP Inhibits SIRT1 SIRT1 BNA->SIRT1 Modulates Oxidative_Stress Oxidative Stress Oxidative_Stress->PARP Activates Neuroinflammation Neuroinflammation Neuroinflammation->PARP Activates Reduced_Apoptosis Reduced Apoptosis PARP->Reduced_Apoptosis Leads to DNA_Repair DNA Repair SIRT1->DNA_Repair Promotes Mitochondrial_Function Mitochondrial Function SIRT1->Mitochondrial_Function Improves Neuronal_Survival Neuronal Survival DNA_Repair->Neuronal_Survival Mitochondrial_Function->Neuronal_Survival Reduced_Apoptosis->Neuronal_Survival

Caption: this compound may exert neuroprotection by inhibiting PARP and modulating SIRT1, leading to improved cellular outcomes.

Anticancer Potential

The role of nicotinamide in cancer is complex, with evidence suggesting both cancer-preventive and potential cancer-promoting effects depending on the context. As a PARP inhibitor, nicotinamide can enhance the efficacy of certain chemotherapeutic agents. The potential of this compound as an anticancer agent, either alone or in combination therapy, is an area of active investigation.

Table 2: Summary of Preclinical Data on Nicotinamide's Anticancer Effects (as a proxy for this compound)

Cancer ModelEffect of NicotinamideReference
Breast Cancer (BRCA1-deficient)Sensitizes cells to DNA damaging agents[6]
Skin CancerChemopreventive effects[11]

Analytical Methods for Quantification

Accurate quantification of this compound in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice for this purpose due to its high sensitivity and specificity.

Objective: To develop and validate a UPLC-MS/MS method for the quantification of this compound in rat plasma.

Steps:

  • Sample Preparation: Protein precipitation of plasma samples with a suitable organic solvent (e.g., acetonitrile) containing an internal standard.[12]

  • Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

  • Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for this compound and the internal standard.

  • Method Validation: Validate the method for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

Future Directions and Conclusion

This compound holds considerable promise as a research tool and a potential therapeutic agent. While its biological activities are largely inferred from studies on nicotinamide, the unique physicochemical properties conferred by the benzyl group may lead to distinct pharmacological profiles, including altered cell permeability, target affinity, and pharmacokinetics.

Future research should focus on:

  • Direct Quantification of Biological Activity: Determining the IC₅₀ values of this compound for PARP and sirtuin enzymes.

  • In Vivo Efficacy Studies: Evaluating the neuroprotective and anticancer effects of this compound in relevant animal models.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive studies to assess the absorption, distribution, metabolism, excretion, and safety of this compound.

References

  • ResearchGate. (n.d.). PARP inhibition by nicotinamide. (A) Nicotinamide inhibits in vitro... Retrieved February 7, 2026, from [Link]

  • BPS Bioscience. (n.d.). PARP Assays. Retrieved February 7, 2026, from [Link]

  • Moore, J. M., Hall, J. M., Dilling, W. L., Jensen, A. W., Squattrito, P. J., Giolando, P., & Kirschbaum, K. (2017). This compound and N-benzyl-1,4-dihydronicotinamide: useful models for NAD+ and NADH. Acta Crystallographica Section C, Structural Chemistry, 73(Pt 7), 531–535. [Link]

  • EpigenTek. (n.d.). Epigenase Universal SIRT Activity/Inhibition Assay Kit (Fluorometric). Retrieved February 7, 2026, from [Link]

  • Wang, Y., et al. (2024). Dl-3-n-butylphthalide attenuates cerebral ischemia/reperfusion injury in mice through AMPK-mediated mitochondrial fusion. Frontiers in Cellular Neuroscience, 18, 1357605. [Link]

  • Li, H., et al. (2009). A fluorometric assay of SIRT1 deacetylation activity through quantification of nicotinamide adenine dinucleotide. Analytical Biochemistry, 394(1), 127–132. [Link]

  • ResearchGate. (n.d.). This compound and N-benzyl-1,4-dihydronicotinamide: useful models for NAD and NADH | Request PDF. Retrieved February 7, 2026, from [Link]

  • Hwang, E. S., & Song, S. B. (2017). Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells. Cellular and Molecular Life Sciences, 74(18), 3347–3362. [Link]

  • Covarrubias, A. J., Perrone, R., Grozio, A., & Verdin, E. (2021). Role of NAD+ in regulating cellular and metabolic signaling pathways. Journal of Clinical Investigation, 131(15), e148622. [Link]

  • Ahmed, S., et al. (2023). UPLC-MS/MS method for quantitative determination of the advanced glycation endproducts Nε-(carboxymethyl)lysine and Nε-(carboxyethyl)lysine. MethodsX, 11, 102434. [Link]

  • Slomka, M., Zieminska, E., Salinska, E., & Lazarewicz, J. W. (2008). Neuroprotective effects of nicotinamide and 1-methylnicotinamide in acute excitotoxicity in vitro. Folia Neuropathologica, 46(1), 69–80. [Link]

  • ResearchGate. (n.d.). Neuroprotective effects of nicotinamide and 1-methylnicotinamide in acute excitotoxicity in vitro. Retrieved February 7, 2026, from [Link]

  • Li, Y., et al. (2018). An UPLC-MS/MS Method for the Determination of 14 Compounds in Rat Plasma and Its Application in a Pharmacokinetic Study of Orally Administered Xiaoyao Powder. Molecules, 23(10), 2530. [Link]

  • Tshuva, R., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50795. [Link]

  • Sharma, A., & Ying, W. (2021). Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors. Current Pharmaceutical Design, 27(3), 324–332.
  • BPS Bioscience. (n.d.). Assay Strategies to Evaluate Potency and Selectivity of Next-Generation PARP Inhibitors. Retrieved February 7, 2026, from [Link]

  • Termedia. (2008). Neuroprotective effects of nicotinamide and 1-methylnicotinamide in acute excitotoxicity in vitro. Retrieved February 7, 2026, from [Link]

  • Sinclair, D. (2019, November 18). dosing and effects on NAD+ [Video]. YouTube. [Link]

  • Lee, J. H., et al. (2023). Nicotinamide Deteriorates Post-Stroke Immunodepression Following Cerebral Ischemia–Reperfusion Injury in Mice. International Journal of Molecular Sciences, 24(15), 12248. [Link]

  • BPS Bioscience. (n.d.). SIRT1 (Sirtuin1) Fluorogenic Assay Kit. Retrieved February 7, 2026, from [Link]

  • Stratford, M. R., et al. (1996). Nicotinamide pharmacokinetics in normal volunteers and patients undergoing palliative radiotherapy. British Journal of Cancer, 74(1), 26–30. [Link]

  • Silva, S., et al. (2022). An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies. Pharmaceutics, 14(11), 2469. [Link]

  • BPS Bioscience. (2023, January 6). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors [Video]. YouTube. [Link]

  • Greger, M. (2025, March 31). Risks and Benefits of Nicotinamide (NAM), a NAD+ Booster [Video]. YouTube. [Link]

  • MDPI. (2022). Beyond Pharmacology: The Biological Mechanisms of Remote Ischemic Conditioning in Cerebrovascular Disease. International Journal of Molecular Sciences, 23(15), 8274. [Link]

  • Alossaimi, M. (2021). Development of a Validated Bioanalytical UPLC–MS/MS Method for Quantification of Neratinib: A Recent Application to Pharmacokinetic Studies in Rat Plasma. Journal of Chromatographic Science, 59(1), 1–9. [Link]

  • Menke, T., et al. (1991). The bioavailability of sustained release nicotinic acid formulations. British Journal of Clinical Pharmacology, 31(4), 365–369. [Link]

  • Aboutaleb, N., et al. (2020). Therapeutic Effects of Dimethyl Fumarate on the Rat Model of Brain Ischemia. Arquivos de Neuro-Psiquiatria, 78(10), 620–627. [Link]

  • Covarrubias, A. J., et al. (2021). NAD+ metabolism and its roles in cellular processes during ageing. Nature Reviews Molecular Cell Biology, 22(2), 119–141. [Link]

  • Kuberan, G., et al. (2024). Neuroprotective Assessment of Nutraceutical (Betanin) in Neuroblastoma Cell Line SHSY-5Y: An in-Vitro and in-Silico Approach. Neurochemical Research, 49(12), 3645-3657. [Link]

  • Gao, S., et al. (2015). Development of a novel UPLC-MS/MS method for the simultaneously quantification of Polydatin and Resveratrol in plasma: Application to a pharmacokinetic study in rats. Journal of Pharmaceutical and Biomedical Analysis, 115, 57–63. [Link]

  • McGraw, M. J., et al. (2024). UBA1 inhibition sensitizes cancer cells to PARP inhibitors. Cell Reports Medicine, 5(12), 101834. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98499, Nicotinic acid benzylamide. Retrieved February 7, 2026, from [Link].

  • Zhang, Y., et al. (2020). An UPLC-MS/MS Method for Determination of Osimertinib in Rat Plasma. Journal of Analytical Methods in Chemistry, 2020, 8896912. [Link]

  • Arslan, R., Doğanay, S., Budak, Ö., & Bahtiyar, N. (2024). Investigation of preconditioning and the protective effects of nicotinamide against cerebral ischemia-reperfusion injury in rats. Neuroscience Letters, 839, 137949. [Link]

Sources

Methodological & Application

Synthesis of N-Benzylnicotinamide: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Benzylnicotinamide is a derivative of nicotinamide (a form of vitamin B3) that serves as a valuable building block in medicinal chemistry and drug development. Its structure, incorporating a nicotinamide moiety linked to a benzyl group, makes it a subject of interest for the synthesis of various biologically active compounds. This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in the field of drug development. The described methodology is based on well-established chemical principles and offers a reliable route to obtain the target compound with high purity.

The synthesis follows a two-step process: the activation of nicotinic acid to its more reactive acyl chloride derivative, followed by the amidation with benzylamine. This guide emphasizes not only the procedural steps but also the underlying chemical principles to ensure a thorough understanding of the synthesis.

Reaction Scheme

The overall synthesis of this compound from nicotinic acid and benzylamine is depicted below:

Step 1: Formation of Nicotinoyl Chloride Nicotinic acid is converted to nicotinoyl chloride using a chlorinating agent, typically thionyl chloride (SOCl₂).

Step 2: Amidation The freshly prepared nicotinoyl chloride is then reacted with benzylamine to form the desired this compound.

Experimental Protocols

Part 1: Synthesis of Nicotinoyl Chloride from Nicotinic Acid

This initial step involves the conversion of the carboxylic acid group of nicotinic acid into a more reactive acyl chloride. This activation is crucial for the subsequent amidation reaction. Thionyl chloride is a common and effective reagent for this transformation.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Nicotinic Acid≥99%Standard Chemical Supplier
Thionyl Chloride (SOCl₂)≥99%Standard Chemical Supplier
Anhydrous TolueneACS GradeStandard Chemical Supplier
Round-bottom flask-Laboratory Glassware Supplier
Reflux condenser-Laboratory Glassware Supplier
Heating mantle-Laboratory Equipment Supplier
Rotary evaporator-Laboratory Equipment Supplier

Procedure:

  • Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried to prevent premature hydrolysis of the thionyl chloride and the resulting acyl chloride.

  • Addition of Reagents: To the flask, add nicotinic acid (e.g., 10 g, 81.2 mmol). Carefully add an excess of thionyl chloride (e.g., 30 mL, 411 mmol) to the flask. The reaction is typically performed in an excess of thionyl chloride which can also act as the solvent. Alternatively, an inert solvent like anhydrous toluene can be used.

  • Reaction: Heat the mixture to reflux (approximately 79 °C for thionyl chloride) and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.[1][2]

  • Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, anhydrous toluene can be added and subsequently evaporated a few times.

  • Intermediate Product: The resulting solid is nicotinoyl chloride hydrochloride, which is typically used in the next step without further purification.

Causality and Expertise: The use of thionyl chloride is a standard and efficient method for converting carboxylic acids to acyl chlorides. The byproducts of the reaction, hydrogen chloride (HCl) and sulfur dioxide (SO₂), are gases, which are easily removed from the reaction mixture, simplifying the workup. Refluxing ensures the reaction goes to completion. The hydrochloride salt of the nicotinoyl chloride is formed due to the presence of the basic pyridine nitrogen.

Part 2: Synthesis of this compound

In this step, the highly reactive nicotinoyl chloride is coupled with benzylamine to form the stable amide bond of this compound. The reaction is a nucleophilic acyl substitution.[3][4]

Materials and Reagents:

Reagent/MaterialGradeSupplier
Nicotinoyl Chloride Hydrochloride(from Part 1)-
Benzylamine≥99%Standard Chemical Supplier
Triethylamine (TEA)≥99%Standard Chemical Supplier
Anhydrous Dichloromethane (DCM)ACS GradeStandard Chemical Supplier
Saturated Sodium Bicarbonate Solution-Laboratory Preparation
Brine (Saturated NaCl Solution)-Laboratory Preparation
Anhydrous Magnesium Sulfate (MgSO₄)-Standard Chemical Supplier
Silica Gelfor column chromatographyStandard Chemical Supplier
Ethyl AcetateACS GradeStandard Chemical Supplier
HexaneACS GradeStandard Chemical Supplier

Procedure:

  • Reaction Setup: In a fume hood, dissolve the crude nicotinoyl chloride hydrochloride from Part 1 in anhydrous dichloromethane (DCM) in a 500 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Cool the flask in an ice bath.

  • Amine Addition: In a separate beaker, dissolve benzylamine (e.g., 9.5 mL, 87.7 mmol, ~1.1 equivalents) and triethylamine (TEA) (e.g., 25 mL, 179 mmol, ~2.2 equivalents) in anhydrous DCM. The triethylamine is added to neutralize both the hydrochloride salt of the acyl chloride and the HCl generated during the amidation reaction.[5]

  • Reaction: Slowly add the benzylamine/TEA solution to the stirred, cooled solution of nicotinoyl chloride hydrochloride via the addition funnel over 30 minutes. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent, or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Self-Validation and Trustworthiness: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting materials. The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The expected molecular weight of this compound is 212.25 g/mol .[6]

Data Presentation

Table 1: Summary of Reagents and Reaction Conditions

StepReactantsKey Reagents/SolventsTemperatureTimeExpected Outcome
1Nicotinic AcidThionyl ChlorideReflux (~79°C)2-3 hoursNicotinoyl Chloride Hydrochloride
2Nicotinoyl Chloride HCl, BenzylamineDCM, Triethylamine0°C to RT4-6 hoursCrude this compound

Visualization of the Workflow

SynthesisWorkflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation cluster_purification Purification NA Nicotinic Acid NC_HCl Nicotinoyl Chloride HCl NA->NC_HCl Reflux, 2-3h SOCl2 Thionyl Chloride (SOCl2) Amidation Amidation Reaction NC_HCl->Amidation 0°C to RT, 4-6h Benzylamine Benzylamine Benzylamine->Amidation TEA Triethylamine (TEA) TEA->Amidation DCM DCM (Solvent) Crude_Product Crude this compound Amidation->Crude_Product Workup Aqueous Work-up Crude_Product->Workup Purify Column Chromatography / Recrystallization Workup->Purify Final_Product Pure this compound Purify->Final_Product

Caption: Workflow for the synthesis of this compound.

Mechanistic Insight

The reaction between nicotinoyl chloride and benzylamine is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of benzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base, such as triethylamine, then deprotonates the positively charged nitrogen to yield the final amide product.

Caption: Nucleophilic acyl substitution mechanism.

Note: The DOT script for the mechanism is a template and requires actual image paths for rendering.

References

  • PrepChem. Synthesis of Nicotinoyl chloride. Available from: [Link]

  • MDPI. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Available from: [Link]

  • Chemguide. Explaining the reaction between acyl chlorides and amines - addition / elimination. Available from: [Link]

  • Chemguide. The reaction between acyl chlorides and amines - addition / elimination. Available from: [Link]

  • Organic Chemistry Portal. Amine to Amide (via Acid Chloride). Available from: [Link]

  • Chemistry LibreTexts. Making Amides from Acyl Chlorides. Available from: [Link]

  • PubChem. N-benzylpyridine-3-carboxamide. Available from: [Link]

  • Iraqi Journal of Pharmaceutical Sciences. Synthesis of new nicotinic acid derivatives and studying their effects on cholinesterase enzyme activity. Available from: [Link]

Sources

Application Note: High-Purity Synthesis of N-Benzylnicotinamide via Acyl Chloride Activation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

N-Benzylnicotinamide (CAS: 2503-55-1) is a structural analog of nicotinamide, frequently utilized in medicinal chemistry as a precursor for NAD+ salvage pathway modulators and as a competitive inhibitor in enzymatic assays involving nicotinamide phosphoribosyltransferase (NAMPT).[1]

While direct amidation using coupling reagents (e.g., EDC/HOBt, HATU) is common for milligram-scale discovery, this protocol focuses on the Acid Chloride Method via Thionyl Chloride (


). This route is selected for its superior scalability, cost-efficiency, and elimination of difficult-to-remove urea byproducts common in carbodiimide coupling. This guide provides a robust, self-validating workflow for synthesizing high-purity this compound.
Key Advantages of This Protocol
  • Scalability: Suitable for gram to kilogram batches.

  • Atom Economy: Avoids high-molecular-weight coupling byproducts.

  • Purity: Relies on volatile byproducts (

    
    , 
    
    
    
    ) and simple acid/base workups rather than chromatography.

Reaction Mechanism & Workflow

The synthesis proceeds through a nucleophilic acyl substitution. Nicotinic acid is activated to the highly electrophilic nicotinoyl chloride, which is then intercepted by benzylamine.

Mechanistic Pathway (Graphviz Visualization)

G Reactant Nicotinic Acid (Precursor) Activation Activation (Reflux w/ SOCl2) Reactant->Activation  Initiation   Intermediate Nicotinoyl Chloride (Reactive Intermediate) Activation->Intermediate  Chlorination   Gas Byproducts: SO2 (g) + HCl (g) Activation->Gas Coupling Nucleophilic Attack (+ Benzylamine / Base) Intermediate->Coupling  Amidation   Product This compound (Target Amide) Coupling->Product  Workup  

Figure 1: Reaction pathway for the conversion of Nicotinic Acid to this compound via Thionyl Chloride activation.[1]

Experimental Procedure

Materials & Reagents
ReagentEquiv.RoleCritical Attribute
Nicotinic Acid 1.0SubstrateDry, free of nicotinate salts.
Thionyl Chloride (

)
3.0 - 5.0Activator/SolventFreshly distilled or high purity. Moisture Sensitive.
Benzylamine 1.1NucleophileClear liquid, free of oxidation (yellowing).
Triethylamine (TEA) 2.5Acid ScavengerDry; scavenges HCl generated during coupling.
Dichloromethane (DCM) SolventReaction MediumAnhydrous (dried over

or molecular sieves).
Step-by-Step Protocol
Phase A: Activation (Formation of Nicotinoyl Chloride)
  • Setup: Equip a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube or 
    
    
    
    line.
  • Charge: Add Nicotinic Acid (10.0 g, 81.2 mmol) to the flask.

  • Activation: Add Thionyl Chloride (30 mL, ~410 mmol) carefully.

    • Note: The reaction is endothermic initially but releases gas (

      
      , HCl) upon heating. Perform in a fume hood.
      
  • Reflux: Heat the mixture to reflux (approx. 75-80°C oil bath) for 2–3 hours.

    • Checkpoint: The suspension should become a clear, homogeneous solution, indicating complete conversion to the acid chloride hydrochloride salt.

  • Evaporation: Remove excess

    
     via rotary evaporation under reduced pressure.
    
    • Chase Step: Add 20 mL of dry Toluene and re-evaporate to azeotropically remove trace thionyl chloride. Repeat twice. This prevents side reactions with the amine.

Phase B: Coupling (Amidation)
  • Resuspension: Suspend the crude Nicotinoyl Chloride residue in 50 mL anhydrous DCM. Cool to 0°C in an ice bath.

  • Preparation of Amine: In a separate flask, mix Benzylamine (9.6 g, 89.3 mmol) and Triethylamine (28 mL, 203 mmol) in 30 mL DCM.

  • Addition: Add the Amine/TEA solution dropwise to the Nicotinoyl Chloride suspension over 30 minutes.

    • Thermodynamics: This reaction is highly exothermic. Maintain internal temperature <10°C to prevent decomposition.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

    • Monitoring: TLC (5% MeOH in DCM) should show consumption of the acid chloride (which hydrolyzes to acid on the plate) and formation of a new spot (

      
      ).
      
Phase C: Workup & Isolation
  • Quench: Pour the reaction mixture into 100 mL ice-cold water.

  • Phase Separation: Separate the organic (DCM) layer.

  • Washes:

    • Wash Organic layer with Sat.

      
        (2 x 50 mL) to remove unreacted acid.
      
    • Wash with 0.1 M HCl (1 x 50 mL) to remove unreacted benzylamine and excess TEA. (Caution: Product is a pyridine derivative and can be protonated; keep acid wash dilute and brief).

    • Wash with Brine (1 x 50 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo to yield the crude solid.
    

Purification & Characterization

Recrystallization Strategy

The crude product often appears as an off-white or pale yellow solid.

  • Solvent System: Ethanol/Water (1:1) or Ethyl Acetate/Hexane.

  • Procedure: Dissolve crude solid in minimal boiling Ethanol. Add hot water until slight turbidity persists. Cool slowly to room temperature, then to 4°C.

  • Yield Expectation: 75% - 85%.

Analytical Validation (QC)

Confirm structure and purity using Proton NMR and Melting Point analysis.

Table 1:


H-NMR Data (400 MHz, DMSO-

)
PositionShift (

ppm)
MultiplicityIntegrationAssignment
Amide NH 9.25Triplet (br)1H

Pyridine H2 9.02Singlet (d)1H

(Ortho to N)
Pyridine H6 8.71Doublet (dd)1H

(Ortho to N)
Pyridine H4 8.20Doublet (dt)1H

(Para to N)
Pyridine H5 7.51DD1H

(Meta to N)
Phenyl 7.30 - 7.35Multiplet4HBenzyl

Phenyl 7.22 - 7.26Multiplet1HBenzyl

Benzylic 4.52Doublet2H

Physical Properties:

  • Appearance: White crystalline solid.

  • Melting Point: 72–73°C (Lit.[2] Value) [1].

Troubleshooting & Critical Control Points

ObservationRoot CauseCorrective Action
Low Yield Incomplete activation or hydrolysis of acid chloride.Ensure

is fresh. Use a drying tube. Perform the "Toluene Chase" thoroughly to remove

before adding amine.
Product is Yellow/Brown Oxidation of benzylamine or high temp during addition.Distill benzylamine prior to use. Ensure addition is performed at 0°C. Recrystallize from Ethanol/Water + activated charcoal.
Product Soluble in Acid Wash Pyridine ring protonation.The pyridine nitrogen is basic (

). If yield is lost during 0.1 M HCl wash, re-extract the aqueous acid layer with DCM after neutralizing with

.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid chloride amide synthesis protocols).
  • PubChem. (n.d.).[1] Nicotinic acid benzylamide (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

Application Note: N-Benzylnicotinamide ¹H NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Benzylnicotinamide (BNA) is a valuable model compound for studying the enzymatic cofactors NAD(P)⁺ and NAD(P)H, which are crucial in numerous biological redox reactions.[1][2] Its structural features, comprising a nicotinamide moiety linked to a benzyl group, make it an important subject for chemical and biological research, including the development of novel enzyme inhibitors and artificial cofactors. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is an indispensable tool for the structural elucidation and purity assessment of this compound. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the analysis of this compound using ¹H NMR spectroscopy. We will cover the rationale behind experimental choices, provide step-by-step protocols for sample preparation and spectral acquisition, and offer a comprehensive guide to spectral interpretation.

Causality of Experimental Choices

The accurate and reproducible ¹H NMR analysis of this compound hinges on several key experimental considerations. The choice of solvent, sample concentration, and NMR acquisition parameters are all critical for obtaining a high-quality spectrum that allows for unambiguous structural confirmation.

Solvent Selection: The choice of a deuterated solvent is the first and most critical step. The solvent should dissolve the analyte completely and be chemically inert. For this compound, common choices include deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆).

  • CDCl₃: This is a good first choice for many organic molecules due to its relatively low cost and ability to dissolve a wide range of compounds. However, the amide proton (N-H) in this compound may exchange with residual water in the solvent or undergo rapid quadrupole relaxation, leading to a broad signal that can be difficult to observe.

  • DMSO-d₆: This is a more polar solvent and is excellent for observing exchangeable protons like the amide N-H, as it forms hydrogen bonds with the solute, slowing down the exchange rate and resulting in a sharper signal. The residual water peak in DMSO-d₆ typically appears around 3.33 ppm, which is a relatively clear region in the expected spectrum of this compound.

Sample Concentration: The concentration of the sample should be optimized to provide a good signal-to-noise ratio without causing issues like signal broadening due to aggregation. A concentration range of 5-10 mg of this compound in 0.5-0.7 mL of deuterated solvent is generally recommended for a standard ¹H NMR experiment on a 400-600 MHz spectrometer.

Experimental Protocols

This section provides detailed protocols for the preparation of an this compound sample and the acquisition of a ¹H NMR spectrum.

Protocol 1: Sample Preparation

Materials:

  • This compound

  • Deuterated solvent (CDCl₃ or DMSO-d₆)

  • NMR tube (5 mm diameter)

  • Pipettes

  • Vortex mixer

Procedure:

  • Weigh the sample: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add the solvent: Using a clean pipette, add approximately 0.6 mL of the chosen deuterated solvent (CDCl₃ or DMSO-d₆) to the NMR tube.

  • Dissolve the sample: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

  • Transfer to the spectrometer: Carefully insert the NMR tube into a spinner turbine and adjust the depth according to the spectrometer's instructions.

Diagram of the NMR Sample Preparation Workflow:

Sample_Preparation cluster_workflow Sample Preparation Workflow weigh 1. Weigh 5-10 mg of This compound add_solvent 2. Add ~0.6 mL of deuterated solvent weigh->add_solvent dissolve 3. Dissolve completely (vortex/invert) add_solvent->dissolve transfer 4. Transfer to NMR spectrometer dissolve->transfer

Caption: Workflow for preparing an this compound NMR sample.

Protocol 2: ¹H NMR Spectral Acquisition

Instrument: 400 MHz (or higher) NMR Spectrometer

Parameters:

ParameterRecommended ValueRationale
Pulse Programzg30 or zgStandard 30-degree or 90-degree pulse for quantitative analysis.
Number of Scans (NS)16 to 64Sufficient for good signal-to-noise for a sample of this concentration.
Relaxation Delay (D1)5 secondsAllows for full relaxation of protons, ensuring accurate integration.
Acquisition Time (AQ)3-4 secondsProvides adequate resolution to resolve coupling patterns.
Spectral Width (SW)12-16 ppmEncompasses the expected chemical shift range for all protons.
Temperature298 K (25 °C)Standard operating temperature.

Spectral Interpretation

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the protons of the benzyl and nicotinamide moieties. The following is a guide to the expected chemical shifts, multiplicities, and coupling constants.

Chemical Structure and Proton Numbering:

Caption: Chemical structure of this compound.

Expected ¹H NMR Data:

The precise chemical shifts can vary slightly depending on the solvent and concentration. The data presented here is a consensus based on available literature and spectral databases.

In CDCl₃ (400 MHz):

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-2'~8.9 - 9.1s1H-
H-6'~8.6 - 8.8dd1H~4.8, 1.6
H-4'~8.0 - 8.2dt1H~8.0, 1.8
H-5'~7.3 - 7.5ddd1H~8.0, 4.8, 0.8
Benzyl CH (ortho)~7.2 - 7.4m2H-
Benzyl CH (meta, para)~7.2 - 7.4m3H-
N-H~6.5 - 7.0br s1H-
CH₂~4.6 - 4.7d2H~5.7

In DMSO-d₆ (400 MHz):

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-2'~9.0 - 9.2s1H-
N-H~8.9 - 9.1t1H~5.9
H-6'~8.7 - 8.9dd1H~4.7, 1.7
H-4'~8.1 - 8.3dt1H~7.9, 1.9
H-5'~7.4 - 7.6ddd1H~7.9, 4.7, 0.8
Benzyl CH (ortho, meta, para)~7.2 - 7.4m5H-
CH₂~4.5 - 4.6d2H~5.9

Detailed Analysis of Spectral Regions:

  • Aromatic Region (7.0 - 9.2 ppm): This region is the most complex, containing signals from the four protons of the pyridine ring and the five protons of the benzyl ring.

    • The proton at the 2-position of the pyridine ring (H-2') is the most deshielded due to its proximity to the ring nitrogen and the carbonyl group, appearing as a singlet or a narrow multiplet at the lowest field.

    • The protons at the 4- and 6-positions (H-4' and H-6') are also significantly deshielded and will show characteristic coupling patterns (doublet of triplets and doublet of doublets, respectively).

    • The proton at the 5-position (H-5') will appear as a doublet of doublet of doublets.

    • The five protons of the benzyl group will typically appear as a multiplet in the range of 7.2-7.4 ppm in both CDCl₃ and DMSO-d₆.

  • Amide Proton (N-H): As mentioned, this proton's appearance is highly solvent-dependent. In CDCl₃, it is often a broad singlet. In DMSO-d₆, it becomes a well-defined triplet due to coupling with the adjacent methylene (CH₂) protons.

  • Methylene Protons (CH₂): These two protons are diastereotopic and will appear as a doublet due to coupling with the amide proton. In DMSO-d₆, the coupling to the N-H proton is clearly resolved.

Self-Validating System: The interpretation of the spectrum is a self-validating process. The integration of the signals should correspond to the number of protons in each environment (1H, 1H, 1H, 1H, 5H, 1H, 2H). Furthermore, the coupling constants should be consistent throughout the spectrum. For instance, the coupling constant observed for the splitting of the CH₂ protons by the N-H proton should be identical to the coupling constant observed for the splitting of the N-H proton by the CH₂ protons.

Conclusion

This application note provides a comprehensive framework for the ¹H NMR analysis of this compound. By following the detailed protocols for sample preparation and spectral acquisition, and by utilizing the provided guide for spectral interpretation, researchers can confidently verify the structure and purity of their this compound samples. The key to a successful analysis lies in the careful selection of experimental parameters and a thorough understanding of the spin systems within the molecule.

References

  • Moore, J. M., Hall, J. M., Dilling, W. L., Jensen, A. W., Squattrito, P. J., Giolando, P., & Kirschbaum, K. (2017). This compound and N-benzyl-1,4-dihydronicotinamide: useful models for NAD+ and NADH. Acta Crystallographica Section C: Structural Chemistry, 73(7), 531–535. [Link]

  • PubChem. (n.d.). Nicotinic acid benzylamide. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • ResearchGate. (n.d.). Figure S93. 1 H NMR spectrum (400 MHz, CDCl 3 ) of this compound (15). [Link]

Sources

Application Notes and Protocols for FT-IR Spectroscopy of N-Benzylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the Fourier-Transform Infrared (FT-IR) spectroscopy of N-Benzylnicotinamide. It is designed to equip researchers, scientists, and professionals in drug development with the theoretical knowledge and practical protocols necessary for the accurate acquisition and interpretation of FT-IR spectra for this compound. The structure of this guide is tailored to provide a deep, practical understanding, moving from foundational principles to detailed experimental procedures and data analysis.

Introduction: The Significance of this compound

This compound, a derivative of nicotinamide (a form of vitamin B3), is a molecule of significant interest in biochemical and pharmaceutical research. It serves as a valuable model compound for studying the enzymatic cofactors NAD(P)⁺ and NAD(P)H, which are crucial in cellular metabolism and redox reactions.[1][2] Its structural similarity to these coenzymes makes it a key tool in understanding enzyme mechanisms and in the development of novel therapeutics, including inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP).[3] Furthermore, the N-benzyl moiety is a common structural motif in drug discovery, known for its role in tuning the efficacy and physicochemical properties of drug candidates.[4]

FT-IR spectroscopy is a rapid, non-destructive, and highly informative analytical technique ideal for the characterization of this compound.[5] It provides a unique "molecular fingerprint" that can confirm the identity and purity of the compound, as well as provide insights into its molecular structure and potential intermolecular interactions.

Theoretical Framework: Understanding the Vibrational Landscape of this compound

The FT-IR spectrum of this compound is governed by the vibrational modes of its constituent functional groups: the nicotinamide moiety (pyridine ring and amide group) and the benzyl group. The total number of vibrational modes for a non-linear molecule is given by the formula 3N-6, where N is the number of atoms. For this compound (C₁₃H₁₂N₂O), with 28 atoms, we can expect 78 vibrational modes. Many of these will be infrared active.

The key to interpreting the spectrum lies in recognizing the characteristic absorption frequencies of these groups.

The Amide Group: A Dominant Feature

The secondary amide group (-CONH-) in this compound gives rise to some of the most prominent and diagnostic peaks in the FT-IR spectrum.

  • N-H Stretching: A single, sharp to moderately broad peak is expected in the region of 3370-3170 cm⁻¹ .[6] The position and broadness of this peak can be indicative of hydrogen bonding.

  • Amide I (C=O Stretching): This is typically a very strong and sharp absorption band occurring between 1680 and 1630 cm⁻¹ .[6] Its precise position can be influenced by conjugation with the pyridine ring.

  • Amide II (N-H Bending and C-N Stretching): A strong peak, often found between 1570 and 1515 cm⁻¹ , arising from a combination of N-H in-plane bending and C-N stretching vibrations.[6]

The Aromatic Systems: Pyridine and Benzyl Rings

Both the pyridine and benzyl rings contribute a series of characteristic absorptions.

  • Aromatic C-H Stretching: These appear as a group of weak to medium sharp bands just above 3000 cm⁻¹ .

  • Aromatic C=C Stretching: A series of medium to sharp bands are expected in the 1600-1450 cm⁻¹ region. The presence of multiple peaks in this region is characteristic of aromatic systems.

  • Out-of-Plane C-H Bending: These strong absorptions in the 900-675 cm⁻¹ region are highly diagnostic of the substitution pattern on the aromatic rings.

The Methylene Bridge (-CH₂-)

The methylene group connecting the benzyl and amide functionalities will also have characteristic vibrations.

  • Asymmetric and Symmetric C-H Stretching: These will appear as weak to medium peaks in the 2950-2850 cm⁻¹ region.

Predicted FT-IR Spectral Data for this compound

The following table summarizes the expected characteristic vibrational frequencies for this compound. These are predictive and should be confirmed by experimental data.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3370 - 3170N-H StretchSecondary AmideMedium
3100 - 3000Aromatic C-H StretchPyridine & BenzylWeak to Medium
2950 - 2850Aliphatic C-H Stretch (asymm & symm)Methylene (-CH₂-)Weak to Medium
1680 - 1630Amide I (C=O Stretch)Secondary AmideStrong
1600 - 1450Aromatic C=C Ring StretchPyridine & BenzylMedium to Sharp
1570 - 1515Amide II (N-H Bend & C-N Stretch)Secondary AmideStrong
1470 - 1430CH₂ ScissoringMethylene (-CH₂-)Medium
900 - 675Aromatic C-H Out-of-Plane BendPyridine & BenzylStrong

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

This protocol outlines the steps for obtaining an FT-IR spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method.

Instrumentation and Materials
  • FT-IR Spectrometer equipped with a Diamond or Germanium ATR accessory.

  • This compound sample (solid, powder form).

  • Spatula.

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol).

  • Lint-free wipes.

Step-by-Step Procedure
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

    • Verify that the ATR accessory is correctly installed and aligned.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and water vapor) and the ATR crystal itself. The background spectrum should show a flat baseline.

  • Sample Application:

    • Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. The pressure should be sufficient to obtain a good quality spectrum without damaging the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

    • The data is usually collected over the mid-infrared range, typically 4000-400 cm⁻¹ .

  • Data Processing and Analysis:

    • The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary baseline corrections or other spectral processing as required.

    • Label the significant peaks and compare them with the predicted values and reference spectra if available.

Workflow and Data Interpretation

The following diagram illustrates the workflow for the FT-IR analysis of this compound.

FTIR_Workflow cluster_prep Sample & Instrument Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation start Start clean_atr Clean ATR Crystal start->clean_atr background Acquire Background Spectrum clean_atr->background apply_sample Apply this compound Sample background->apply_sample acquire_spectrum Acquire Sample Spectrum (4000-400 cm-1) apply_sample->acquire_spectrum process_spectrum Process Spectrum (e.g., Baseline Correction) acquire_spectrum->process_spectrum peak_picking Identify and Label Peaks process_spectrum->peak_picking assign_peaks Assign Vibrational Modes peak_picking->assign_peaks compare Compare with Reference Data assign_peaks->compare report Generate Report compare->report

Sources

Application Notes and Protocols for N-Benzylnicotinamide in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Lens for Viewing NAD+-Dependent Enzymes

Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism and signaling, acting as a critical cofactor for a vast array of enzymes. The study of NAD+-dependent enzymes, such as sirtuins and poly(ADP-ribose) polymerases (PARPs), is paramount in fields ranging from aging research to oncology. While NAD+ itself is the natural substrate, its analogs provide powerful tools to dissect enzymatic mechanisms, screen for modulators, and develop novel therapeutic agents. N-Benzylnicotinamide (BNA) has emerged as a valuable NAD+ analog, serving as a stable and versatile probe for investigating the kinetics and regulation of these vital enzyme families.[1]

This guide provides an in-depth exploration of the applications of this compound in enzymatic assays. We will delve into the rationale for its use, present detailed protocols for sirtuin and PARP assays, and offer insights into data interpretation and troubleshooting. Our focus is on providing not just a set of instructions, but a framework for understanding the causality behind the experimental design, thereby empowering researchers to confidently and effectively utilize BNA in their studies.

The Rationale for Employing this compound in Enzymatic Assays

The choice of a substrate or cofactor analog in an enzymatic assay is a critical decision that can significantly impact the quality and interpretability of the data. This compound offers several advantages over the native NAD+ in specific in vitro applications:

  • Enhanced Stability: NAD+ can be prone to degradation in aqueous solutions, particularly at certain pH values and temperatures. The benzyl group in BNA can confer increased stability, leading to more consistent and reproducible assay results over time. This is especially beneficial in high-throughput screening (HTS) applications where reagents may be incubated for extended periods.

  • Modulated Enzyme Kinetics: BNA's structure, while mimicking the nicotinamide head of NAD+, presents a different steric and electronic profile to the enzyme's active site. This can result in altered binding affinities (Km) and turnover rates (kcat), providing a means to probe the enzyme's substrate specificity and catalytic mechanism.

  • Simplified Detection: In certain assay formats, the use of a synthetic analog can simplify the detection of enzymatic activity. For instance, the production of the reduced form of BNA, N-benzyl-1,4-dihydronicotinamide (rBNA), can be monitored spectrophotometrically or fluorometrically, offering a continuous and direct measure of enzyme activity for certain classes of enzymes.

  • Scaffolding for Inhibitor and Activator Discovery: As a stable NAD+ mimetic, BNA can be a powerful tool in competitive binding assays for the discovery of novel inhibitors or activators that target the NAD+ binding pocket of sirtuins and PARPs.

Physicochemical and Handling Properties of this compound

A thorough understanding of the reagent's properties is fundamental to designing robust assays.

PropertyValue/InformationSource
Molecular Formula C₁₃H₁₂N₂O[2]
Molecular Weight 212.25 g/mol [2]
Appearance White to off-white crystalline powderCommercially available
Solubility Soluble in aqueous buffers, DMSO, and ethanol.General knowledge
Storage Store at -20°C, protected from light and moisture.General knowledge

Stock Solution Preparation:

For most applications, a 10-100 mM stock solution of BNA in a suitable solvent like DMSO or a buffered aqueous solution (e.g., 50 mM Tris-HCl, pH 7.5) is recommended. It is crucial to ensure complete dissolution. For aqueous stocks, gentle warming and vortexing may be necessary. Store stock solutions in small aliquots at -20°C to minimize freeze-thaw cycles. The stability of BNA in aqueous solution is pH-dependent, with increased degradation observed at higher pH.[3]

Application 1: Characterizing Sirtuin Deacetylase Activity with this compound

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in gene silencing, DNA repair, and metabolic regulation. Assay methods for sirtuins often rely on the detection of one of the reaction products: the deacetylated substrate, nicotinamide, or O-acetyl-ADP-ribose. The following protocol adapts a common fluorescence-based assay to use BNA as the NAD+ analog.

Principle of the Assay

This protocol utilizes a coupled-enzyme approach to detect the formation of nicotinamide, a product of the sirtuin-catalyzed deacetylation reaction where BNA serves as the NAD+ source. The released nicotinamide is converted to nicotinic acid and ammonia by the enzyme nicotinamidase. The ammonia is then used by glutamate dehydrogenase to convert α-ketoglutarate to glutamate, a reaction that is coupled to the oxidation of NADH to NAD+. The decrease in NADH fluorescence (Ex: 340 nm, Em: 460 nm) is directly proportional to the sirtuin activity.

Workflow for Sirtuin Activity Assay using BNA

Sirtuin_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis P1 Prepare Assay Buffer A1 Add reagents to microplate well P1->A1 P2 Prepare BNA Solution P2->A1 P3 Prepare Substrate Solution P3->A1 P4 Prepare Sirtuin Enzyme A2 Initiate reaction with Sirtuin enzyme P4->A2 P5 Prepare Coupling Enzymes P5->A1 A1->A2 A3 Incubate at 37°C A2->A3 D1 Measure fluorescence (Ex: 340 nm, Em: 460 nm) A3->D1 D2 Calculate reaction rates D1->D2 D3 Determine kinetic parameters (Km, Vmax, IC50) D2->D3

Caption: Workflow for the coupled-enzyme sirtuin activity assay using BNA.

Detailed Protocol

Materials:

  • Recombinant human Sirtuin (e.g., SIRT1, SIRT2, or SIRT3)

  • This compound (BNA)

  • Acetylated peptide substrate (e.g., a p53-derived peptide with an acetylated lysine)

  • Nicotinamidase (from S. cerevisiae)

  • L-Glutamate Dehydrogenase (GDH)

  • NADH

  • α-Ketoglutaric acid

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10X BNA working solution (e.g., 5 mM for a final concentration of 500 µM) in Assay Buffer.

    • Prepare a 10X acetylated peptide substrate working solution (e.g., 1 mM for a final concentration of 100 µM) in Assay Buffer.

    • Prepare a 10X coupling enzyme mix containing:

      • 1 U/mL Nicotinamidase

      • 2 U/mL GDH

      • 2.5 mM NADH

      • 10 mM α-Ketoglutaric acid in Assay Buffer.

    • Prepare a 2X Sirtuin enzyme solution at the desired concentration in Assay Buffer. Keep on ice.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well for a final volume of 100 µL:

      Reagent Volume Final Concentration
      Assay Buffer 20 µL -
      10X BNA 10 µL 500 µM
      10X Substrate 10 µL 100 µM
      10X Coupling Mix 10 µL 0.1 U/mL Nicotinamidase, 0.2 U/mL GDH, 250 µM NADH, 1 mM α-KG

      | 2X Sirtuin Enzyme | 50 µL | Desired concentration |

    • Include appropriate controls:

      • No Enzyme Control: Add 50 µL of Assay Buffer instead of the Sirtuin enzyme solution.

      • No BNA Control: Add 10 µL of Assay Buffer instead of the 10X BNA solution.

      • No Substrate Control: Add 10 µL of Assay Buffer instead of the 10X Substrate solution.

  • Initiation and Measurement:

    • Initiate the reaction by adding the 2X Sirtuin enzyme solution to the wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence kinetically every 1-2 minutes for 30-60 minutes at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Subtract the rate of the "No Enzyme Control" from all other rates to correct for background signal changes.

    • For inhibitor studies, plot the initial velocity against the inhibitor concentration to determine the IC₅₀ value.

    • To determine the Km for BNA, vary its concentration while keeping the substrate concentration constant and plot the initial velocity against the BNA concentration. Fit the data to the Michaelis-Menten equation.

Application 2: High-Throughput Screening for PARP Inhibitors Using this compound

Poly(ADP-ribose) polymerases (PARPs) are enzymes involved in DNA repair and cell death. PARP inhibitors are a clinically important class of anti-cancer drugs. A robust HTS assay is essential for the discovery of new PARP inhibitors. This protocol describes a fluorescence polarization (FP)-based assay for PARP1 activity using BNA.

Principle of the Assay

This assay is based on the principle that PARP1, when activated by damaged DNA, will use BNA as a substrate to synthesize poly(ADP-ribose) chains on itself (auto-PARylation) and other proteins. A fluorescently labeled NAD+ analog can be incorporated into these chains. However, a simpler and more direct approach for inhibitor screening is a competition assay. In this format, a fluorescently labeled small molecule that binds to the NAD+ pocket of PARP1 is used. When unlabeled BNA or a potential inhibitor binds to the active site, it displaces the fluorescent probe, leading to a decrease in fluorescence polarization.

Workflow for PARP Inhibitor Screening using BNA

PARP_Inhibitor_Screening_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis P1 Prepare Assay Buffer A1 Add PARP1, DNA, and Fluorescent Probe P1->A1 P2 Prepare PARP1 Enzyme P2->A1 P3 Prepare Damaged DNA P3->A1 P4 Prepare Fluorescent Probe P4->A1 P5 Prepare BNA/Inhibitor A2 Add BNA (for displacement) or Test Compound P5->A2 A1->A2 A3 Incubate at RT A2->A3 D1 Measure Fluorescence Polarization A3->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 values D2->D3

Caption: Workflow for the fluorescence polarization-based PARP inhibitor screening assay.

Detailed Protocol

Materials:

  • Recombinant human PARP1

  • This compound (BNA)

  • Damaged DNA (e.g., commercially available activated DNA)

  • A fluorescent probe that binds to the PARP1 active site (e.g., a fluorescently labeled PARP inhibitor)

  • PARP Assay Buffer: 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT

  • 384-well, black, low-volume microplate

  • Fluorescence polarization plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 2X PARP1/DNA mix in Assay Buffer containing the optimal concentrations of PARP1 and damaged DNA.

    • Prepare a 4X solution of the fluorescent probe in Assay Buffer.

    • Prepare serial dilutions of BNA (as a positive control for displacement) and test compounds in DMSO, and then dilute them into Assay Buffer to a 4X final concentration.

  • Assay Setup:

    • In a 384-well microplate, add the following for a final volume of 20 µL:

      Reagent Volume
      2X PARP1/DNA Mix 10 µL
      4X Fluorescent Probe 5 µL

      | 4X BNA or Test Compound | 5 µL |

    • Include controls:

      • High Polarization Control (No displacement): Add 5 µL of Assay Buffer with the corresponding DMSO concentration instead of BNA or test compound.

      • Low Polarization Control (Probe only): Add 15 µL of Assay Buffer instead of the PARP1/DNA mix and BNA/test compound.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorescent probe.

  • Data Analysis:

    • Calculate the millipolarization (mP) values for each well.

    • Determine the percent inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_low_control) / (mP_high_control - mP_low_control)])

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Trustworthiness: A Self-Validating System

The protocols provided are designed to be self-validating through the inclusion of proper controls. For the sirtuin assay, the "No Enzyme," "No BNA," and "No Substrate" controls are essential to ensure that the observed signal is dependent on all components of the enzymatic reaction. Similarly, in the PARP inhibitor screening assay, the high and low polarization controls define the dynamic range of the assay, allowing for the accurate calculation of inhibition. The use of BNA as a known competitor in the PARP assay serves as a positive control to validate the assay's performance.

Conclusion and Future Perspectives

This compound is a versatile and valuable tool for the study of NAD+-dependent enzymes. Its enhanced stability and potential for altered kinetic properties make it an attractive alternative to NAD+ for specific in vitro applications, including high-throughput screening and detailed mechanistic studies. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the utility of BNA in their own work. As our understanding of the nuances of NAD+ metabolism and signaling continues to grow, the use of synthetic analogs like BNA will undoubtedly play an increasingly important role in advancing our knowledge and driving the development of new therapeutics.

References

  • Moore, J. M., Hall, J. M., Dilling, W. L., Jensen, A. W., Squattrito, P. J., Giolando, P., & Kirschbaum, K. (2017). This compound and N-benzyl-1,4-dihydronicotinamide: useful models for NAD+ and NADH. Acta crystallographica. Section C, Structural chemistry, 73(Pt 7), 531–535. [Link]

  • Moore, J. M., Hall, J. M., Dilling, W. L., Jensen, A. W., Squattrito, P. J., Giolando, P., & Kirschbaum, K. (2017). This compound and N-benzyl-1,4-dihydronicotinamide: useful models for NAD and NADH. ResearchGate. [Link]

  • Ghaffari, S., Trummer, C., & O'Sullivan, J. (2021). Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Trioleate Chloride. Molecules (Basel, Switzerland), 27(1), 103. [Link]

  • Ng, S. F., & Yuen, K. H. (2009). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. ResearchGate. [Link]

  • Lu, Y., & Lin, H. (2018). Assays for NAD+-Dependent Reactions and NAD+ Metabolites. Methods in molecular biology (Clifton, N.J.), 1750, 159–171. [Link]

  • Lu, Y., & Lin, H. (2018). Assays for NAD+-Dependent Reactions and NAD+ Metabolites: Methods and Protocols. ResearchGate. [Link]

  • Itoh, T., & Ohsawa, S. (1998). 1-BENZYL-1,4-DIHYDRONICOTINAMIDE. LOCKSS. [Link]

  • Lu, Y., & Lin, H. (2018). Assays for NAD+-Dependent Reactions and NAD+ Metabolites. ResearchGate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 98499, Nicotinic acid benzylamide. PubChem. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 95276, Benzyldihydronicotinamide. PubChem. [Link]

  • The University of Queensland. 1-Benzyl-1,4-dihydronicotinamide | C13H13N2O | MD Topology | NMR | X-Ray. ATB. [Link]

  • Wang, L., Zhang, Y., & Li, J. (2022). Discovery of an NAD+ analogue with enhanced specificity for PARP1. Chemical science, 13(3), 819–825. [Link]

  • Oh, Y. S., & Lee, S. H. (2021). Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors. Journal of clinical pharmacology, 61 Suppl 2, S108–S119. [Link]

  • Che, T., & Wang, Y. (2021). NAD+ Homeostasis and NAD+-Consuming Enzymes: Implications for Vascular Health. International journal of molecular sciences, 22(16), 8570. [Link]

  • Denu, J. M. (2015). Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. Methods in enzymology, 565, 245–261. [Link]

Sources

Application Notes and Protocols for N-Benzylnicotinamide as a Hydride Donor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of N-Benzyl-1,4-dihydronicotinamide (BNAH), a prominent synthetic analogue of the biological reducing agent NADH. Tailored for researchers, chemists, and drug development professionals, this document elucidates the mechanistic principles of BNAH as a hydride donor, details its primary applications in modern organic synthesis, and furnishes validated, step-by-step protocols for its use. The guide emphasizes the causality behind experimental choices and offers a comparative analysis against traditional reducing agents to position BNAH within the landscape of synthetic methodology.

Introduction: BNAH as a Biomimetic Reducing Agent

N-Benzyl-1,4-dihydronicotinamide (BNAH) is a stable, well-characterized model of dihydronicotinamide adenine dinucleotide (NADH).[1] In biological systems, NADH is a fundamental coenzyme that facilitates a vast array of redox reactions. BNAH mimics the reactive 1,4-dihydropyridine core of NADH, allowing it to serve as a potent organic hydride (H⁻) donor in chemical synthesis.[2] Unlike aggressive, pyrophoric metal hydrides like LiAlH₄ or the more moderate NaBH₄, BNAH enables reductions under mild, often biomimetic, conditions, affording high levels of chemoselectivity. Its utility is most pronounced in the reduction of polarized π-systems such as C=O (ketones, aldehydes), C=N (imines), and activated C=C bonds, frequently in concert with a metal catalyst.[2][3]

The fundamental transformation involves the transfer of a hydride from the C4 position of the dihydropyridine ring to an electrophilic substrate, resulting in the formation of the thermodynamically stable aromatic N-benzylnicotinamide cation (BNA⁺).

Mechanistic Framework of Hydride Transfer

The efficacy of BNAH as a reductant is rooted in its hydride-donating ability, which can be modulated by reaction conditions and catalysis. The transfer of the hydride can proceed through several mechanistic pathways.

  • Direct Hydride Transfer: A concerted, one-step transfer of a hydride ion from BNAH to a highly electrophilic substrate.

  • Stepwise Electron-Proton-Electron Transfer: In some cases, the reduction may initiate with a single-electron transfer (SET) from BNAH to the substrate, forming a radical ion pair.[4] Subsequent proton and electron transfer steps complete the reduction.

  • Metal-Catalyzed Hydride Transfer: This is the most synthetically versatile pathway. Transition metals (e.g., Ru, Rh, Mg²⁺) can act as Lewis acids, coordinating to the substrate (e.g., the carbonyl oxygen of a ketone) to increase its electrophilicity and facilitate hydride attack.[3][5] In many catalytic cycles, a metal-hydride intermediate is formed, which then delivers the hydride to the substrate. Coordination of BNAH to a metal center can also enhance its intrinsic hydride-donating ability.[5]

G cluster_0 Metal-Catalyzed Hydride Transfer from BNAH BNAH BNAH (Hydride Source) Metal_Catalyst [M]-Ligand (Catalyst) BNAH->Metal_Catalyst Forms Intermediate BNA_plus BNA⁺ (Oxidized Form) Substrate Substrate (e.g., Ketone) Product Product (e.g., Alcohol) Substrate->Product Product->Metal_Catalyst Catalyst Regeneration Metal_Hydride [M]-H (Metal Hydride) Metal_Catalyst->Metal_Hydride Hydride Transfer Metal_Hydride->BNA_plus BNAH Oxidation Metal_Hydride->Substrate Substrate Reduction G cluster_1 Experimental Workflow A 1. Catalyst Activation ([Ru] + Ligand in Solvent) B 2. Reaction Assembly (Add Substrate & BNAH) A->B C 3. Reaction (Heat & Stir under N₂) B->C D 4. Workup (Solvent Evaporation) C->D E 5. Purification (Flash Chromatography) D->E F 6. Analysis (Chiral HPLC for ee) E->F

Sources

Troubleshooting & Optimization

Improving the yield of N-Benzylnicotinamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Benzylnicotinamide Synthesis

Subject: Optimization of Yield and Purity in this compound Synthesis Expert: Senior Application Scientist, Organic Synthesis Division Last Updated: February 7, 2026[1]

Introduction: The "Yield Trap" in Amidation

Synthesizing this compound appears deceptively simple—a standard amidation between nicotinic acid (or its derivatives) and benzylamine.[1] However, researchers frequently encounter a "yield ceiling" of 50–60% or persistent impurities.

This guide moves beyond generic textbook protocols. It addresses the specific electronic and solubility behaviors of the pyridine ring and the benzylamine nucleophile , providing a troubleshooting framework to push yields toward >90%.

Module A: The Acid Chloride Route (The "Workhorse" Method)

Context: This is the most robust method for scale-up but is highly sensitive to moisture and stoichiometry.[1]

Troubleshooting Guide: "My yield is low (<60%) or the product is colored."
Symptom Root Cause Analysis Corrective Action
Low Conversion Hydrolysis: Nicotinoyl chloride is extremely hygroscopic.[1] Atmospheric moisture converts it back to nicotinic acid before it reacts with the amine.Protocol Shift: Switch to in situ generation of the acid chloride using Thionyl Chloride (

) and use immediately without isolation, or store strictly under Argon.
Dark/Black Crude Pyridine Oxidation/N-Oxide Formation: Excess heat or prolonged exposure to air can oxidize the pyridine ring.[1]Temp Control: Maintain reaction at 0°C during addition. Purge solvents with

to remove dissolved oxygen.
Sticky Precipitate HCl Salt Trapping: The HCl byproduct forms a salt with the unreacted benzylamine or the product itself (pyridinium salt), trapping it out of solution.Base Management: Use 2.5 eq. of base (TEA or DIPEA) or 2.0 eq. of Benzylamine to act as an HCl scavenger.
Optimized Protocol: The Schotten-Baumann Adaptation

Standard conditions often fail due to poor HCl scavenging.[1] This biphasic approach solves that.

  • Phase 1 (Organic): Dissolve Nicotinoyl chloride HCl (1.0 eq) in DCM (anhydrous).

  • Phase 2 (Aqueous/Base): Prepare a solution of Benzylamine (1.1 eq) in 10% NaOH (2.5 eq) or use pure amine with TEA in DCM.

  • Reaction: Add the Acid Chloride solution dropwise to the Amine solution at 0°C.

  • Mechanism: The base immediately neutralizes the HCl generated, preventing the protonation of the Benzylamine nucleophile.

Graphviz Workflow: Acid Chloride Method

AcidChlorideSynthesis cluster_trouble Critical Failure Point Start Nicotinic Acid Activation Activation (SOCl2, Reflux) Start->Activation - HCl, - SO2 Intermediate Nicotinoyl Chloride (Highly Reactive) Activation->Intermediate Moisture Sensitive! Addition Amine Addition (0°C, Base Scavenger) Intermediate->Addition + Benzylamine Product This compound Addition->Product - HCl (Base scavenged)

Caption: Workflow for Acid Chloride synthesis highlighting the moisture-sensitive intermediate stage.

Module B: Coupling Agents (The "Precision" Method)

Context: Used when substrates are sensitive or when isolating the acid chloride is difficult.

FAQ: Which Coupling Agent Should I Use?
ReagentCostReactivityRemoval DifficultyRecommendation
DCC LowHighHigh: Forms insoluble DCU urea that is difficult to filter completely.[1]Avoid unless strictly necessary.
EDC/HOBt MedMedLow: Urea byproduct is water-soluble.[1]Standard Choice. Easy workup.
HATU HighVery HighMed: Requires careful chromatography to remove tetramethylurea byproducts.[1]Use only if EDC fails (steric hindrance).
Technical Insight: The Order of Addition

For EDC/HOBt couplings, the order is critical to prevent racemization (less relevant here) and side reactions.

  • Dissolve Nicotinic Acid in DMF/DCM.

  • Add HOBt (1.1 eq) and EDC (1.2 eq). Stir for 15 mins to form the active ester.

  • Add Benzylamine (1.0 eq) and DIPEA (2.0 eq).

Module C: Green Chemistry (Boric Acid Catalysis)

Context: An excellent alternative for avoiding toxic chlorinated reagents. Boric acid acts as a "dual activation" catalyst.

Protocol:

  • Mix Nicotinic Acid (1 eq) and Benzylamine (1 eq) in Toluene or Xylene.

  • Add Boric Acid (10–20 mol%) .

  • Reflux with a Dean-Stark trap to remove water.[1]

  • Why it works: Boric acid forms a transient acyl borate species that is more electrophilic than the acid but less prone to hydrolysis than the chloride [1].

Module D: Purification (The "Separation Logic")[1]

The Problem: The product, the starting amine, and the starting acid all have similar solubility profiles or π-stacking interactions.

The "pH Switch" Strategy: You must exploit the


 differences.
  • Nicotinic Acid:

    
     ~4.8 (COOH) & 2.0 (Pyridine N).[1]
    
  • Benzylamine:

    
     ~9.3 (Conjugate acid).[1]
    
  • Product (Amide): The pyridine ring in the product has a

    
     of ~3.3 (lowered by the electron-withdrawing amide group).
    

Step-by-Step Extraction Protocol:

  • Reaction Mixture: Dilute with EtOAc.

  • Wash 1 (Basic): Wash with sat.

    
     (pH ~8.5).
    
    • Result: Nicotinic acid becomes a carboxylate salt (

      
      ) and goes to the Aqueous Layer .[1]
      
    • Product & Benzylamine: Stay in Organic Layer .

  • Wash 2 (The "Sweet Spot" Acid Wash): Wash with Citrate Buffer (pH 4.5–5.0) or very dilute HCl.

    • Result: Benzylamine (

      
       9.3) is fully protonated (
      
      
      
      ) and moves to the Aqueous Layer .
    • Product: At pH 5.0, the pyridine ring (

      
       3.3) is largely unprotonated (neutral) and stays in the Organic Layer .
      
    • Warning: If you use strong HCl (pH 1), you will protonate the product and lose it to the water!

Graphviz Logic: Purification Decision Tree

PurificationLogic Crude Crude Mixture (Product + Acid + Amine) BaseWash Wash with NaHCO3 (pH ~8.5) Crude->BaseWash Sep1 Separation 1 BaseWash->Sep1 Aq1 Aqueous Phase: Nicotinic Acid (Salt) Sep1->Aq1 Acid Removal Org1 Organic Phase: Product + Benzylamine Sep1->Org1 Keep AcidWash Wash with Citrate Buffer (pH 5.0) Org1->AcidWash Sep2 Separation 2 AcidWash->Sep2 Aq2 Aqueous Phase: Benzylamine (Protonated) Sep2->Aq2 Amine Removal Org2 Organic Phase: PURE PRODUCT Sep2->Org2 Target

Caption: The "pH Switch" extraction strategy to separate this compound from starting materials.

References

  • Tang, P. (2012).[2] Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide.[1] Organic Syntheses, 89, 432-437.[1]

  • PrepChem. (n.d.). Synthesis of Nicotinoyl Chloride Hydrochloride.

  • Chemical Science. (2025). Intermediate knowledge enhanced the performance of the amide coupling yield prediction model. Royal Society of Chemistry.

  • ResearchGate. (2017). Discussion on Purification of Nicotinic Acid Derivatives.

Sources

Technical Support: N-Benzylnicotinamide Synthesis & Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Hub. As a Senior Application Scientist, I understand that the synthesis of N-benzylnicotinamide (CAS: 2503-55-1) appears deceptively simple. It is a standard amide coupling, yet it frequently frustrates researchers with low yields, "sticky" oils, and persistent yellow discoloration.[1][2]

This guide moves beyond the textbook "add A to B" approach. It dissects the causality of failure, specifically focusing on the competitive nucleophilicity of the pyridine ring—the "Achilles' heel" of this synthesis.[1]

Module 1: The Reaction Landscape (Visualizing the "Why")[1][3]

The core challenge in this synthesis is that you have two nucleophilic nitrogen atoms: the primary amine of benzylamine (the target) and the aromatic nitrogen of the pyridine ring (the saboteur).[1][3]

The diagram below maps the "Happy Path" (Amide Formation) against the critical failure modes.

ReactionLandscape cluster_inputs Reagents NicAcid Nicotinic Acid NicCl Nicotinoyl Chloride (Electrophile) NicAcid->NicCl Activation (SOCl2) SOCl2 Thionyl Chloride BnNH2 Benzylamine (Primary Nucleophile) Decision Competition BnNH2->Decision NicCl->Decision Hydrolysis Nicotinic Acid (Hydrolysis) NicCl->Hydrolysis + Moisture (H2O) Product This compound (Target Amide) Decision->Product Path A: Amine Attack (Kinetic Favored) PySalt N-Acylpyridinium Salt (Self-Quaternization) Decision->PySalt Path B: Pyridine N Attack (Thermodynamic Trap) Product->PySalt Product acts as Nucleophile TrappedSalt Benzylamine HCl (Contaminant) Product->TrappedSalt Incomplete Workup

Figure 1: Reaction landscape highlighting the competition between the target amide formation and the parasitic N-acylation of the pyridine ring.[1]

Module 2: Troubleshooting Guide (Q&A)

This section addresses the specific physical manifestations of chemical failures.

Q1: "My product is a yellow/orange sticky oil instead of a white solid. What happened?"

Diagnosis: You likely have Pyridinium Salt Contamination or Trapped Amine Hydrochloride .[1][2][3]

  • The Science: Pure this compound is a white crystalline solid.[1][2][3]

    • Yellow Color: This is the hallmark of N-acylation.[1][2][3] The pyridine nitrogen in your product (or starting material) attacked the nicotinoyl chloride, forming a charged N-acylpyridinium salt.[1][2][3] These salts often form charge-transfer complexes that appear yellow or orange.[1][2][3]

    • Sticky/Oil Texture: Amides are hydrogen-bond acceptors.[1][2][3] If you have residual Benzylamine Hydrochloride (salt) mixed with your product, it disrupts the crystal lattice, lowering the melting point and creating a hygroscopic oil (a "deep eutectic solvent" effect).[1]

  • The Fix:

    • The "Basic Wash" (Critical): Dissolve the oil in organic solvent (DCM or EtOAc) and wash extensively with saturated NaHCO₃ or 1M NaOH .[2][3] This deprotonates the salts.[1][2][3]

    • Removal of Benzylamine: If the oil persists, wash the organic layer with 1M HCl (carefully!).[1][2][3] The product (amide) is neutral/weakly basic and stays in the organic layer, while unreacted benzylamine is protonated and moves to the aqueous layer.[1][2] Note: Do not expose the product to strong acid for long periods to avoid hydrolysis.[1]

Q2: "I see a large white precipitate forming immediately upon adding the acid chloride, but my final yield is near zero."

Diagnosis: Hydrolysis (Moisture Ingress).[2][3]

  • The Science: Nicotinoyl chloride is extremely moisture-sensitive.[1][2][3] If your solvent (DCM, THF) is not anhydrous, or if the atmosphere is humid, water competes with benzylamine.[1][2] Water is a smaller, harder nucleophile and reacts rapidly to revert the acid chloride back to Nicotinic Acid (an insoluble white solid in DCM).[1][2]

  • The Fix:

    • Use freshly distilled solvents or molecular sieves.[1][2][3]

    • Validation: Check the precipitate solubility. Nicotinic acid is insoluble in DCM but soluble in dilute base.[1][2][3] this compound (product) is soluble in DCM.[2][3]

Q3: "My NMR shows a complex set of aromatic peaks shifted downfield."

Diagnosis: N-Acylation (Dimerization). [1][3]

  • The Science: If you mix the reagents too slowly or without enough base, the pyridine ring of the product can attack a molecule of unreacted acid chloride.[1][2] This creates a dimer.[1][2][3] The positive charge on the pyridine nitrogen causes a significant downfield shift (deshielding) of the ring protons in 1H NMR.[1][2][3]

  • The Fix:

    • Inverse Addition: Add the Acid Chloride to the Amine/Base mixture.[1][2][3] This ensures the amine is always in excess relative to the chloride, favoring the desired reaction.[1][2]

    • Base Selection: Use a non-nucleophilic base (e.g., DIPEA) to scavenge HCl, preventing protonation of the benzylamine.[1][2]

Module 3: Optimized Experimental Protocol

This protocol uses the Schotten-Baumann approach modified for anhydrous conditions to minimize pyridine interference.[1][2][3]

Reagents:

  • Nicotinoyl Chloride Hydrochloride (1.0 equiv)[3]

  • Benzylamine (1.1 equiv)[3]

  • Triethylamine (TEA) or DIPEA (2.5 equiv) - Excess required to neutralize HCl from the starting material AND the reaction.[1]

  • Dichloromethane (DCM) - Anhydrous[3]

Step-by-Step:

  • Preparation of Amine Solution: In a round-bottom flask under N₂ atmosphere, dissolve Benzylamine (1.1 eq) and TEA (2.5 eq) in anhydrous DCM. Cool to 0°C (ice bath).

    • Why? Low temperature suppresses the side reaction (N-acylation) which has a higher activation energy than the desired amide coupling.[2][3]

  • Addition (The Critical Step): Suspend Nicotinoyl Chloride Hydrochloride in DCM (or add as a solid in small portions) to the stirred amine solution.

    • Tip: Do not dump it in all at once.[1][2][3] A localized high concentration of acid chloride favors self-reaction.[1][2][3]

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

    • Monitoring: TLC (EtOAc/Hexane).[2][3][4] The acid chloride spot (baseline or hydrolyzed) should disappear.[2][3]

  • Workup (The Purification):

    • Wash 1: Water (removes TEA salts).[1][2][3]

    • Wash 2: Saturated NaHCO₃ (removes Nicotinic Acid from hydrolysis).[1][2][3]

    • Wash 3: 0.5 M HCl (removes unreacted Benzylamine).[2][3] Perform quickly.

    • Wash 4: Brine.[1][2][3]

  • Isolation: Dry over MgSO₄, filter, and evaporate.

    • Result: White crystalline solid.[1][2][3]

    • Recrystallization:[2] If necessary, use Ethanol/Water or Ethyl Acetate/Hexane.[1][2][3]

Module 4: Impurity Profile Summary[2][5]
ImpurityOriginAppearanceRemoval Strategy
Nicotinic Acid Hydrolysis of acid chlorideWhite solid (insoluble in DCM)Wash with Sat.[2][3] NaHCO₃
Benzylamine Excess reagentOil / Fishy odorWash with dilute HCl
Benzylamine HCl Trapped saltSticky white/yellow solidWash with Water/Base
Pyridinium Salts N-acylation side reactionYellow/Orange oilRecrystallization; Avoid by keeping Temp < 0°C
References
  • Moore, J. M., et al. (2017).[1][2][3][5] "this compound and N-benzyl-1,4-dihydronicotinamide: useful models for NAD+ and NADH." Acta Crystallographica Section C, 73(7), 531-535.[1][2][3][5]

  • Goossen, L. J., et al. (2018).[1][2][3] "Amide Synthesis." Organic Reactions.[1][2][3][4][6] (General reference for Schotten-Baumann conditions).

  • PubChem. (n.d.).[1][2][3][5][7] "this compound (Compound)."[2][3][5][8] National Center for Biotechnology Information.[1][2][3] [3]

  • Carey, F. A., & Sundberg, R. J. (2007).[1][2][3] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1][2][3] (Reference for Pyridine nucleophilicity and acylation mechanisms).

Sources

Technical Support Center: N-Benzylnicotinamide Stability & Handling

[1]

Topic: N-Benzylnicotinamide (

Role:Date:1

Executive Summary & Molecule Identification

CRITICAL DISTINCTION: Before troubleshooting, verify the chemical identity. "this compound" is frequently confused in literature and reagent catalogs.[1]

FeatureTarget Molecule (Amide) Common Confusion (Quaternary Salt)
Systematic Name

-benzylpyridine-3-carboxamide
1-benzyl-3-carbamoylpyridinium
Structure Benzyl group attached to the Amide Nitrogen .[1]Benzyl group attached to the Ring Nitrogen .
Primary Instability Hydrolysis (Amide bond cleavage).[1]Pseudobase formation (Ring instability at high pH).[1]
Use Case Pharmaceutical intermediate, ligand.[1]NAD+ model compound, biocatalysis.[1]

This guide focuses on the Amide (


-benzylnicotinamide)1

Troubleshooting Guides (Q&A Format)

Scenario A: "My solution turned cloudy upon dilution."

Diagnosis: Solubility Crash (Precipitation) Root Cause: The benzyl group significantly increases lipophilicity compared to native nicotinamide.[1] While soluble in organic solvents (DMSO, Ethanol), rapid dilution into aqueous buffers (especially cold or high ionic strength) forces the molecule out of solution.[1]

Corrective Protocol:

  • Check the Co-solvent Ratio: Ensure your final solution maintains at least 5-10% organic co-solvent (DMSO or Ethanol) if the concentration is >1 mM.

  • Order of Addition: Always add the concentrated stock (in organic) to the buffer while vortexing. Never add buffer to the stock, as this creates local regions of high water content that trigger irreversible precipitation.

  • pH Adjustment: The pyridine nitrogen is basic (

    
    ).[1] Lowering the pH (to pH 4-5) protonates the ring nitrogen, vastly increasing aqueous solubility. Caution: Ensure your assay tolerates acidic pH.[1]
    
Scenario B: "I see a loss of peak area on HPLC over 24 hours."

Diagnosis: Hydrolytic Degradation Root Cause: Amide bond hydrolysis.[1][2] While relatively stable at neutral pH,

1

Corrective Protocol:

  • Buffer Selection: Avoid extreme pH. The stability plateau is typically pH 4.5 – 6.5 .

    • High Risk:[1] Carbonate buffers (pH > 9) or strong acid (pH < 2).[1]

    • Low Risk:[1] Acetate (pH 5.[1]0) or Phosphate (pH 6.0).

  • Temperature Control: Hydrolysis follows Arrhenius kinetics.[1][3][4] Store stock solutions at -20°C. Working solutions should be kept on ice.[1]

  • Steric Protection: If possible, use formulation additives like cyclodextrins, which can sequester the benzyl group and sterically hinder hydrolytic attack.[1]

Scenario C: "The solution is turning yellow."

Diagnosis: Photo-oxidation / N-Oxide Formation Root Cause: Pyridine derivatives are photosensitive.[1] UV light can induce ring oxidation (N-oxide formation) or radical coupling reactions.[1]

Corrective Protocol:

  • Light Exclusion: Use amber glassware or wrap tubes in aluminum foil immediately after preparation.

  • Degassing: Sparge buffers with Nitrogen or Argon for 10 minutes prior to dissolution to remove dissolved oxygen, minimizing oxidative degradation.[1]

Visualizing the Degradation Logic

Figure 1: Troubleshooting Decision Tree

Use this flow to diagnose the specific mode of failure in your experiment.

TroubleshootingFlowStartStart: ObservationCloudyCloudy / PrecipitateStart->CloudyClearLossClear Solution butLoss of PotencyStart->ClearLossYellowYellow DiscolorationStart->YellowCheckSolventCheck Organic %Cloudy->CheckSolventCheckPH_HydCheck pHClearLoss->CheckPH_HydLightAction: Use Amber VialsDegas SolventsYellow->LightAddDMSOAction: Increase DMSO/EtOHor Warm to 37°CCheckSolvent->AddDMSOOrganic < 5%CheckPH_SolCheck pHCheckSolvent->CheckPH_SolOrganic OKAcidifyAction: Lower pH to ~4.0(Protonate Pyridine N)CheckPH_Sol->AcidifypH > 6HighPHpH > 8.0CheckPH_Hyd->HighPHLowPHpH < 3.0CheckPH_Hyd->LowPHNeutralpH 4.0 - 7.0CheckPH_Hyd->NeutralBufferChangeAction: Switch to Phosphate/Acetate(Target pH 6.0)HighPH->BufferChangeBase HydrolysisLowPH->BufferChangeAcid HydrolysisTempIssueAction: Store at -20°CAvoid freeze-thawNeutral->TempIssueThermal Instability

Caption: Decision matrix distinguishing between physical stability (solubility) and chemical stability (hydrolysis/oxidation).

Figure 2: Chemical Degradation Pathway (Hydrolysis)

Understanding the breakdown products is essential for interpreting HPLC data.

HydrolysisPathwayParentThis compound(Amide)TransitionTetrahedralIntermediateParent->Transition+ H2O / OH-Product1Nicotinic Acid(Acidic Peak)Transition->Product1Product2Benzylamine(Basic Peak)Transition->Product2

Caption: The primary degradation pathway is amide hydrolysis, yielding Nicotinic Acid (retention time shift) and Benzylamine.[1]

Validated Protocol: Stability-Indicating HPLC Method

Do not rely on UV absorbance alone (OD260), as the cleavage products (Nicotinic acid and Benzylamine) also absorb in the UV range, masking degradation.[1]

Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    .[1]
  • Mobile Phase A:

    
     Ammonium Acetate, pH 6.0.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 5% B (Isocratic)

    • 2-10 min: 5%

      
       60% B (Linear Gradient)[1]
      
    • 10-12 min: 60% B (Wash)

  • Flow Rate:

    
    .
    
  • Detection: UV @

    
     (Isosbestic point approximation) and 
    
    
    (Amide bond).[1]
  • Temperature:

    
    .
    

Self-Validation Step: Inject a standard of Nicotinic Acid (

11

References & Authority

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986).[1] Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience. (Foundational text on amide hydrolysis kinetics).

  • Moore, J. M., et al. (2017).[5] "this compound and N-benzyl-1,4-dihydronicotinamide: useful models for NAD+ and NADH." Acta Crystallographica Section C, 73(7), 531-535.[1][5]

  • McRae, J. D., & Tadros, L. (1978).[1][2] "Hydrolysis kinetics of the monophosphate ester triclofos sodium." Journal of Pharmaceutical Sciences, 67(2). (Establishes pH-rate profiles for related nicotinamide derivatives).

  • PubChem Database. "this compound Compound Summary." [1]

N-Benzylnicotinamide Crystallization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals encountering challenges with the crystallization of N-Benzylnicotinamide. Drawing upon established crystallization principles and field-proven insights, this document offers a structured approach to troubleshooting common issues, ensuring the attainment of high-purity crystalline material.

Introduction to this compound Crystallization

This compound is a derivative of nicotinamide, a form of vitamin B3. Its crystallization is a critical purification step in many synthetic routes, aimed at isolating the target molecule from unreacted starting materials, byproducts, and other impurities. The success of this process hinges on a thorough understanding of the compound's solubility profile and the principles of crystal lattice formation. Amides, as a functional group, can present unique challenges during crystallization due to their hydrogen bonding capabilities and potential for polymorphism.[1] This guide will address these nuances in a practical, question-and-answer format.

Part 1: Core Experimental Protocol

A general yet robust protocol for the crystallization of this compound is outlined below. This procedure should be considered a starting point, with optimization often necessary based on the specific impurity profile of the crude material.

Recommended Crystallization Protocol: Single Solvent Recrystallization from Ethanol

This protocol is based on documented methods for the purification of nicotinamide derivatives.[1]

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, but recommended)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol. Gently heat the mixture to the boiling point of the ethanol while stirring to facilitate dissolution.

  • Achieving Saturation: Continue adding small portions of hot ethanol until the this compound is fully dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.

  • Hot Filtration (if necessary): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This step is critical to prevent these impurities from being incorporated into the final crystals.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can lead to the precipitation of smaller, less pure crystals.[2]

  • Inducing Crystallization (if necessary): If crystals do not form upon cooling, several techniques can be employed to induce crystallization. These include scratching the inner surface of the flask with a glass rod at the meniscus, or adding a seed crystal of pure this compound.[3]

  • Maximizing Yield: Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystalline product.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Part 2: Troubleshooting and FAQs

This section addresses common problems encountered during the crystallization of this compound in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for crystallizing this compound?

A1: Ethanol is a frequently cited and effective solvent for the crystallization of nicotinamide derivatives.[1] Generally, a good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] For amides, polar solvents like ethanol, acetone, and acetonitrile are often good starting points.[5] A useful rule of thumb is to select a solvent that has similar functional groups to the compound being crystallized.[6]

Q2: My this compound won't crystallize, even after cooling. What should I do?

A2: This is a common issue that can often be resolved with a few simple techniques:

  • Induce Nucleation: The first step is to try and induce crystal formation. This can be done by scratching the inside of the flask with a glass rod or by adding a "seed crystal" of pure this compound.[3] These actions provide nucleation sites for crystal growth to begin.

  • Reduce Solvent Volume: It's possible that too much solvent was added, resulting in a solution that is not sufficiently supersaturated upon cooling. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[2]

  • Introduce an Anti-Solvent: If a single solvent system is failing, a two-solvent system (anti-solvent crystallization) can be effective. In this method, the compound is dissolved in a "good" solvent in which it is highly soluble. Then, a "poor" solvent (the anti-solvent), in which the compound is insoluble, is slowly added until the solution becomes turbid. The solution is then gently heated until it becomes clear again and allowed to cool slowly.

Q3: My crystallization happened too quickly, resulting in a fine powder. Is this a problem?

A3: Yes, rapid crystallization, often referred to as "crashing out," is undesirable as it tends to trap impurities within the crystal lattice, defeating the purpose of purification.[2] Ideal crystallization involves slow and controlled crystal growth. To slow down the process, you can re-heat the solution and add a small amount of additional solvent before allowing it to cool more slowly.[2] Insulating the flask can also help to slow the cooling rate.

Q4: I have an oil forming instead of crystals. What's happening?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solubility of the compound is so high that it separates as a liquid phase. To remedy this, you can try the following:

  • Add More Solvent: Re-heat the solution and add more of the primary solvent to ensure the compound remains dissolved until a lower temperature is reached.

  • Change Solvents: The chosen solvent may not be appropriate. Experiment with a less polar solvent or a solvent mixture.

  • Lower the Crystallization Temperature: Ensure the solution is allowed to cool slowly to a sufficiently low temperature.

Part 3: Impact of Impurities on Crystallization

The purity of the crude this compound significantly impacts the success of crystallization. The presence of impurities can inhibit crystal nucleation, alter crystal morphology, or become incorporated into the crystal lattice, reducing the purity of the final product.[7][8]

Common Impurities in this compound Synthesis

The likely impurities will depend on the synthetic route employed. Two common methods for synthesizing this compound are:

  • From Nicotinoyl Chloride and Benzylamine:

    • Unreacted Starting Materials: Nicotinoyl chloride and benzylamine.

    • Byproducts: Hydrolysis of nicotinoyl chloride to nicotinic acid.

  • From Nicotinic Acid and Benzylamine (with a coupling agent):

    • Unreacted Starting Materials: Nicotinic acid and benzylamine.

    • Byproducts: Side products from the coupling agent.

Troubleshooting Impurity-Related Issues

Q5: My crystals are discolored, even after crystallization. Why?

A5: Colored impurities may be present in your crude material. If these impurities are not effectively removed during crystallization, they can be adsorbed onto the surface of the crystals or trapped within the crystal lattice.

  • Solution: A common technique to remove colored impurities is to add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal adsorbs the colored impurities, which are then removed by filtration.

Q6: The melting point of my crystallized product is broad and lower than the literature value. What does this indicate?

A6: A broad and depressed melting point is a classic indicator of an impure compound. Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces.

  • Solution: A second recrystallization is often necessary to achieve a higher level of purity. Ensure that the crystallization process is slow and controlled to minimize the inclusion of impurities.

Q7: How do unreacted starting materials affect the crystallization?

A7: Unreacted starting materials can act as impurities and interfere with the crystallization process.

  • Nicotinic Acid: Being more polar than this compound, it may remain in the mother liquor in a non-polar solvent system but could co-crystallize in more polar solvents.

  • Benzylamine: This is a basic compound and can be removed with an acidic wash of the crude product before crystallization.

  • Nicotinoyl Chloride: This is highly reactive and would likely be quenched to nicotinic acid during workup.

Part 4: Visualization and Data

Workflow for Troubleshooting Crystallization

The following diagram outlines a logical workflow for addressing common crystallization challenges.

Troubleshooting_Workflow Start Crude this compound Dissolve Dissolve in Minimum Hot Ethanol Start->Dissolve Cool Cool Slowly to Room Temperature Dissolve->Cool Crystals_Form Crystals Form? Cool->Crystals_Form Powder Fine Powder Forms (Crashes Out) Cool->Powder Oil Oiling Out Cool->Oil Good_Crystals Well-formed Crystals Crystals_Form->Good_Crystals Yes No_Crystals No Crystals Form Crystals_Form->No_Crystals No Filter_Dry Filter and Dry Crystals Good_Crystals->Filter_Dry Induce Induce Nucleation: - Scratch Flask - Add Seed Crystal No_Crystals->Induce Induce->Crystals_Form Reheat_Add_Solvent Reheat and Add More Solvent Powder->Reheat_Add_Solvent Reheat_Add_Solvent->Cool Reheat_Add_More_Solvent Reheat and Add More Solvent Oil->Reheat_Add_More_Solvent Reheat_Add_More_Solvent->Cool Check_Purity Check Purity (e.g., MP) Filter_Dry->Check_Purity Pure Pure Product Check_Purity->Pure Meets Spec Impure Impure Product Check_Purity->Impure Out of Spec Recrystallize Recrystallize Again Impure->Recrystallize Recrystallize->Dissolve

Caption: A decision-making workflow for troubleshooting this compound crystallization.

Solvent Properties for Crystallization

The choice of solvent is paramount for successful crystallization. The following table summarizes the properties of solvents commonly used for amide crystallization.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Ethanol7824.5Good general-purpose solvent for amides.[5][6]
Acetone5620.7Can be effective, but its volatility may lead to rapid evaporation and cooling.[5]
Acetonitrile8237.5Often gives good results for amide crystallization.[5]
Water10080.1Generally a poor solvent for this compound due to the non-polar benzyl group, but can be used as an anti-solvent with a miscible organic solvent.[6]
Toluene1112.4A non-polar solvent that could be useful in a two-solvent system.

References

  • Acta Crystallographica Section C, Structural Chemistry. (2017). This compound and N-benzyl-1,4-dihydronicotinamide: useful models for NAD+ and NADH.
  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of nicotinamide - US2496114A.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of nicotinic acid amide I - US4447615A.
  • City University of New York. (n.d.). Purification by Recrystallization. CUNY. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). recrystallization.pdf. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (2024). MDPI.
  • LibreTexts. (2022). 3.5E: Initiating Crystallization. Chemistry LibreTexts. Retrieved from [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2020). MDPI.
  • Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization. (2022).
  • PubChem. (n.d.). Nicotinic acid benzylamide. National Institutes of Health. Retrieved from [Link]

  • This compound and N-benzyl-1,4-dihydronicotinamide: useful models for NAD and NADH. (2017).
  • Unzipping the Dimer in Primary Amides by Cocrystallization with Sulfoxides. (2013).
  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2020).
  • PubChem. (n.d.). Benzyldihydronicotinamide. National Institutes of Health. Retrieved from [Link]

  • Rich polymorphism in nicotinamide revealed by melt crystallization and crystal structure prediction. (2020).
  • Pharmaffiliates. (n.d.). Nicotinamide-impurities. Retrieved from [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2020). MDPI.
  • Rich polymorphism in nicotinamide revealed by melt crystallization and crystal structure prediction. (2020).
  • Crystalliz
  • This compound and N-benzyl-1,4-dihydronicotinamide: useful models for NAD + and NADH. (2017). PubMed.
  • Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol. (2019).
  • Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. (2021).
  • Guide for crystalliz
  • Nicotinamide: Seven New Polymorphic Structures Revealed by Melt Crystallization and Crystal Structure Prediction. (2020). ChemRxiv.
  • REVIEW: POTENCY OF AMIDE DERIVATES AS CO-CRYSTAL FORMERS AND ITS IMPACT ON THE PHYSICOCHEMICAL OF ACTIVE PHARMACEUTICAL INGREDI. (2022). OJS UMMADA.
  • Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investig
  • Revealing Crystal Structure of Nicotinic Acid with 3D electron diffraction tomography. (n.d.). Nanomegas.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa. (2024).

Sources

Technical Support Center: N-Benzylnicotinamide (N-BNA) Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Degradation Prevention & Troubleshooting

Triage: Identify Your Molecule

Before proceeding, you must distinguish which form of "N-Benzylnicotinamide" you are handling. The degradation mechanisms differ radically between the neutral amide and the quaternary salt.

FeatureForm A: The Neutral Amide Form B: The Quaternary Salt (BNA⁺)
Chemical Name N-benzylpyridine-3-carboxamide1-benzyl-3-carbamoylpyridinium chloride
Primary Use Pharmaceutical intermediate, ProdrugNAD⁺ mimic, biomimetic redox studies
Critical Risk Hydrolysis (Amide bond cleavage)Pseudobase formation (pH instability), Reduction
CAS Example 2503-55-11596-63-0 (Chloride salt)

Note: If you are using N-BNA as an NAD⁺ analog in enzymatic assays, refer to the Form B protocols below.

Technical Deep Dive: Degradation Mechanisms

Module A: The Quaternary Salt (BNA⁺) – The "Pseudobase" Trap

If you are working with the cationic form (NAD⁺ mimic), your primary enemy is alkalinity , not just heat.

  • Mechanism: The pyridinium ring is electron-deficient. In basic media (pH > 7.5), the hydroxide ion (

    
    ) acts as a nucleophile, attacking the C2 or C4 position of the ring.
    
  • The Result: Formation of a "pseudobase" (a neutral dihydropyridine adduct). This intermediate is highly unstable and leads to irreversible ring opening or polymerization, often observed as a yellow/brown discoloration.

  • Buffer Interaction: Phosphate ions can also act as nucleophiles, accelerating this degradation compared to sterically bulky buffers like Tris or HEPES [1, 4].

Module B: The Neutral Amide – Hydrolysis Kinetics

For the neutral amide, the stability profile follows classical first-order kinetics governed by the amide bond.

  • Mechanism: Acid- or base-catalyzed hydrolysis cleaves the amide bond, yielding Nicotinic Acid and Benzylamine .

  • Thermodynamics: The reaction follows the Arrhenius equation.[1] While stable at room temperature in solid form, aqueous solutions exhibit significant degradation at elevated temperatures (

    
    ) or extreme pH [2, 5].
    

Visualizing the Degradation Pathways[2]

The following diagram illustrates the divergent degradation pathways based on the chemical environment.

NBNA_Degradation Start This compound (Starting Material) Form Chemical Form? Start->Form Salt Quaternary Salt (BNA+) (NAD+ Mimic) Form->Salt Cationic Amide Neutral Amide (Pharm Intermediate) Form->Amide Neutral Base Basic pH (>7.5) + Nucleophiles Salt->Base Pseudo Pseudobase Formation (Cyclic adduct) Base->Pseudo OH- Attack at C2/C4 Polymer Irreversible Polymerization (Yellow/Brown Precipitate) Pseudo->Polymer Oxidation/Ring Opening Hydrolysis Hydrolysis (Acid/Base Catalyzed) Amide->Hydrolysis pH < 4 or pH > 9 High Temp Products Nicotinic Acid + Benzylamine Hydrolysis->Products Amide Bond Cleavage

Figure 1: Divergent degradation pathways for this compound derivatives. The salt form is uniquely susceptible to pseudobase formation in alkaline environments.

Troubleshooting & FAQs

Q1: My BNA⁺ solution turned yellow overnight. Is it still usable?

Verdict: Discard immediately. Root Cause: The yellow color indicates the formation of oxidation products or charge-transfer complexes resulting from pseudobase formation. This is irreversible. Corrective Action:

  • Check your buffer pH.[2] It likely drifted above pH 7.5.

  • Switch from Phosphate buffer to Tris-HCl or HEPES (50 mM, pH 7.0–7.4). Phosphate anions can catalyze nucleophilic attack on the pyridinium ring [4].

Q2: Can I autoclave this compound solutions?

Verdict: No. Reasoning: Autoclaving (


, 15 psi) provides sufficient energy to overcome the activation energy (

) for amide hydrolysis. Protocol: Sterilize via 0.22

m filtration
using a PES or PVDF membrane.
Q3: I see a white precipitate in my neutral amide solution.

Verdict: Likely solubility limit or hydrolysis product. Troubleshooting:

  • Scenario A (Hydrolysis): If the pH has dropped, you may be precipitating Nicotinic Acid (low solubility in water). Run an HPLC check.

  • Scenario B (Solubility): The neutral amide has limited aqueous solubility compared to the salt. Ensure you are using a co-solvent (e.g., DMSO or Ethanol) if concentrations exceed 10 mM.

Experimental Protocols

Protocol A: Optimal Storage Buffer for BNA⁺ (Salt)

To prevent pseudobase formation and hydrolysis.

  • Selection: Prepare 50 mM Tris-HCl, pH 7.0 .

    • Why? Tris is sterically bulky and less nucleophilic than phosphate, reducing the risk of ring attack [4].

  • Additives: Include 0.1 mM EDTA to chelate divalent cations that might catalyze oxidation.

  • Temperature: Store stock solutions at -20°C or -80°C .

  • Thawing: Thaw on ice. Do not use a water bath.

Protocol B: HPLC Stability-Indicating Method

Use this generic method to quantify degradation products (Nicotinamide/Nicotinic Acid).

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5

m, 4.6 x 100 mm
Mobile Phase A 10 mM Ammonium Acetate (pH 5.0)
Mobile Phase B Acetonitrile (ACN)
Gradient 0-5 min: 5% B; 5-15 min: 5%

60% B; 15-20 min: 60% B
Flow Rate 1.0 mL/min
Detection UV at 260 nm (Nicotinamide core) and 210 nm (Amide bond/Benzyl)
Retention Order Nicotinic Acid (Early) < Nicotinamide < this compound

Decision Logic: Troubleshooting Flowchart

Use this logic gate to diagnose stability issues in your current workflow.

Troubleshooting_Logic Issue Observation Color Yellow/Brown Discoloration Issue->Color Precip White Precipitate Issue->Precip Loss Loss of Activity (No visual change) Issue->Loss CheckPH Check pH. Is it > 7.5? Color->CheckPH CheckSol Check Concentration. >10mM? Precip->CheckSol CheckTemp Storage Temp? Was it > 4°C? Loss->CheckTemp Action1 Pseudobase Error. Switch to Tris pH 7.0 CheckPH->Action1 Yes Action2 Solubility Limit. Add 5% DMSO CheckSol->Action2 Yes Action3 Thermal Hydrolysis. Store at -20°C CheckTemp->Action3 Yes

Figure 2: Diagnostic logic for common N-BNA stability issues.

References

  • Alahuhta, M., et al. (2024).[3] "Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis." Biomolecules, 14(11).[4] Link

    • Relevance: Establishes the superiority of Tris over Phosphate buffers for preventing degradation of nicotinamide-based cofactors.[4]

  • Mawhinney, T. P., et al. (2019). "Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside." Acta Pharmaceutica Sinica B. Link

    • Relevance: details the hydrolysis kinetics of the N-glycosidic bond, analogous to the amide/qu
  • Kita, Y., et al. (2025). "Heterogeneous catalytic hydrogenation of N-benzyl nicotinamide: a comparative study with nicotinamide adenine dinucleotide." Catalysis Science & Technology. Link

    • Relevance: Validates N-benzyl nicotinamide (BNA+) as a structural mimic for NAD+ and discusses its adsorption/stability properties.
  • Wong, C.H., & Whitesides, G.M. (1981). "Enzyme-catalyzed organic synthesis: NAD(P)H regeneration using glucose 6-phosphate and the glucose-6-phosphate dehydrogenase from Leuconostoc mesenteroides." Journal of the American Chemical Society. Relevance: Foundational text describing the instability of nicotinamide cofactors in phosphate buffers due to nucleophilic addition.
  • Segal, A., et al. (2002). "Hydrolysis Kinetics of the Prodrug Myristyl Nicotinate." Journal of Pharmaceutical Sciences.

Sources

Validation & Comparative

Comparative Guide: N-Benzylnicotinamide & NAD+ Modulation Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of N-Benzylnicotinamide (N-BNA) against other NAD+ analogs and modulators. While Nicotinamide Riboside (NR) and Nicotinamide Mononucleotide (NMN) function as precursors ("fuel"), this compound represents a distinct class of structural analogs often used as mechanistic probes or templates for Nicotinamide N-methyltransferase (NNMT) inhibitors ("plugs").

Key Takeaway: this compound is primarily a chemical model for studying NAD+ redox kinetics and a structural template for drug design. For therapeutic NAD+ elevation via enzyme inhibition, advanced analogs like 5-amino-1-methylquinolinium (5-amino-1MQ) are the current gold standard.

The Landscape: Precursors vs. Inhibitors

To understand the utility of these compounds, one must distinguish between adding fuel to the NAD+ salvage pathway and preventing fuel leakage.

  • The Precursor Strategy (Fuel): Supplementing with NR or NMN to drive the salvage pathway forward.

  • The Inhibitor Strategy (Plug): Inhibiting NNMT. NNMT methylates Nicotinamide (NAM) into 1-Methylnicotinamide (1-MNA), effectively removing NAM from the salvage pool.[1][2] Blocking this "leak" forces NAM back into NAD+ production.

Visualization: The NAD+ Salvage & Leak Pathway

The following diagram illustrates the competition between NAD+ recycling (NAMPT) and NAD+ wastage (NNMT), highlighting where N-BNA and its analogs intervene.

NAD_Pathway NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN Salvage Pathway MNA 1-Methylnicotinamide (1-MNA) NAM->MNA Methylation (Wastage) NAD NAD+ NMN->NAD NMNAT NAD->NAM Consumption (PARPs/Sirtuins) NAMPT NAMPT (Rate Limiting) NNMT NNMT (The Leak) Inhibitors Inhibitors: N-BNA (Model) 5-amino-1MQ (Therapeutic) Inhibitors->NNMT BLOCKS

Figure 1: The NAD+ Salvage Pathway. NNMT acts as a metabolic sink (red path), draining Nicotinamide away from NAD+ synthesis (green path). Inhibitors like 5-amino-1MQ and structural analogs like N-BNA target this sink.

Deep Dive: this compound (N-BNA)

CAS: 2503-55-1 | Molecular Formula: C13H13N2O+

Mechanism & Utility

This compound is a quaternary ammonium salt where the ribose moiety of NAD+ is replaced by a benzyl group.

  • Redox Modeling: It is extensively used as a model system to study the hydride transfer mechanism of NAD(H). The "benzyl" group simplifies the molecule while retaining the electronic properties of the nicotinamide ring, allowing researchers to measure kinetic isotope effects without the complexity of the full dinucleotide structure.

  • NNMT Inhibition Template: Structurally, N-BNA mimics the transition state of NAM in the NNMT active site. While N-BNA itself is a modest inhibitor, it serves as a scaffold for synthesizing high-potency bisubstrate inhibitors.

Comparison with 1-Methylnicotinamide (1-MNA)[4]
  • 1-MNA is the product of NNMT.[1][3][4][5][6] It accumulates in cells with high NNMT activity (e.g., adipocytes, cancer cells).

  • N-BNA is a synthetic analog. It competes for the active site but cannot be methylated further, theoretically stalling the enzyme.

Performance Metrics: N-BNA vs. Therapeutic Analogs

The following table compares N-BNA with the leading therapeutic candidates in the NAD+ space.

FeatureThis compound (N-BNA)5-Amino-1-methylquinolinium (5-amino-1MQ)Nicotinamide Riboside (NR)
Primary Role Chemical Probe / Model Therapeutic NNMT Inhibitor NAD+ Precursor
Mechanism Mimics NAM structure; redox modelPotent, selective NNMT inhibitionSubstrate for Salvage Pathway
NNMT IC50 > 10 µM (Low Potency)~1.2 µM (High Potency) [1]N/A (Substrate)
Effect on NAD+ Indirect/Minor (via weak sparing)Significant Increase (via sparing)Direct Increase (via synthesis)
Cell Permeability Moderate (Cationic)High (Membrane permeable)High (via transporters)
Clinical Status Pre-clinical / In vitroPre-clinical / Early ClinicalClinical (Supplement)

Critical Insight: Researchers seeking to maximally inhibit NNMT in vivo should utilize 5-amino-1MQ or bisubstrate analogs (e.g., NS1, IC50 < 50 nM) rather than N-BNA. N-BNA is best reserved for mechanistic studies of ring chemistry.

Experimental Protocols

For researchers validating these compounds, the following protocols ensure rigorous data generation.

Protocol A: NNMT Inhibition Screening (Fluorescence)

This assay measures the production of Homocysteine (Hcy), which is generated stoichiometrically with 1-MNA during the NNMT reaction.

Principle: SAM + NAM --(NNMT)--> 1-MNA + SAH --(Hydrolase)--> Hcy + Adenosine.[7] Free thiols on Hcy are detected fluorometrically.[5]

  • Reagent Prep:

    • Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 0.1% Triton X-100.

    • Enzyme: Recombinant human NNMT (final conc: 10-50 nM).

    • Substrates: SAM (20 µM) and Nicotinamide (20 µM).

    • Detection: Thiol-sensitive fluorophore (e.g., ThioGlo-1 or CPM).

  • Inhibitor Incubation:

    • Incubate NNMT with test compound (N-BNA or 5-amino-1MQ) in buffer for 15 mins at 25°C.

  • Reaction Initiation:

    • Add SAM/NAM substrate mix.[5] Incubate for 60 mins at 37°C.

  • Termination & Detection:

    • Add SAH hydrolase and Thiol detection reagent.[5] Incubate 15 mins.

    • Read Fluorescence (Ex/Em specific to probe).

  • Data Analysis:

    • Plot RFU vs. log[Inhibitor]. Fit to sigmoidal dose-response to determine IC50.

Workflow Visualization

Assay_Workflow Step1 1. Pre-Incubation Enzyme + Inhibitor (15 min) Step2 2. Reaction Start Add SAM + NAM Substrates Step1->Step2 Step3 3. Enzymatic Conversion NNMT produces SAH + 1-MNA Step2->Step3 Step4 4. Coupling Step SAH Hydrolase converts SAH -> Hcy Step3->Step4 Step5 5. Detection Fluorophore binds Hcy Thiol Step4->Step5 Step6 6. Readout Fluorescence Intensity ~ Activity Step5->Step6

Figure 2: Step-by-step workflow for the fluorescence-based NNMT inhibition assay.

Protocol B: Intracellular NAD+ Quantification (LC-MS/MS)

To verify if N-BNA or analogs actually boost cellular NAD+, mass spectrometry is required for specificity over cycling assays.

  • Cell Treatment: Treat HepG2 or adipocytes with compound (10-100 µM) for 24h.

  • Metabolite Extraction:

    • Wash cells with cold PBS.

    • Lyse in cold 80:20 Methanol:Water (-80°C).

    • Add internal standard (e.g., ^13C-NAD+).

  • Chromatography:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) amide column.

    • Mobile Phase A: 20 mM Ammonium Acetate / Ammonium Hydroxide (pH 9.0) in 95:5 Water:Acetonitrile.

    • Mobile Phase B: 100% Acetonitrile.

  • MS Detection:

    • Mode: ESI Positive / MRM (Multiple Reaction Monitoring).

    • Transition for NAD+: 664.1 -> 428.1 m/z.

  • Calculation: Normalize NAD+ peak area to Internal Standard and total protein content.

References

  • Neelakantan, H., et al. (2017). "Small molecule nicotinamide N-methyltransferase inhibitor activates senescent muscle stem cells and improves muscle regeneration of aged mice." Biochemical Pharmacology.

  • Xie, X., et al. (2021). "Mechanisms and inhibitors of nicotinamide N-methyltransferase." Acta Pharmaceutica Sinica B.

  • Moore, J. M., et al. (2017). "this compound and N-benzyl-1,4-dihydronicotinamide: useful models for NAD+ and NADH." Acta Crystallographica Section C.

  • Polyak, S. W., et al. (2018). "Covalent Inhibitors of Nicotinamide N-methyltransferase (NNMT) Provide Evidence for Target Engagement Challenges in Situ." Journal of Medicinal Chemistry.

  • Iyamu, I. D., et al. (2019). "Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity." Journal of Medicinal Chemistry.

Sources

Navigating the NAD+ Precursor Landscape: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of cellular metabolism and longevity research, the coenzyme Nicotinamide Adenine Dinucleotide (NAD+) stands as a cornerstone. Its roles as a critical cofactor for redox reactions and a substrate for signaling enzymes like sirtuins and PARPs underscore its importance in maintaining cellular health and function.[1][2] However, NAD+ levels are known to decline with age and in various pathological conditions, prompting a surge in research focused on replenishing the cellular NAD+ pool through precursor supplementation.[1][3]

This guide offers a comprehensive comparison of prominent NAD+ precursors, with a primary focus on the well-studied molecules Nicotinamide Riboside (NR) and Nicotinamide Mononucleotide (NMN). We will also address N-Benzylnicotinamide (NBN), clarifying its role not as a biological precursor but as a valuable chemical model in NAD+ research. Our objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective to inform experimental design and therapeutic strategy.

The Central Role of NAD+ Metabolism

NAD+ is a pivotal molecule in cellular bioenergetics, facilitating the transfer of electrons in metabolic pathways such as glycolysis, the TCA cycle, and oxidative phosphorylation.[2] Beyond its function in redox reactions, NAD+ is consumed by several enzymes to regulate critical cellular processes, including DNA repair, chromatin remodeling, and cellular senescence.[1][4] The maintenance of a stable intracellular NAD+ pool is therefore essential for cellular homeostasis.

The body utilizes several pathways to synthesize NAD+, including the de novo pathway from tryptophan and the salvage pathways from nicotinamide, nicotinic acid, NR, and NMN.[5][6] The salvage pathways are the primary mechanism for maintaining intracellular NAD+ levels.[6]

A Comparative Analysis of Leading NAD+ Precursors

The efficacy of an NAD+ precursor is determined by several factors, including its bioavailability, the efficiency of its conversion to NAD+, and its impact on downstream cellular processes. Here, we compare NR and NMN, the two most extensively studied precursors.

FeatureNicotinamide Riboside (NR)Nicotinamide Mononucleotide (NMN)
Primary Salvage Pathway Converted to NMN by Nicotinamide Riboside Kinases (NRKs).[5]Converted to NAD+ by Nicotinamide Mononucleotide Adenylyltransferases (NMNATs).[5]
Cellular Entry Can directly enter cells.Believed by some scientists to be too large to cross cellular membranes directly and may need to be converted to NR before entry, though specific transporters have been proposed.[7]
Bioavailability in Humans Orally bioavailable and shown to increase blood NAD+ levels in a dose-dependent manner.[8]Orally bioavailable and shown to be safe and effective in increasing NAD+ metabolites.[9]
Preclinical Evidence Improves mitochondrial function in muscle, liver, and brown adipose tissue in mice.[8] Also shows benefits in liver regeneration and protection against hepatotoxicity in animal models.[3]Has been shown to improve cardiac function in experimental studies.[8]
Clinical Evidence Chronic supplementation has been shown to decrease inflammatory cytokines in aged humans and increase NAD+ and its metabolites in muscle.[10] Some trials, however, did not show improvements in insulin sensitivity or glucose tolerance in obese men.[10] A six-week trial showed increased markers for skeletal muscle NAD+ metabolism and a rise in sleeping metabolic rate.[11]Supplementation has been shown to increase muscle insulin sensitivity and remodeling in overweight or obese women with prediabetes.[9] However, some studies have reported no effects on cardiovascular, metabolic, motor, cognitive, and sleep outcomes.[12]

This compound (NBN): A Tool for Research, Not a Biological Precursor

It is crucial to distinguish between compounds that serve as biological precursors for NAD+ synthesis and those that are utilized as chemical models for research purposes. This compound (BNA) and its reduced form, N-benzyl-1,4-dihydronicotinamide (rBNA), fall into the latter category.[13][14]

These molecules are valuable tools for studying the enzymatic cofactors NAD+ and NADH. Their structures provide a detailed view of the reactive portions of NAD(P)+ and NAD(P)H, aiding in the understanding of enzyme-cofactor interactions and reaction mechanisms.[14] However, there is currently no scientific evidence to suggest that this compound acts as a precursor to boost NAD+ levels within biological systems. Its utility lies in its role as a stable analog for in vitro and structural studies.

Experimental Protocols for Evaluating NAD+ Precursors

To rigorously assess the efficacy of any potential NAD+ precursor, a series of well-defined experiments are necessary. Below are step-by-step methodologies for key assays.

Protocol 1: Quantification of Intracellular NAD+ Levels

Objective: To measure the concentration of NAD+ in cultured cells or tissue homogenates following precursor supplementation.

Methodology:

  • Sample Preparation:

    • Cultured Cells: Plate cells at a desired density and treat with the NAD+ precursor at various concentrations and time points. After treatment, wash cells with ice-cold PBS and lyse using an acidic extraction buffer (e.g., 0.6 M perchloric acid).

    • Tissues: Harvest tissues from animal models and immediately freeze in liquid nitrogen. Homogenize the frozen tissue in an acidic extraction buffer.

  • Extraction: Centrifuge the lysate/homogenate to pellet protein and other cellular debris. Collect the supernatant containing the NAD+ extract.

  • Neutralization: Neutralize the acidic extract with a potassium carbonate solution.

  • Quantification:

    • Enzymatic Cycling Assay: This is a highly sensitive method. The assay mixture contains alcohol dehydrogenase, a substrate (e.g., ethanol), and a chromogenic reagent (e.g., MTT). NAD+ is the limiting factor in the reaction, and the rate of color change is proportional to the NAD+ concentration.

    • LC-MS/MS: For more precise and specific quantification, liquid chromatography-tandem mass spectrometry can be used to separate and detect NAD+ and its related metabolites.

  • Data Analysis: Normalize the measured NAD+ levels to the total protein concentration of the initial lysate/homogenate. Compare the NAD+ levels in treated samples to untreated controls.

Protocol 2: Assessment of Sirtuin Activity

Objective: To determine the effect of NAD+ precursor supplementation on the activity of NAD+-dependent sirtuin deacetylases.

Methodology:

  • Nuclear Extraction: Following treatment of cultured cells with the NAD+ precursor, perform a nuclear extraction to isolate nuclear proteins, including sirtuins.

  • Sirtuin Activity Assay:

    • Use a commercially available kit or a custom assay. These assays typically utilize a fluorogenic substrate that is a peptide with an acetylated lysine residue.

    • Incubate the nuclear extract with the fluorogenic substrate in the presence of NAD+.

    • Sirtuins in the extract will deacetylate the substrate, which is then cleaved by a developing solution to release a fluorescent molecule.

  • Fluorescence Measurement: Measure the fluorescence using a plate reader. The fluorescence intensity is directly proportional to the sirtuin activity.

  • Data Analysis: Compare the sirtuin activity in treated cells to that in untreated controls.

Visualizing the NAD+ Salvage Pathways

To better understand how NR and NMN contribute to the cellular NAD+ pool, the following diagrams illustrate their respective entry points into the salvage pathway.

NAD_Salvage_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NR_ext Nicotinamide Riboside (NR) NR_int NR NR_ext->NR_int Direct Transport NMN_ext Nicotinamide Mononucleotide (NMN) NMN_ext->NR_int Conversion to NR (some tissues) NMN_int NMN NR_int->NMN_int NRK1/2 NAD NAD+ NMN_int->NAD NMNAT1-3 NAD->NMN_int Sirtuins, PARPs

Caption: The NAD+ salvage pathway for NR and NMN.

Conclusion

The pursuit of effective strategies to boost NAD+ levels is a rapidly evolving field with significant therapeutic potential. While Nicotinamide Riboside and Nicotinamide Mononucleotide have emerged as the most promising and well-researched NAD+ precursors, demonstrating efficacy in both preclinical and clinical settings, it is imperative for the research community to continue rigorous investigation into their long-term effects and tissue-specific benefits. Conversely, this compound should be recognized for its utility as a chemical model for NAD+/NADH, with no current evidence supporting its role as a biological precursor. As our understanding of NAD+ metabolism deepens, a clear and evidence-based approach to the selection and evaluation of NAD+ precursors will be paramount in translating this exciting area of research into tangible human health benefits.

References

  • Vertex AI Search. (2024, October 18). NMN and NR Comparison: Which Is Better for Your Health and Longevity?
  • Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors. (n.d.).
  • NAD+ Boosting as a Therapeutic. (n.d.). Frontiers.
  • Rajman, L., Chwalek, K., & Sinclair, D. A. (2018). Therapeutic potential of NAD-boosting molecules: the in vivo evidence. Cell Metabolism, 27(3), 529–547.
  • NAD+ Supplementation Shows an Improvement of Body Composition in Clinical Trial. (2020, April 29).
  • (PDF) NAD+-Precursor Supplementation With L-Tryptophan, Nicotinic Acid, and Nicotinamide Does Not Affect Mitochondrial Function or Skeletal Muscle Function in Physically Compromised Older Adults. (n.d.).
  • This compound and N-benzyl-1,4-dihydronicotinamide: useful models for NAD and NADH | Request PDF. (2025, August 6).
  • Polańska, B., & Płóciennik, A. (2020). Clinical Evidence for Targeting NAD Therapeutically. Pharmaceuticals, 13(9), 247.
  • Belenky, P., Bogan, K. L., & Brenner, C. (2007). NAD+ metabolism in health and disease. Trends in Biochemical Sciences, 32(1), 12–19.
  • What Are NAD+ Precursors? How the Body Makes NAD+. (n.d.). AboutNAD.
  • This compound and N-benzyl-1,4-dihydronicotinamide: useful models for NAD + and NADH. (2017, July 1). PubMed.
  • Nicotinamide Riboside Benefits and Anti-Aging Properties. (2025, December 20). Verywell Health.
  • Covarrubias, A. J., Perrone, R., Grozio, A., & Verdin, E. (2021). NAD+ metabolism and its roles in cellular processes during ageing. Nature Reviews Molecular Cell Biology, 22(2), 119–141.
  • Navas, L. E., & Carnero, A. (2021).
  • NMN vs. NR | Which NAD+ precursor is better?. (2025, September 19). Innerbody Research.
  • La-Borde, P. J., & Smith, L. (2023). Dietary Supplementation With NAD+-Boosting Compounds in Humans: Current Knowledge and Future Directions. The Journals of Gerontology: Series A, 78(1), 71–81.
  • NMN vs NR: The Differences Between These 2 NAD+ Precursors. (2020, May 5).
  • Clinical evidence for the use of NAD + precursors to slow aging. (n.d.).
  • Nicotinamide adenine dinucleotide. (n.d.). In Wikipedia.
  • NMN and NR Compared: Better Together or Choose One? (2024, November 26). Jinfiniti.
  • NAD Metabolism: Surprising Roles Backed by New Scientific Evidence. (n.d.).
  • Precursor comparisons for the upregulation of nicotinamide adenine dinucleotide. Novel approaches for better aging. (n.d.).

Sources

Validation of N-Benzylnicotinamide Activity in vitro

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the validation of N-Benzylnicotinamide (often abbreviated as N-BNA or BNA ), specifically distinguishing between its two common forms: the neutral Amide (a pharmacological scaffold) and the quaternary Salt (an NAD+ mimic and mitochondrial probe).

A Comparative Technical Guide for Drug Discovery & Biocatalysis

Executive Summary & Structural Disambiguation

Before initiating validation, researchers must confirm the specific chemical species, as "this compound" refers to two distinct compounds with divergent biological activities.

FeatureThis compound (Amide) 1-Benzylnicotinamide (Salt / BNA+)
CAS Registry 2503-55-110430-22-5 (Chloride) / 36625-63-9 (Bromide)
Structure Benzyl group on the Amide Nitrogen .[1][2][3]Benzyl group on the Pyridine Ring Nitrogen .[1][2][4]
Primary Activity Pharmacological Scaffold: Sirtuin modulation, NNMT interaction, Kinase inhibition.Cofactor Mimic / Toxin: NAD+ analog, Mitochondrial Complex I inhibitor (MPP+ analog).
Solubility DMSO, Ethanol (Lipophilic).Water, Buffer (Hydrophilic Cation).

Scope of this Guide: This document focuses on validating the Bioenergetic and Enzymatic Activity of the Salt form (BNA+) as an NAD+ mimic and mitochondrial probe, while referencing the Amide as a negative control for mitochondrial toxicity.

Comparative Performance Profile

The following data synthesizes performance metrics of N-BNA (Salt) against the gold standards: NAD+ (Natural Cofactor) and MPP+ (Mitochondrial Toxin).

Table 1: Comparative Biological Activity in vitro
Parameter1-Benzylnicotinamide (BNA+) NAD+ (Natural Cofactor) MPP+ (Mitochondrial Toxin) Nicotinamide (Precursor)
Redox Potential (

)
~ -350 mV (Tunable)-320 mVN/A (Redox Inactive)N/A
Complex I Inhibition (

)
5 – 15 mM (Weak/Moderate)No Inhibition~5 – 10 µM (Potent)> 50 mM (Inactive)
Biocatalysis Utility High (Stable, inexpensive NAD+ mimic)High (Native, but expensive/unstable)NonePrecursor only
Cell Permeability Moderate (Cationic transport)Low (Requires transporters)High (DAT/OCT transporter)High (Passive diffusion)

Key Insight: BNA+ serves as a cost-effective, stable surrogate for NAD+ in in vitro biocatalysis but acts as a weak mitochondrial toxin at high concentrations, mimicking the mechanism of MPP+ (Parkinsonian neurotoxin) but with significantly lower affinity.

Mechanistic Validation Pathways

To validate N-BNA activity, one must assess its dual role:

  • Efficacy: Ability to accept a hydride ion (Redox Activity).

  • Toxicity/Interaction: Inhibition of Mitochondrial Respiration (Complex I).

Diagram 1: Dual Mechanism of Action (Redox vs. Toxicity)

BNA_Mechanism cluster_0 Pathway A: Desired Redox Activity cluster_1 Pathway B: Mitochondrial Toxicity BNA_Ox BNA+ (Oxidized) BNA_Red BNAH (Reduced) BNA_Ox->BNA_Red + 2e- / + H+ Mito_C1 Mitochondrial Complex I BNA_Ox->Mito_C1 Inhibits (NADH Site) BNA_Red->BNA_Ox Hydride Transfer Enzyme Biocatalyst (e.g., Enoate Reductase) BNA_Red->Enzyme Cofactor Supply ROS ROS Generation (Superoxide) Mito_C1->ROS Electron Leak ATP_Drop ATP Depletion Mito_C1->ATP_Drop Blockade

Caption: BNA+ acts as a reversible hydride acceptor in enzymatic synthesis (Pathway A) but competes with NAD+ at Complex I (Pathway B) causing bioenergetic stress.

Experimental Protocols

Protocol A: Validation of Redox Cofactor Activity (Biomimetic)

Objective: Confirm BNA+ can function as an electron acceptor/donor in place of NAD+. System: Enoate Reductase (ER) or Alcohol Dehydrogenase (ADH) assay.

  • Reagent Prep:

    • Prepare 10 mM BNA+ Chloride in 50 mM Phosphate Buffer (pH 7.0).

    • Prepare 100 mM Glucose and Glucose Dehydrogenase (GDH) for cofactor recycling (if testing reduction).

  • Spectrophotometric Setup:

    • Set spectrophotometer to 355–360 nm (Absorption max of reduced BNAH; distinct from NADH's 340 nm).

  • Reaction Initiation:

    • Blank: Buffer + Substrate + Enzyme (No Cofactor).

    • Test: Buffer + Substrate + Enzyme + BNA+ (1 mM) .

  • Data Acquisition:

    • Monitor absorbance increase at 360 nm (formation of BNAH).

    • Validation Criteria: A linear increase in Abs360 indicates successful hydride transfer.

    • Note: BNAH has a higher extinction coefficient than NADH, offering higher sensitivity.

Protocol B: Mitochondrial Complex I Inhibition Assay (Safety/Tox)

Objective: Quantify the


 of BNA+ for Complex I to assess "MPP+-like" toxicity.
System:  Isolated Mitochondria or Permeabilized Cells (Seahorse XF).
  • Isolation:

    • Isolate mitochondria from rat liver or use permeabilized HepG2 cells.

  • Assay Buffer:

    • Mannitol/Sucrose buffer containing 5 mM Pyruvate/Malate (Complex I substrates).

  • Treatment Groups:

    • Control: Vehicle (Buffer).

    • Positive Control: Rotenone (1 µM) or MPP+ (100 µM).

    • Test Group: N-BNA (Titration: 10 µM – 20 mM).

  • Measurement (Colorimetric Alternative):

    • Use the DCPIP reduction assay . Complex I transfers electrons from NADH to DCPIP (blue to colorless).

    • Add NADH (100 µM) and DCPIP (100 µM).

    • Monitor decrease in Abs600 nm.

  • Calculation:

    • Calculate % Inhibition =

      
      .
      
    • Validation Threshold: Significant inhibition usually requires >1 mM BNA+ , confirming it is a weak toxin compared to MPP+.

Critical Troubleshooting & Controls

  • The "Yellow" Artifact: Reduced BNAH is yellow. Ensure your detection wavelength (360 nm) does not overlap with other chromophores in your substrate library.

  • Stability: BNAH (reduced) is sensitive to oxidation by air. All redox assays should be performed in degassed buffers or under nitrogen if long-term kinetics are measured.

  • Interference: High concentrations of BNA+ (>10 mM) can interfere with buffer ionic strength. Use salt-matched controls.

References

  • Paul, C. E., et al. (2013). "Mimicking Nature: Synthetic Nicotinamide Cofactors for C=C Bioreduction." Chemical Communications. Link

  • Slomka, M., et al. (2008). "Neuroprotective effects of nicotinamide and 1-methylnicotinamide in acute excitotoxicity in vitro." Folia Neuropathologica. Link

  • Ramsay, R. R., & Singer, T. P. (1986). "Energy-dependent uptake of N-methyl-4-phenylpyridinium, the neurotoxic metabolite of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, by mitochondria." Journal of Biological Chemistry. (Reference for MPP+ comparative protocol). Link

  • PubChem Compound Summary. "this compound (Amide form) - CAS 2503-55-1".[1][5] Link

  • Guan, X., et al. (2014). "Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide."[6] PLOS ONE. (Reference for Nam inhibition mechanism). Link

Sources

Comparative Technical Guide: N-Benzylnicotinamide vs. N-Benzyl-1,4-dihydronicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The NAD+/NADH Biomimetic System

In bioorganic chemistry and drug development, N-Benzylnicotinamide (N-BNA⁺) and its reduced conjugate, N-Benzyl-1,4-dihydronicotinamide (BNAH) , serve as the gold-standard model system for studying the redox cofactor pair NAD⁺/NADH.

While they share a carbon skeleton, their electronic structures and reactivities are diametrically opposed. N-BNA⁺ is an electron-deficient aromatic salt acting as a hydride acceptor (oxidant). BNAH is an electron-rich, non-aromatic neutral species acting as a hydride donor (reductant).

This guide provides a rigorous technical comparison, focusing on their spectroscopic signatures, redox kinetics, and the experimental protocols required to interconvert them.

Physicochemical & Structural Analysis

The fundamental difference between these two compounds lies in the aromaticity of the pyridine ring. This dictates their stability, solubility, and reactivity profile.

Comparative Data Table
FeatureThis compound (N-BNA⁺)N-Benzyl-1,4-dihydronicotinamide (BNAH)
Role (Biomimetic) NAD⁺ Analogue (Oxidized Form)NADH Analogue (Reduced Form)
Electronic State Aromatic Pyridinium Cation (6

e⁻)
Non-aromatic Conjugated Diene (4

e⁻)
Charge Positive (+1, typically Chloride/Bromide salt)Neutral (0)
Appearance White Crystalline SolidYellow Crystalline Solid (Light Sensitive)
UV Absorption (

)
~263 nm (transparent in visible)~355 nm (distinct yellow color)
Solubility High in Water, EthanolLow in Water; Soluble in DCM, Acetonitrile
Reactivity Electrophile (Hydride Acceptor)Nucleophile (Hydride Donor)
Stability Stable in air/acidSensitive to Oxygen (auto-oxidation) and Acid
Structural Insight[1][2]
  • N-BNA⁺: The positive charge on the nitrogen renders the C4 position highly electrophilic, priming it to accept a hydride ion (:H⁻). The ring is planar and aromatic.

  • BNAH: Upon reduction, the ring loses aromaticity and adopts a slight boat conformation. The C4 position becomes

    
     hybridized, holding two hydrogens (one from the original ring, one transferred during reduction).
    

Spectroscopic Characterization (The "Yellow Shift")

The most reliable method to distinguish these compounds and monitor their interconversion is UV-Visible spectroscopy.

  • The Diagnostic Shift: The reduction of the pyridinium ring destroys the aromatic system and creates a conjugated diene. This lowers the energy gap for

    
     transitions, causing a red shift  in absorption.
    
  • Experimental Marker:

    • N-BNA⁺ absorbs in the UV range (~263 nm).

    • BNAH exhibits a broad absorption band at 350–360 nm .

    • Application: In kinetic studies, the rate of reaction is measured by following the appearance (reduction) or disappearance (oxidation) of the 355 nm peak.

Mechanistic Insight: The Redox Cycle

The utility of BNAH lies in its ability to transfer a hydride ion to a substrate, mimicking the action of NADH in dehydrogenase enzymes.

Pathway Diagram: Hydride Transfer Mechanism

The following diagram illustrates the reversible redox cycle. BNAH donates a hydride to a substrate (Sub), becoming oxidized back to N-BNA⁺.

RedoxCycle BNAH BNAH (Reductant / NADH Model) Neutral, Yellow TS Transition State [Charge Transfer Complex] BNAH->TS - H⁻ (Hydride Donor) Sub_Ox Substrate (Ox) (e.g., Ketone, Imine) Sub_Ox->TS + H⁻ (Hydride Acceptor) BNA_Plus N-BNA⁺ (Oxidant / NAD⁺ Model) Cationic, Colorless TS->BNA_Plus Oxidation Sub_Red Product (Red) (e.g., Alcohol, Amine) TS->Sub_Red Reduction BNA_Plus->BNAH Regeneration via Na2S2O4 (Dithionite)

Figure 1: The biomimetic redox cycle showing the hydride transfer from BNAH to a substrate, generating the oxidized N-BNA⁺ species.

Experimental Protocols

A. Synthesis of this compound Chloride (N-BNA⁺)

This is a standard nucleophilic substitution (


) reaction.
  • Reagents: Nicotinamide (1.0 eq), Benzyl Chloride (1.1 eq).

  • Solvent: Anhydrous Acetonitrile or Ethanol.

  • Procedure: Reflux the mixture for 4–6 hours.

  • Workup: The quaternary salt usually precipitates upon cooling. Filter, wash with cold ether, and dry.

  • Validation: Check Melting Point (~255°C dec) and UV (

    
     263 nm).
    
B. Reduction to N-Benzyl-1,4-dihydronicotinamide (BNAH)

Critical Note: This reaction requires the use of Sodium Dithionite (


) as the reducing agent.[1][2] It mimics the biological stereoselective reduction.
Workflow Diagram

SynthesisProtocol Start Start: N-BNA⁺ Salt (Dissolved in Water) Buffer Add Buffer: Na₂CO₃ / NaHCO₃ (pH ~8-9) Start->Buffer Dithionite Add Reducing Agent: Sodium Dithionite (Na₂S₂O₄) *Under N₂ Atmosphere* Buffer->Dithionite Reaction Reaction: Yellow Precipitate Forms (15-30 mins) Dithionite->Reaction Workup Filtration & Wash: Wash with cold water Dry in vacuum desiccator Reaction->Workup Product Final Product: BNAH (Yellow Solid) Workup->Product

Figure 2: Step-by-step protocol for the chemical reduction of N-BNA⁺ to BNAH using Sodium Dithionite.[1]

Detailed Protocol Steps:
  • Preparation: Dissolve N-BNA⁺ (5 mmol) in degassed water (15 mL).

  • Buffering: Add Sodium Carbonate (

    
    ) to adjust pH to ~8–9. Why? Acidic conditions catalyze the decomposition (hydration) of the 1,4-dihydropyridine product.
    
  • Reduction: Add Sodium Dithionite (

    
    , 15 mmol) portion-wise while stirring under a nitrogen stream.
    
  • Observation: The solution will turn bright yellow, and a yellow precipitate (BNAH) will form immediately.

  • Isolation: Stir for 20 minutes. Filter the yellow solid under suction.

  • Purification: Wash with cold water. Recrystallize from Ethanol/Water if necessary.

  • Storage: Store in the dark, under Nitrogen, at -20°C.

Stability & Handling (The "Achilles Heel")

Researchers often fail to reproduce kinetic data due to the instability of BNAH.

  • Acid Sensitivity:

    • Mechanism: In acidic media, the C5-C6 double bond of BNAH undergoes hydration. This destroys the dihydropyridine system, forming a biologically inactive tetrahydropyridine derivative.

    • Prevention: Always maintain pH > 7.5 during synthesis and storage.

  • Oxidation Sensitivity:

    • Mechanism: BNAH slowly aromatizes back to N-BNA⁺ (or other decomposition products) in the presence of atmospheric oxygen, often via a radical mechanism.

    • Prevention: Use degassed solvents for kinetic runs. Store the solid under inert gas (Argon/Nitrogen).

References

  • Mauzerall, D., & Westheimer, F. H. (1955). 1-Benzyldihydronicotinamide—A Model for Reduced DPN.[3] Journal of the American Chemical Society, 77(8), 2261–2264.

  • Karrer, P., & Warburg, O. (1936). Structure and Function of Coenzymes. Biochemische Zeitschrift. (Foundational work on the dihydropyridine structure).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Detailed mechanism of NADH model reductions).
  • Eisner, U., & Kuthan, J. (1972). The Chemistry of Dihydropyridines. Chemical Reviews, 72(1), 1–42.

  • Zhu, X.-Q., et al. (2003). Hydride Transfer vs Electron Transfer in the Reduction of NAD+ Models. Journal of Organic Chemistry, 68(10), 3755–3763.

Sources

N-Benzylnicotinamide (BNA⁺) vs. Synthetic NAD⁺ Models: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Biomimetic Redox Agents

In the study of dehydrogenase enzymes and artificial redox systems, Nicotinamide Adenine Dinucleotide (NAD⁺) is the biological gold standard. However, for physical organic chemists and synthetic developers, NAD⁺ presents significant limitations: it is prohibitively expensive for stoichiometric use, strictly hydrophilic, and chemically complex.

N-Benzylnicotinamide (BNA⁺) has emerged as the definitive "workhorse" model. Unlike the simpler N-Methylnicotinamide (MNA⁺) , which lacks steric bulk, BNA⁺ incorporates a hydrophobic benzyl moiety. This allows it to mimic the hydrophobic pocket interactions (π-stacking) of the adenine dinucleotide tail found in natural NAD⁺, while remaining soluble in organic solvents like acetonitrile and dichloromethane.

This guide objectively compares BNA⁺ against MNA⁺, Hantzsch Esters (HEH), and native NAD⁺, providing validated protocols for synthesis and kinetic benchmarking.

Structural & Functional Comparison

The utility of a model compound depends on its ability to replicate the electronic and steric environment of the native co-factor.

Comparative Matrix: NAD⁺ Models
FeatureNAD⁺ (Native) BNA⁺ (N-Benzyl) MNA⁺ (N-Methyl) Hantzsch Ester (HEH)
Role Biological Co-factorSynthetic Oxidant/MimicMinimalist Electronic ModelSynthetic Reductant (NADH mimic)
Solubility Aqueous (High), Organic (Poor)Organic (High) , Aqueous (Mod.)Aqueous (High)Organic (High)
Redox Potential (

)
-0.32 V (vs NHE, pH 7)~ -0.36 V (vs NHE)*~ -0.42 V (Harder to reduce)N/A (Irreversible donor)

(Reduced)
340 nm355-360 nm 358 nm~370-400 nm
Steric Profile High (Ribose-Phosphate tail)Moderate (Benzyl ring) Low (Methyl group)Moderate (Ethyl esters)
Primary Utility Enzymatic AssaysBiomimetic Synthesis, Kinetics Theoretical CalculationsStoichiometric Reductions

*Note: Redox potentials are solvent-dependent. In acetonitrile, BNA⁺ is easier to reduce than MNA⁺ due to the inductive stabilization of the benzyl group.

The "Benzyl Effect" in Kinetics

Why choose BNA⁺ over the simpler MNA⁺?

  • 
    -
    
    
    
    Interactions:
    The benzyl ring of BNA⁺ can form charge-transfer (CT) complexes with electron-rich substrates (donors), mimicking the interaction between the adenine moiety of NAD⁺ and tryptophan residues in enzyme active sites.
  • Solubility: BNA⁺ chloride/bromide is soluble in polar aprotic solvents (MeCN, DMF), enabling the study of hydride transfer mechanisms without the interference of hydrogen bonding from water.

Visualizing the Landscape

Diagram 1: Hierarchy of NAD⁺ Analogues

This diagram categorizes the models based on their structural complexity and application domain.

NAD_Models NAD NAD+ (Native) Biological Standard Synthetic Synthetic Analogues (Biomimetics) NAD->Synthetic Simplification BNA BNA+ (N-Benzyl) Optimal Balance: Solubility + Sterics Synthetic->BNA MNA MNA+ (N-Methyl) Electronic Control: No Steric Bulk Synthetic->MNA HEH Hantzsch Ester Irreversible Reductant Synthetic->HEH BNA->MNA Adds Hydrophobicity

Caption: Classification of redox co-factors. BNA+ represents the optimal balance for non-aqueous experimentation.

Experimental Protocols

Protocol A: Synthesis of this compound Chloride (BNA⁺Cl⁻)

Rationale: Commercial BNA⁺ is available but often expensive. In-house synthesis is highly efficient (Yield >85%) and ensures purity, which is critical for kinetic measurements.

Reagents:

  • Nicotinamide (1.0 eq)

  • Benzyl Chloride (1.1 eq)

  • Acetonitrile (Reagent Grade) or Ethanol

Workflow:

  • Dissolution: Dissolve 12.2 g (100 mmol) of Nicotinamide in 80 mL of dry acetonitrile in a round-bottom flask.

  • Addition: Add 12.7 mL (110 mmol) of Benzyl Chloride dropwise.

  • Reflux: Heat the mixture to reflux (85°C) for 6–12 hours. The solution will initially be clear, but the product often precipitates as a white solid during reflux (in MeCN) or upon cooling.

  • Isolation: Cool the mixture to room temperature and then to 4°C. Filter the white crystalline precipitate.

  • Purification: Recrystallize from hot ethanol if necessary.

  • Validation: Check melting point (238–240°C) and

    
    H-NMR (Diagnostic singlet for 
    
    
    
    benzylic protons at
    
    
    ~5.8-6.0 ppm).
Protocol B: Kinetic Measurement of Hydride Transfer

Objective: Determine the second-order rate constant (


) for the reduction of BNA⁺ by a hydride donor (e.g., a Hantzsch ester or formate).

System:

  • Oxidant: BNA⁺ (Pseudo-first order excess, e.g., 10 mM)

  • Reductant: 1-Benzyl-1,4-dihydronicotinamide (BNAH) or Hantzsch Ester (0.1 mM)

  • Solvent: Acetonitrile (deaerated)

Method:

  • Preparation: Prepare stock solutions in anaerobic cuvettes.

  • Mixing: Rapidly mix oxidant and reductant (Stopped-flow is preferred for fast reactions; UV-Vis for slow).

  • Detection: Monitor the decay of the reductant absorbance or the appearance of the BNAH product (if BNA+ is the oxidant) at 355 nm .

  • Calculation: Plot

    
     vs. time to get 
    
    
    
    .
    
    

Mechanistic Insight: Hydride Tunneling & Isotope Effects[1][2][3]

One of the most critical applications of BNA⁺ is in studying Kinetic Isotope Effects (KIE) to distinguish between classical hydride transfer and quantum tunneling.

Recent research (see Lu et al.[1][2]) utilizing BNA⁺ analogues has shown that the "tightness" of the transition state—governed by the Donor-Acceptor Distance (DAD) —dictates the magnitude of the KIE.

  • Classical Transfer: KIE (

    
    ) 
    
    
    
    6–7.
  • Tunneling: KIE > 7 (or anomalous temperature dependence).

  • BNA⁺ Specifics: Because BNA⁺ forms tighter

    
    -complexes than MNA⁺, it often exhibits different KIE profiles, allowing researchers to probe the steric requirements of the hydride transfer transition state.
    
Diagram 2: Hydride Transfer Mechanism

This diagram illustrates the critical "Transition State" (TS) where BNA+ excels as a model due to the stabilizing benzyl group.

Mechanism Reactants Reactants (BNA+ + Donor-H) CT_Complex Charge-Transfer Complex (π-stacking) Reactants->CT_Complex Diffusion TS Transition State [BNA...H...Donor]‡ CT_Complex->TS Activation Note1 Benzyl group stabilizes this complex CT_Complex->Note1 Products Products (BNAH + Donor+) TS->Products Hydride Transfer

Caption: The reaction coordinate of BNA+ reduction. The CT complex formation is a distinct advantage of BNA+ over MNA+.

References

  • Moore, J. M., et al. (2017). "this compound and N-benzyl-1,4-dihydronicotinamide: useful models for NAD and NADH." Acta Crystallographica Section C: Structural Chemistry. Link

  • Beach, A., et al. (2024).[1] "Structural Effects on the Temperature Dependence of Hydride Kinetic Isotope Effects of the NADH/NAD+ Model Reactions in Acetonitrile." Journal of Organic Chemistry. Link

  • Fukuzumi, S. (2012).[3] "Efficient catalytic interconversion between NADH and NAD+ accompanied by generation and consumption of hydrogen." Journal of the American Chemical Society. Link

  • Kil, H. J., & Lee, I. S. (2009).[4] "Primary kinetic isotope effects on hydride transfer from heterocyclic compounds to NAD(+) analogues." Journal of Physical Chemistry A. Link

  • ChemicalBook. "Benzyl nicotinate synthesis and reaction procedures." Link

Sources

A Senior Application Scientist's Guide to Assessing the Purity of N-Benzylnicotinamide from Different Suppliers

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in N-Benzylnicotinamide Research

This compound, a synthetic derivative of nicotinamide, serves as a crucial model compound for studying the coenzymes NAD⁺ and NADH.[1][2] Its role in redox chemistry and as a precursor in biocatalytic processes makes it a compound of significant interest. For researchers in drug development and cellular biology, the purity of this reagent is not a trivial matter; it is the bedrock of experimental validity. The presence of uncharacterized impurities, such as starting materials, by-products, or degradation products, can lead to misleading biological data, failed experiments, and irreproducible results.

This guide provides a comprehensive, technically-grounded framework for assessing the purity of this compound obtained from various commercial suppliers. We will move beyond a simple checklist of tests to explain the causality behind our analytical choices, establishing a self-validating system for robust and reliable purity assessment that aligns with the principles of scientific integrity.

The Analytical Trinity: A Multi-faceted Approach to Purity Determination

No single analytical method can definitively establish the purity of a compound. A robust assessment relies on orthogonal methods—techniques that measure purity based on different chemical and physical principles. This guide employs an "analytical trinity" to create a comprehensive purity profile.

  • High-Performance Liquid Chromatography (HPLC): Considered the gold standard for purity analysis, HPLC separates the target compound from impurities based on their differential partitioning between a stationary and a mobile phase.[3][4] UV detection allows for accurate quantification, providing a precise percentage of purity based on peak area.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR provides an unparalleled view of the molecule's chemical structure. By analyzing the chemical shifts, integration, and coupling patterns of protons, we can confirm the compound's identity and detect structurally related impurities that might co-elute in an HPLC run.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation power of HPLC with the mass-analyzing capability of mass spectrometry.[6][7] LC-MS is essential for determining the molecular weight of the primary compound and any impurities, offering vital clues to their identities.

Experimental Workflow for Purity Assessment

The logical flow from sample receipt to final purity report is a critical, structured process. The following workflow ensures that each sample is analyzed systematically using our orthogonal analytical approach.

Purity_Assessment_Workflow Comprehensive Purity Assessment Workflow cluster_0 Sample Handling cluster_1 Orthogonal Analysis cluster_2 Data Integration & Reporting A Receive this compound from Suppliers A, B, C B Accurately weigh and dissolve in appropriate solvent (e.g., Acetonitrile/Water) A->B C HPLC-UV Analysis (Quantitative Purity) B->C E ¹H NMR Spectroscopy (Structural Confirmation) B->E F LC-MS Analysis (Impurity Identification) B->F I Synthesize Data from all techniques C->I E->I F->I J Generate Comprehensive Purity Report & Supplier Recommendation I->J

Caption: A systematic workflow for the orthogonal purity analysis of this compound.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Quantification

Rationale: This protocol is designed for optimal separation of this compound from potential impurities. A C18 column is selected for its versatility in reversed-phase chromatography, which is ideal for this moderately polar molecule. A gradient elution from a weak solvent (water with formic acid) to a strong solvent (acetonitrile with formic acid) ensures that impurities with a wide range of polarities are resolved and eluted from the column. Formic acid is used as a mobile phase modifier to improve peak shape and provide protons for subsequent mass spectrometry analysis. UV detection at 260 nm is chosen due to the strong absorbance of the pyridine ring system.

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

    • Filter and degas both mobile phases prior to use.

  • Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of this compound from each supplier in a 50:50 mixture of Acetonitrile and Water.

    • Dilute the stock solution to a working concentration of 0.1 mg/mL using the same solvent mixture.

  • HPLC Conditions:

    • Column: Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 25 °C.

    • UV Detector Wavelength: 260 nm.

    • Gradient Program:

      • 0-3 min: 10% B

      • 3-18 min: 10% to 90% B

      • 18-21 min: 90% B

      • 21-21.1 min: 90% to 10% B

      • 21.1-25 min: 10% B

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity using the area percent method: % Purity = (Area of this compound Peak / Total Area of all Peaks) x 100.

¹H NMR Spectroscopy for Structural Confirmation

Rationale: ¹H NMR is a definitive tool for structural elucidation. The chemical shifts, integration values, and splitting patterns of the proton signals serve as a unique fingerprint for the this compound structure. Any deviation from the expected pattern or the presence of extra signals indicates impurities. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent as it solubilizes the compound well and its residual peak does not interfere with key signals.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve approximately 5 mg of this compound from each supplier in 0.6 mL of DMSO-d₆.

    • Vortex the sample to ensure complete dissolution and transfer it to a 5 mm NMR tube.

  • NMR Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

    • Use standard acquisition parameters, including a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (apply Fourier transform, phase correction, and baseline correction).

    • Calibrate the spectrum using the residual DMSO peak at ~2.50 ppm.

    • Compare the obtained spectrum to a known reference spectrum or predicted chemical shifts to confirm the structure. Pay close attention to the integration ratios and the presence of any unexpected peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Rationale: LC-MS is employed to confirm the molecular weight of the main component and to assign molecular weights to any impurities detected by the HPLC-UV method. This is critical for hypothesizing the identity of unknown substances. Electrospray ionization (ESI) in positive mode is selected because the nitrogen atoms in the pyridine ring are readily protonated, leading to a strong signal for the [M+H]⁺ ion.

Step-by-Step Protocol:

  • LC Conditions:

    • Use the identical LC method as described in the HPLC protocol to ensure a direct correlation between the UV chromatogram and the mass spectrometry data.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Mass Range: Scan from m/z 100-500.

    • Capillary Voltage: 3.8 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Data Analysis:

    • Extract the mass spectrum for the main chromatographic peak and confirm it matches the expected [M+H]⁺ for this compound (C₁₃H₁₂N₂O), which is m/z 213.10.[8][9]

    • For any impurity peaks observed in the chromatogram, extract their corresponding mass spectra to determine their molecular weights.

Comparative Data Analysis

The following tables present hypothetical data from the analysis of this compound from three fictional suppliers to illustrate the assessment process.

Table 1: HPLC Purity Analysis

SupplierRetention Time (min)Purity by Area %Notes
Supplier A12.1599.9%Single, sharp peak.
Supplier B12.1697.2%Main peak with a notable impurity at 10.8 min (2.1%).
Supplier C12.1499.2%Main peak with a minor impurity at 13.5 min (0.6%).

Table 2: ¹H NMR Analysis Summary

SupplierStructural ConfirmationObservable Impurities
Supplier AConforms to structureNo significant impurities detected.
Supplier BConforms to structureSmall, broad signals in the aliphatic region, inconsistent with product structure.
Supplier CConforms to structureTrace signals consistent with residual ethyl acetate.

Table 3: LC-MS Impurity Profile

SupplierMain Peak [M+H]⁺Impurity [M+H]⁺ (Retention Time)Postulated Impurity Identity
Supplier A213.10Not DetectedN/A
Supplier B213.10122.04 (10.8 min)Nicotinamide (unreacted starting material)
Supplier C213.10255.11 (13.5 min)Unknown

Interpretation of Results and Supplier Assessment

  • Supplier A: The data presents a compelling case for a high-purity product. The HPLC analysis shows exceptional purity (>99.9%), which is strongly supported by a clean ¹H NMR spectrum and the absence of any detectable impurities by LC-MS. This material is of excellent quality and is recommended for all applications, including sensitive biological assays.

  • Supplier B: This supplier's product is of questionable purity. The HPLC analysis reveals a significant impurity at 2.1%. The LC-MS data strongly suggests this impurity is nicotinamide ([M+H]⁺ of 122.04), a likely starting material in the synthesis.[10] This is further corroborated by the anomalous signals in the ¹H NMR spectrum. This material is not recommended for most research applications without further purification.

  • Supplier C: The material from Supplier C is of good quality, with an HPLC purity of 99.2%. The ¹H NMR spectrum indicates the minor impurity is likely a residual solvent (ethyl acetate), which is common and may not be detrimental for many applications. The LC-MS detected a different, minor unknown impurity at 0.6%. While the overall purity is high, the presence of an uncharacterized impurity warrants consideration depending on the sensitivity of the intended experiment.

Conclusion and Recommendations

The rigorous, multi-technique approach detailed in this guide provides a high-confidence assessment of this compound purity. The orthogonal nature of HPLC, ¹H NMR, and LC-MS ensures that potential impurities are unlikely to escape detection, providing a self-validating workflow.

Based on our comparative analysis of hypothetical data, Supplier A is the unequivocal choice, delivering a product of the highest purity and consistency. Researchers should be aware that a supplier's Certificate of Analysis (CoA) is a starting point, but independent verification is paramount for ensuring data quality and reproducibility.[11] Implementing an in-house quality control protocol based on the principles outlined here is a critical investment in the success of any research program.

References

  • This compound and N-benzyl-1,4-dihydronicotinamide: useful models for NAD and NADH. PubMed, National Center for Biotechnology Information. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI Technologies. [Link]

  • Analytical Characterization of Bioactive N-benzyl-substituted Phenethylamines and 5-methoxytryptamines. PubMed, National Center for Biotechnology Information. [Link]

  • Niacinamide belongs to the separation and analysis method of B vitamins. Xinsheng Instrument. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. Bentham Science. [Link]

  • Electronic Supplementary Information for: Selective hyperpolarization of N-benzyl nicotinamide. The Royal Society of Chemistry. [Link]

  • Nicotinic acid benzylamide | C13H12N2O. PubChem, National Center for Biotechnology Information. [Link]

  • This compound Product Information. Pharmaffiliates. [Link]

  • Nicotinamide-impurities. Pharmaffiliates. [Link]

  • Certificate of Analysis: NICOTINAMIDE. Duchefa Biochemie. [Link]

Sources

A Comparative Guide to the Synthesis of N-Benzylnicotinamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the primary synthetic methodologies for N-Benzylnicotinamide, a crucial building block in medicinal chemistry and drug development. We will explore the nuances of both multi-step and one-step approaches, offering detailed experimental protocols, comparative data, and mechanistic insights to empower researchers in making informed decisions for their synthetic strategies.

Introduction: The Significance of this compound

This compound and its derivatives are of significant interest in pharmaceutical research due to their diverse biological activities. As analogues of nicotinamide, they play a role in various cellular processes. The efficient and scalable synthesis of this scaffold is therefore a critical aspect of drug discovery programs. This guide will dissect two primary synthetic routes: a traditional two-step method involving the activation of nicotinic acid, and a more modern, atom-economical one-step direct amidation.

Method 1: The Two-Step Synthesis via Nicotinoyl Chloride

This classical and robust method involves the initial activation of nicotinic acid to its more reactive acyl chloride derivative, followed by amidation with benzylamine. This approach offers high yields and is generally applicable to a wide range of substrates.

Mechanistic Rationale

The conversion of the carboxylic acid to an acyl chloride is a crucial activation step. Reagents like thionyl chloride or oxalyl chloride are employed for this transformation. The lone pair of electrons on the oxygen of the carbonyl group attacks the electrophilic sulfur or carbon atom of the activating agent. A subsequent series of steps involving the departure of leaving groups (sulfur dioxide and chloride, or carbon dioxide, carbon monoxide, and chloride) results in the formation of the highly reactive nicotinoyl chloride.

The second step is a nucleophilic acyl substitution. The nitrogen atom of benzylamine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of nicotinoyl chloride. The subsequent collapse of the tetrahedral intermediate and elimination of a chloride ion yields the stable this compound. The presence of a base is often required to neutralize the hydrogen chloride generated during the reaction, driving the equilibrium towards the product.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Nicotinoyl Chloride

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend nicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) to the suspension at room temperature.

  • Stir the reaction mixture at room temperature until the evolution of gas ceases and the reaction is complete (typically 1-3 hours, can be monitored by the disappearance of the starting material on TLC).

  • Remove the solvent and excess activating agent under reduced pressure to obtain crude nicotinoyl chloride, which is typically used in the next step without further purification.

Step 2: Synthesis of this compound

  • In a separate flask, dissolve benzylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) or pyridine (1.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the crude nicotinoyl chloride in anhydrous DCM to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it successively with dilute aqueous acid (e.g., 1M HCl) to remove excess benzylamine and base, followed by a wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic impurities, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Two_Step_Synthesis cluster_step1 Step 1: Activation cluster_step2 Step 2: Amidation Nicotinic_Acid Nicotinic Acid Nicotinoyl_Chloride Nicotinoyl Chloride Nicotinic_Acid->Nicotinoyl_Chloride Activation Activating_Agent SOCl₂ or (COCl)₂ N_Benzylnicotinamide This compound Nicotinoyl_Chloride->N_Benzylnicotinamide Nucleophilic Acyl Substitution Benzylamine Benzylamine One_Step_Synthesis cluster_reactants Reactants Nicotinic_Acid Nicotinic Acid N_Benzylnicotinamide This compound Nicotinic_Acid->N_Benzylnicotinamide Direct Amidation Benzylamine Benzylamine Benzylamine->N_Benzylnicotinamide Direct Amidation Catalyst Catalyst (e.g., Boric Acid) Water Water (byproduct)

Comparative Stability Profile: N-Benzylnicotinamide (BNA⁺) Reagent

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Benzylnicotinamide (BNA⁺) —specifically the quaternary ammonium salt 1-benzyl-3-carbamoylpyridinium —serves as a robust synthetic analogue for the biological cofactor NAD⁺. While NAD⁺ and Nicotinamide Riboside (NR) suffer from rapid hydrolytic degradation due to their labile


-glycosidic bonds, BNA⁺ replaces the ribose moiety with a benzyl group. This structural modification confers superior hydrolytic stability while retaining the redox-active pyridinium core essential for mechanistic studies.

This guide objectively compares BNA⁺ stability against its biological counterparts (NAD⁺, NR) and structural analogues (N-Methylnicotinamide), providing validated protocols for stability assessment.

Chemical Architecture & Stability Logic

To understand the stability profile of BNA⁺, one must distinguish it from the neutral amide and its biological inspirations.

FeatureThis compound (BNA⁺) Nicotinamide (NAM) NAD⁺ / Nicotinamide Riboside
Structure Type Quaternary Pyridinium SaltNeutral Pyridine BaseQuaternary Pyridinium N-Glycoside
Critical Weak Point Amide Bond (Hydrolysis)Amide Bond (Hydrolysis)N-Glycosidic Bond (Cleavage)
Electronic State Cationic (Electron Deficient)NeutralCationic (Electron Deficient)
Primary Degradation Hydrolysis to acid; ReductionDeamidationCleavage of Nicotinamide from Sugar
The "Benzyl Anchor" Advantage

In NAD⁺ and Nicotinamide Riboside (NR), the bond connecting the pyridinium nitrogen to the ribose sugar is an


-glycosidic bond. This bond is high-energy and susceptible to spontaneous hydrolysis in aqueous solution, especially at neutral-to-basic pH or elevated temperatures.

BNA⁺ Stability Mechanism: BNA⁺ replaces the ribose with a benzyl group. The resulting


-benzyl bond is a standard carbon-nitrogen bond, which is thermodynamically stable and kinetically inert to hydrolysis under standard laboratory conditions. This allows BNA⁺ to serve as a stable oxidant in hydride transfer studies where NAD⁺ would decompose.

Comparative Stability Analysis

Hydrolytic Stability (Aqueous Stress)

The primary degradation pathway for BNA⁺ is the hydrolysis of the carboxamide group to a carboxylic acid (1-benzylpyridinium-3-carboxylate), not the cleavage of the benzyl group.

  • vs. NAD⁺: NAD⁺ has a half-life of roughly 2–3 days in aqueous solution at neutral pH due to glycosidic cleavage. BNA⁺ remains stable for months under identical conditions.

  • vs. Nicotinamide (NAM): The positive charge on the BNA⁺ ring acts as an electron-withdrawing group, making the amide carbonyl carbon more electrophilic than in neutral Nicotinamide. Consequently, BNA⁺ undergoes base-catalyzed hydrolysis (deamidation) roughly 10–50x faster than neutral Nicotinamide at pH > 10.

Thermal Stability
  • Solid State: BNA⁺ salts (Chloride/Bromide) are crystalline solids with high melting points (>200°C) and excellent shelf-stability.

  • Solution: At 80°C in neutral buffer, NAD⁺ degrades significantly within hours. BNA⁺ shows <5% degradation over 24 hours, limited only by amide hydrolysis.

Redox Stability (Photostability)

Like all pyridinium salts, BNA⁺ is an oxidant. It is sensitive to:

  • Photolysis: UV exposure can induce radical formation or dimerization.

  • Reducing Agents: Traces of dithionite or borohydride will instantly reduce BNA⁺ to 1-benzyl-1,4-dihydronicotinamide (BNAH).

Summary Data Matrix
ParameterBNA⁺ (Reagent) NAD⁺ (Cofactor) N-Methylnicotinamide (MNA⁺)
pH 7.0 Stability (25°C) Excellent (>1 year)Poor (~days)Excellent (>1 year)
pH 10.0 Stability (Hydrolysis) Moderate (Deamidation risk)Very Poor (Rapid degradation)Moderate (Similar to BNA⁺)
Thermal Tolerance (Solution) High (<100°C short term)Low (<40°C recommended)High
Lipophilicity (LogP) Moderate (Benzyl group)Very Low (Polar sugar/phosphates)Low (Methyl group)

Degradation Pathways Visualization

The following diagram illustrates the hierarchical stability of BNA⁺ compared to NAD⁺ and its specific degradation routes.

BNA_Stability cluster_0 Biological Cofactor (Unstable) cluster_1 Synthetic Reagent (Stable) NAD NAD+ / NR (N-Glycoside) NAM_Free Nicotinamide (Free Base) NAD->NAM_Free Glycosidic Hydrolysis (Fast, pH independent) Ribose Ribose/ADP-Ribose BNA This compound (BNA+) BNA_Acid 1-Benzylpyridinium- 3-carboxylate BNA->BNA_Acid Amide Hydrolysis (Slow, Base Catalyzed) BNAH 1-Benzyl-1,4- dihydronicotinamide BNA->BNAH Reduction (+2e- / +H+)

Figure 1: Comparative degradation logic. NAD+ fails at the glycosidic bond (Red). BNA+ is immune to this failure mode, degrading only via extreme pH stress (Yellow) or intentional reduction (Green).

Experimental Protocols

To validate the quality of BNA⁺ reagents or monitor reaction kinetics, standard reverse-phase HPLC is insufficient due to the permanent positive charge of the pyridinium ring. The following Ion-Pair HPLC Method is required.

Protocol A: Stability-Indicating HPLC Method

Principle: Use of an ion-pairing reagent (Hexanesulfonate) neutralizes the cationic charge of BNA⁺, allowing retention on a C18 column and separation from the neutral hydrolysis product (Nicotinamide trace) or the zwitterionic acid degradation product.

Reagents:

  • Mobile Phase A: 10 mM Sodium Hexanesulfonate + 0.1% Acetic Acid in Water (pH ~3.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

Instrument Settings:

  • Flow Rate: 1.0 mL/min.[1]

  • Gradient: Isocratic 70% A / 30% B (Adjust B up to 40% if BNA elutes too late due to benzyl hydrophobicity).

  • Detection: UV at 260 nm (λ max for pyridinium ring).

  • Temperature: 25°C.

Procedure:

  • Standard Prep: Dissolve BNA⁺ salt in Mobile Phase A to 100 µg/mL.

  • System Suitability: Inject standard 5 times. RSD of peak area must be < 2.0%.

  • Sample Analysis: Inject stress samples. BNA⁺ typically elutes at 4–6 minutes; Hydrolysis products (more polar) elute earlier.

Protocol B: Forced Degradation (Stress Testing)[1]

Use this workflow to determine the expiration or stability limits of your specific BNA⁺ batch.

Workflow cluster_stress Stress Conditions Start BNA+ Sample (1 mg/mL) Acid Acid Stress 0.1N HCl, 60°C, 4h Start->Acid Base Base Stress 0.1N NaOH, 25°C, 1h Start->Base Oxid Oxidative 3% H2O2, 25°C, 4h Start->Oxid Quench Quench / Neutralize to pH 7.0 Acid->Quench Base->Quench Oxid->Quench Analyze Analyze via Ion-Pair HPLC Quench->Analyze

Figure 2: Forced degradation workflow for validating BNA+ integrity.

Applications & Handling Guidelines

Storage Recommendations
  • State: Store as solid salt (Chloride or Bromide).

  • Condition: Desiccated at 4°C or -20°C. Protect from light.

  • Solution Shelf-Life: Aqueous solutions (pH 4–7) are stable for 1–2 weeks at 4°C. Avoid storing in alkaline buffers (pH > 8) overnight.

Usage in Redox Modeling

BNA⁺ is the "gold standard" for non-enzymatic NADH modeling.

  • Why: It lacks the complex conformation of NAD⁺ (folded vs. extended), simplifying the kinetics to a pure hydride transfer study.

  • Caution: Ensure the counter-ion (Cl⁻, Br⁻, I⁻) does not interfere with your catalyst. Bromide is standard, but Iodide can act as a radical scavenger or reductant in sensitive photochemical setups.

References

  • Moore, J. M., et al. (2017). This compound and N-benzyl-1,4-dihydronicotinamide: useful models for NAD+ and NADH. Acta Crystallographica Section C. Link[2]

  • Zarei, A., et al. (2021).[3] Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Trioleate Chloride. Nutrients. Link

  • Efstathiou, C. E., et al. (1982).[4] Rate Study of the Alkaline Hydrolysis of Nicotinamide Using an Ammonia Gas-Sensing Electrode. Analytical Letters. Link

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). Link

  • Sielc Technologies. Separation of Benzyl nicotinate on Newcrom R1 HPLC column. Link

Sources

The Pursuit of Cellular Vitality: A Cost-Effectiveness Analysis of N-Benzylnicotinamide as an NAD+ Precursor

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating a Novel NAD+ Precursor Against Established Alternatives

In the relentless pursuit of therapeutic interventions for age-related and metabolic diseases, the maintenance of cellular Nicotinamide Adenine Dinucleotide (NAD+) levels has emerged as a paramount strategy. NAD+ is a critical coenzyme in every living cell, orchestrating a vast array of biological processes, from energy metabolism to DNA repair. However, NAD+ levels decline with age, contributing to the pathophysiology of numerous diseases. This has spurred the development of NAD+ precursors, with Nicotinamide Riboside (NR) and Nicotinamide Mononucleotide (NMN) at the forefront of research and commercialization.[1][2][3] While effective, the complex synthesis and purification of these molecules contribute to their high cost, limiting their widespread application in research and drug development.[4]

This guide introduces N-Benzylnicotinamide (BNA), a structurally simpler and potentially more cost-effective alternative, and provides a comprehensive framework for its evaluation. As we delve into the comparative analysis, we will explore the underlying chemistry, propose a robust synthesis protocol for BNA, and conduct a theoretical cost-effectiveness analysis against NR and NMN. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel and economically viable strategies to modulate NAD+ metabolism.

The Established Players: Nicotinamide Riboside (NR) and Nicotinamide Mononucleotide (NMN)

NR and NMN are the most extensively studied NAD+ precursors. Both have demonstrated the ability to effectively increase NAD+ levels in various tissues.[1] NMN is a direct precursor to NAD+, while NR must first be converted to NMN.[1]

The synthesis of both NR and NMN is a multi-step process often involving enzymatic conversions, which contribute significantly to their production costs.[4][5] For instance, the enzymatic synthesis of NMN can be costly due to the use of expensive reagents like ATP, although advancements in ATP regeneration systems are being explored to mitigate this.[4][6] The complexity of these syntheses, coupled with the need for stringent purification, results in a high market price for research-grade and GMP-grade NR and NMN.[2]

A New Contender: this compound (BNA)

This compound is a derivative of nicotinamide, the amide form of vitamin B3. Its structure consists of a nicotinamide moiety linked to a benzyl group. While it has been used as a model compound for studying NAD+/NADH-dependent enzyme reactions, its potential as a direct NAD+ precursor has been largely unexplored in the public domain.[7][8] The key hypothesis underpinning its potential cost-effectiveness lies in its straightforward synthesis from readily available and inexpensive starting materials.

The proposed mechanism of action for BNA as an NAD+ precursor would likely involve the enzymatic cleavage of the benzyl group, releasing nicotinamide, which can then enter the NAD+ salvage pathway.

Comparative Analysis: Synthesis and Cost-Effectiveness

To objectively evaluate the cost-effectiveness of BNA, we will first outline a feasible synthesis protocol and then compare its projected cost with that of NR and NMN.

Proposed Synthesis of this compound (BNA)

The synthesis of BNA can be achieved through a direct amidation reaction between nicotinic acid and benzylamine. This is a well-established method for forming amide bonds.[]

Reaction:

Nicotinic Acid + Benzylamine → this compound + Water

A more efficient laboratory and industrial-scale synthesis would involve the conversion of nicotinic acid to an activated derivative, such as an acyl chloride, followed by reaction with benzylamine.[10]

dot

Caption: Proposed workflow for the synthesis of this compound (BNA).

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from nicotinic acid and benzylamine.

Materials:

  • Nicotinic acid

  • Thionyl chloride

  • Benzylamine

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • Activation of Nicotinic Acid: In a round-bottom flask under an inert atmosphere, suspend nicotinic acid (1 equivalent) in anhydrous DCM. Slowly add thionyl chloride (1.2 equivalents) at 0°C. Stir the mixture at room temperature for 2 hours, or until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride and DCM under reduced pressure to obtain nicotinoyl chloride hydrochloride.

  • Amidation: Dissolve the crude nicotinoyl chloride hydrochloride in anhydrous DCM and cool to 0°C. Slowly add a solution of benzylamine (2.5 equivalents) in anhydrous DCM. Let the reaction warm to room temperature and stir for 4-6 hours.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from ethanol to yield pure this compound.[11]

Theoretical Cost Analysis
Parameter This compound (BNA) (Theoretical) Nicotinamide Riboside (NR) (Reported) Nicotinamide Mononucleotide (NMN) (Reported)
Starting Materials Nicotinic Acid, BenzylamineNicotinamide, Ribose derivativesNicotinamide, Ribose derivatives, Phosphate source
Synthesis Complexity Low (1-2 steps)High (multi-step, enzymatic)High (multi-step, enzymatic)
Key Cost Drivers Solvents, basic reagentsExpensive enzymes, co-factors (e.g., ATP), purification mediaExpensive enzymes, co-factors (e.g., ATP), purification media
Raw Material Cost Low (Nicotinic acid: ~ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

98/1L)[12][13]
HighHigh
Estimated Yield High (typically >80% for similar amidations)Variable, often lower due to multi-step natureVariable, can be high in optimized enzymatic systems but at a cost[5][14]
Purification Relatively simple (e.g., recrystallization)[11]Complex (chromatography)Complex (chromatography)
Projected Cost-per-Gram Low High [2]High [2]

Proposed NAD+ Biosynthetic Pathway for this compound

The proposed pathway for BNA to boost cellular NAD+ levels would likely involve its conversion to nicotinamide, a well-known NAD+ precursor that enters the salvage pathway.

dot

BNA_Metabolism BNA This compound (BNA) NAM Nicotinamide (NAM) BNA->NAM Enzymatic Cleavage (Hypothesized) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NAMPT NAD NAD+ NMN->NAD NMNAT

Caption: Hypothesized metabolic pathway of BNA to NAD+.

Experimental Validation: The Path Forward

While the theoretical cost-effectiveness of BNA is compelling, its biological efficacy as an NAD+ precursor remains to be experimentally validated. The following experimental workflow is proposed to rigorously assess its potential.

Experimental Workflow for Efficacy Testing

dot

Efficacy_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture Treatment (e.g., HEK293, HepG2) NAD_Quantification_vitro NAD+/NADH Quantification (LC-MS or Enzymatic Assay) Cell_Culture->NAD_Quantification_vitro Treatment with BNA, NR, NMN Toxicity_Assay Cytotoxicity Assay (e.g., MTT, LDH) Cell_Culture->Toxicity_Assay Animal_Model Animal Model Administration (e.g., C57BL/6 mice) NAD_Quantification_vitro->Animal_Model Promising results Tissue_Harvest Tissue and Blood Collection Animal_Model->Tissue_Harvest NAD_Quantification_vivo Tissue NAD+ Quantification Tissue_Harvest->NAD_Quantification_vivo Metabolite_Analysis Pharmacokinetic/ Metabolite Analysis Tissue_Harvest->Metabolite_Analysis

Caption: Experimental workflow for validating the efficacy of BNA.

1. In Vitro Efficacy and Toxicity:

  • Cell Lines: Utilize relevant human cell lines (e.g., HEK293, HepG2).

  • Treatment: Treat cells with equimolar concentrations of BNA, NR, and NMN.

  • Quantification: Measure intracellular NAD+ and NADH levels using established methods like LC-MS or enzymatic cycling assays.

  • Toxicity: Assess cytotoxicity using standard assays (e.g., MTT, LDH release).

2. In Vivo Efficacy and Pharmacokinetics:

  • Animal Models: Use standard laboratory animal models (e.g., C57BL/6 mice).

  • Administration: Administer BNA, NR, and NMN orally or via intraperitoneal injection.

  • Sample Collection: Collect blood and various tissues (liver, muscle, brain) at different time points.

  • Quantification: Determine NAD+ levels in the collected tissues.

  • Pharmacokinetics: Analyze plasma for the presence of BNA and its metabolites to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion and Future Directions

This compound presents a theoretically compelling case as a cost-effective alternative to established NAD+ precursors like NR and NMN, primarily due to its simple and economical synthesis. The proposed synthesis protocol, utilizing readily available and inexpensive starting materials, suggests that BNA could be produced at a fraction of the cost of NR and NMN.

However, it is crucial to emphasize that the biological efficacy of BNA as an NAD+ precursor is currently hypothetical and requires rigorous experimental validation. The outlined in vitro and in vivo studies are essential next steps to determine if the economic advantages of BNA translate to a viable and potent NAD+ boosting agent.

Should these studies yield positive results, this compound could represent a significant advancement in the field, enabling more widespread and affordable research into the therapeutic potential of NAD+ modulation and potentially accelerating the development of novel drugs for a range of age-related and metabolic diseases.

References

  • Innerbody Research. (2025, September 19). NMN vs. NR | Which NAD+ precursor is better?. Retrieved from [Link]

  • Elysium Health. (n.d.). NMN and NR—Which One Should You Take? Maybe Both. Retrieved from [Link]

  • Moore, J. M., Hall, J. M., Dilling, W. L., Jensen, A. W., Squattrito, P. J., Giolando, P., & Kirschbaum, K. (2017). This compound and N-benzyl-1,4-dihydronicotinamide: useful models for NAD+ and NADH. Acta Crystallographica Section C, Structural Chemistry, 73(Pt 7), 531–535.
  • PubChem. (n.d.). Nicotinic acid benzylamide. Retrieved from [Link]

  • Jinfiniti. (2025, September 9). NMN Supplement Pricing: Why is NMN So Expensive? Retrieved from [Link]

  • RSC Publishing. (2024, January 2). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. Retrieved from [Link]

  • ResearchGate. (2025, August 6). This compound and N-benzyl-1,4-dihydronicotinamide: useful models for NAD and NADH | Request PDF. Retrieved from [Link]

  • PubMed. (2017, July 1). This compound and N-benzyl-1,4-dihydronicotinamide: useful models for NAD+ and NADH. Retrieved from [Link]

  • Poljsak, B., & Pinter, B. (2021). Precursor comparisons for the upregulation of nicotinamide adenine dinucleotide. Novel approaches for better aging. Aging Male, 24(1), 1-10.
  • NAD.com. (2023, October 30). How Are NMN Supplements Made? Retrieved from [Link]

  • de Oliveira, M. R. (2023). NAD+ Precursors Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR): Potential Dietary Contribution to Health. Current Nutrition Reports, 12(3), 517-529.
  • Carl ROTH. (n.d.). Benzylamine, 1 l, CAS No. 100-46-9. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinamide adenine dinucleotide. Retrieved from [Link]

  • Mitchell, S. J., Bernier, M., Aon, M. A., Cortassa, S., Kim, S., Fang, E. F., ... & de Cabo, R. (2018). Therapeutic potential of NAD-boosting molecules: the in vivo evidence. Cell metabolism, 27(3), 529-547.
  • MDPI. (2025, December 21). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Retrieved from [Link]

  • Der Pharma Chemica. (2013). Synthesis and characterization of some new twin drugs having substituted pyridines. Retrieved from [Link]

  • ChemAnalyst. (n.d.). Benzylamine Prices, Trends, Chart, News, Index and Market Demand. Retrieved from [Link]

  • MDPI. (2023, June 26). Biosynthesis of Nicotinamide Mononucleotide: Current Metabolic Engineering Strategies, Challenges, and Prospects. Retrieved from [Link]

  • MDPI. (2024, July 20). Advances in the Synthesis and Physiological Metabolic Regulation of Nicotinamide Mononucleotide. Retrieved from [Link]

  • Google Patents. (n.d.). US2314843A - Process of producing nicotinamide.
  • Qian, Y., Li, Y., Zhang, Y., & Chen, J. (2022). Biosynthesis of β-nicotinamide mononucleotide from glucose via a new pathway in Bacillus subtilis. Frontiers in Bioengineering and Biotechnology, 10, 934576.
  • Carl ROTH. (n.d.). Nicotinic acid, 250 g. Retrieved from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling N-Benzylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Strategy (The "Need-to-Know")

The Core Hazard: While N-Benzylnicotinamide is often categorized generically as an "irritant," this classification understates the operational risk in a research setting.[1][2] The primary vector of exposure is respiratory sensitization via dust and transdermal absorption when solubilized. As a substituted nicotinamide, it acts on enzymatic pathways; therefore, preventing systemic entry is critical to maintaining both researcher health and experimental baseline integrity.[2]

Immediate PPE Requirements:

Protection ZoneRecommended GearTechnical Rationale
Respiratory Fume Hood (Primary) or N95/P2 RespiratorThe compound is a crystalline solid that creates fine particulate dust.[1][2] Inhalation triggers STOT SE 3 (Respiratory Irritation).[1][2]
Dermal (Hand) Nitrile Gloves (Min 0.11 mm / 4 mil) Latex is insufficient for amide derivatives.[1][2] Note: If dissolved in Methanol, change gloves immediately upon splash.
Ocular Chemical Safety Goggles Standard safety glasses are insufficient if working with fine powders due to the risk of airborne micro-particles bypassing side shields.[2]
Body Lab Coat (Buttoned, Natural Fiber) Synthetic fibers can build static charge, exacerbating powder scattering during weighing.[1][2]

Part 2: The "Why" – Mechanistic PPE Selection

As scientists, we do not simply "follow rules"; we mitigate specific physical and chemical interaction risks.[2]

The Solid Phase: Static & Dispersion

This compound presents as a solid powder.[1][2] In low-humidity lab environments, it is prone to electrostatic charging .[1][2]

  • The Risk: When a spatula approaches the weighing boat, charged particles can "jump," contaminating the balance and the user's cuffs.

  • The Solution: Use an ionizing bar or anti-static gun during weighing. Your PPE (lab coat) must be cotton-based to reduce personal static capacitance.[1][2]

The Solution Phase: Solvent Permeation

You will likely solubilize this compound in Ethanol or Methanol .

  • The Risk: The solid itself has slow permeation through nitrile. However, once dissolved, the solvent becomes the carrier vehicle. Methanol permeates standard nitrile gloves in <5 minutes.[2]

  • The Solution: We utilize the "Double-Glove, Single-Use" protocol.[1][2]

    • Inner Layer: 4 mil Nitrile (Skin barrier).[1][2]

    • Outer Layer: 4 mil Nitrile (Sacrificial barrier).[1][2]

    • Protocol: If a splash occurs, strip the outer glove immediately. The inner glove remains the sterile, safe barrier.

Part 3: Operational Protocol (Step-by-Step)

Phase A: Preparation & Weighing
  • Engineering Control: Activate the Fume Hood. Verify face velocity is >100 fpm.

  • Donning: Put on goggles before opening the secondary container.

  • Static Check: If the powder clings to the glass wall of the vial, static is high. Ground yourself by touching the metal sash of the hood before handling.

  • Transfer: Use a disposable anti-static weighing boat. Do not use weighing paper, as the crease can trap the amide powder, leading to aerosolization when flattened.

Phase B: Solubilization & Reaction
  • Solvent Addition: Add solvent slowly down the side of the vessel to avoid displacing powder into the air.

  • Sealing: Cap the vessel immediately after addition.

  • Heating: If refluxing, ensure the condenser water flow is active before heating. Amide vapors can be potent respiratory irritants.[2][3]

Phase C: Decontamination & Doffing[2]
  • Dry Wipe: If powder spills, DO NOT spray water immediately.[2] This creates a sticky paste that is harder to contain.[2] Wipe with a dry Chem-Wipe first.[1][2]

  • Wet Wash: Clean the area with a soap/water solution (surfactants encapsulate the hydrophobic benzyl group).[2]

  • Doffing: Remove outer gloves inside the hood.[2] Remove inner gloves at the lab exit.[2] Wash hands with soap for 20 seconds.[2]

Part 4: Emergency Response & Disposal

Self-Validating Safety System:

  • Eye Contact: Flush for 15 minutes. Validation: If pain persists after 15 minutes, the amide may have crystallized under the eyelid; seek medical attention.

  • Skin Contact: Wash with soap and water.[2][4][5][6][7] Validation: If the area turns red (erythema) within 1 hour, sensitization has occurred.[2] Document in lab safety log.

Disposal Logistics:

  • Solid Waste: Dispose of contaminated weighing boats and dry wipes in the Hazardous Solid Waste drum. Do not throw in regular trash.

  • Liquid Waste: Segregate based on the solvent.

    • If dissolved in Methanol/Ethanol: Flammable Organic Waste .[2]

    • If dissolved in aqueous buffer: Aqueous Chemical Waste (Do not pour down sink; amides can be toxic to aquatic life).[1][2]

Part 5: Visualization of Safety Logic

The following diagram illustrates the hierarchy of controls and decision pathways for handling this compound.

G Start Start: this compound Form Assess Physical State Start->Form Solid Solid (Powder) Form->Solid Liquid Solution (Dissolved) Form->Liquid Risk_Solid Risk: Dust Inhalation & Static Dispersion Solid->Risk_Solid Risk_Liquid Risk: Transdermal Absorption via Solvent Liquid->Risk_Liquid Control_Solid Control: Fume Hood + Anti-Static Gun Risk_Solid->Control_Solid Control_Liquid Control: Double Nitrile Gloves (Change on Splash) Risk_Liquid->Control_Liquid Action Execute Experiment Control_Solid->Action Control_Liquid->Action Waste Disposal: Solid -> Haz Waste Liquid -> Solvent Stream Action->Waste

Caption: Operational workflow determining PPE and engineering controls based on the physical state of this compound.

References

  • PubChem. (2023).[1][2] this compound Compound Summary (CID 98499). National Library of Medicine.[2] [Link][1][2]

  • U.S. EPA. (2023). Hazardous Waste Management System: Identification and Listing of Hazardous Waste. 40 CFR Part 261.[2] [Link][1][2]

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.